3,4',5-Tribromosalicylanilide
Description
Tribromsalan is a salicylanilide derivative with antibacterial and antifungal activities banned by FDA due to its photosensitizing effect. Tribromsalan is used as disinfectant in medicated soaps.
germicide; structure
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGMLNBAPGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026181 | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-10-5, 1322-38-9 | |
| Record name | 3,4′,5-Tribromosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromsalan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylanilide, tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromsalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCE3VTF0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4',5-Tribromosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4',5-Tribromosalicylanilide, a compound of interest for its antimicrobial properties. This document details the chemical properties, a step-by-step synthesis protocol, and relevant characterization data to support researchers in the fields of medicinal chemistry and drug development.
Compound Overview
This compound, also known as Tribromsalan, is a halogenated derivative of salicylanilide.[1][2] Salicylanilides are a class of compounds that have garnered significant attention for their wide range of biological activities. The core structure consists of a salicylic acid moiety linked to an aniline through an amide bond. The presence of bromine atoms on both aromatic rings of this compound significantly influences its physicochemical properties and biological activity.
Physicochemical and Characterization Data
A summary of the key physicochemical and characterization data for this compound is presented in the table below. This data is crucial for the identification and quality control of the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₃H₈Br₃NO₂ |
| Molecular Weight | 449.92 g/mol [1][3] |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide[1] |
| CAS Number | 87-10-5 |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 223-224 °C |
| Solubility | Practically insoluble in water, soluble in hot acetone, and readily soluble in dimethylformamide. |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for structural elucidation and confirmation.[1][4] |
Synthesis Protocol
The primary method for the synthesis of this compound is the direct electrophilic bromination of salicylanilide. This process involves the substitution of hydrogen atoms on the aromatic rings with bromine.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below. The hydroxyl and amide groups of the salicylanilide starting material direct the incoming bromine electrophiles to specific positions on the aromatic rings.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Procedure
This protocol is based on established methods for the bromination of salicylanilide.[5]
Materials:
-
Salicylanilide
-
Bromine (Br₂)
-
p-Dioxane
-
Deionized Water
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Suitable solvent for recrystallization (e.g., aqueous ethanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylanilide in a mixture of p-dioxane and water. A typical solvent ratio is between 35-80% p-dioxane in water by weight.[5]
-
Addition of Bromine: While stirring the solution at room temperature, add 2.5 to 3.5 molecular equivalents of bromine dropwise using a dropping funnel.[5] The addition should be slow to control the reaction exotherm. The reaction mixture will likely change color as the bromine is consumed.
-
Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for a period of 2 to 4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water to remove any remaining salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (Br₂) is polarized, and the electrophilic bromine atom (Br⁺) is attacked by the electron-rich aromatic rings of salicylanilide. The hydroxyl (-OH) and the amide (-NHCO-) groups are activating and ortho-, para-directing. In the salicylic acid moiety, the bromine atoms are directed to the positions ortho and para to the strongly activating hydroxyl group. In the aniline moiety, the bromine is directed to the position para to the activating amide group.
Caption: Simplified mechanism of electrophilic bromination of salicylanilide.
Safety Considerations
-
Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
p-Dioxane: is a flammable liquid and a potential carcinogen. It should be handled in a fume hood, and sources of ignition should be avoided.
-
Salicylanilide and this compound: may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.
This guide provides a detailed protocol for the synthesis of this compound, intended for use by qualified researchers. Adherence to standard laboratory safety practices is essential.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tribromsalan | TargetMol [targetmol.com]
- 4. 3,5,4'-TRIBROMOSALICYLANILIDE(87-10-5) 13C NMR [m.chemicalbook.com]
- 5. US3254121A - Bromination of salicylanilide - Google Patents [patents.google.com]
Synthesis of Halogenated Salicylanilides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated salicylanilides are a class of pharmacologically significant compounds with a history of use as anthelmintic agents in both human and veterinary medicine.[1][2] More recently, their potential has been explored in other therapeutic areas, including oncology, due to their diverse mechanisms of action.[3][4] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing these compounds, detailed experimental protocols for key examples, a summary of their biological activities with a focus on relevant signaling pathways, and an analysis of their structure-activity relationships (SAR).
The core structure of a salicylanilide consists of a salicylic acid moiety linked to an aniline through an amide bond. The presence of halogen substituents on one or both aromatic rings is crucial for their biological activity. This guide will focus on the synthesis of prominent halogenated salicylanilides, including Niclosamide, Oxyclozanide, and Closantel.
Core Synthetic Pathways
The primary route for the synthesis of halogenated salicylanilides involves the condensation of a substituted salicylic acid with a substituted aniline. To facilitate the amide bond formation, the carboxylic acid of the salicylic acid derivative is often activated. Common activating agents include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃), which convert the carboxylic acid into a more reactive acyl chloride intermediate.
A general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of halogenated salicylanilides.
Key Halogenated Salicylanilides: Synthesis and Data
This section details the synthesis of three prominent halogenated salicylanilides, providing experimental protocols and summarizing key quantitative data.
Niclosamide
Niclosamide (2',5-dichloro-4'-nitrosalicylanilide) is a widely used anthelmintic. Its synthesis involves the condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.
Synthesis of Niclosamide
Caption: Synthesis of Niclosamide.
Experimental Protocol: Synthesis of Niclosamide
-
Reactants: 5-Chlorosalicylic acid and 2-chloro-4-nitroaniline.
-
Reagent: Phosphorus trichloride (PCl₃).
-
Solvent: Xylene.
-
Procedure:
-
A mixture of 5-chlorosalicylic acid (1 mmol) and 2-chloro-4-nitroaniline (1 mmol) is suspended in xylene (10 mL).
-
The mixture is heated to 120 °C.
-
Phosphorus trichloride (0.4 mmol) is added dropwise over 5 minutes.
-
The reaction mixture is stirred at 120 °C for 3-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 70 °C and quenched by the addition of water.
-
The resulting precipitate is filtered, washed with hot water (70 °C), and then with 10% aqueous ethanol to yield the desired product.
-
Quantitative Data for Niclosamide Synthesis
| Parameter | Value | Reference |
| Yield | >98% purity | Not specified |
| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | 12.53 (s, 1H), 11.34 (s, 1H), 8.8 (d, 1H), 8.44 (d, 1H), 8.29 (t, 1H), 7.9 (d, 1H), 7.5 (t, 1H), 7.1 (d, 1H), 3.32 (s, 1H) | [5] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | See reference for detailed assignments | [5][6] |
| IR (KBr, cm⁻¹) | See reference for detailed vibrational frequencies | [5] |
Oxyclozanide
Oxyclozanide (3,3',5,5',6-pentachloro-2'-hydroxysalicylanilide) is another important anthelmintic. A common synthetic route involves the condensation of 3,5,6-trichlorosalicylic acid with 2-amino-4,6-dichlorophenol.
Synthesis of Oxyclozanide
Caption: Synthesis of Oxyclozanide via an acid chloride intermediate.
Experimental Protocol: Synthesis of Oxyclozanide
-
Reactants: 3,5,6-Trichlorosalicylic acid and 2-amino-4,6-dichlorophenol.
-
Reagent: Thionyl chloride (SOCl₂).
-
Solvent: Monochlorobenzene.
-
Catalyst: Dimethylformamide (DMF).
-
Procedure:
-
Step 1: Formation of the Acyl Chloride. 3,5,6-trichlorosalicylic acid is reacted with thionyl chloride in monochlorobenzene with a catalytic amount of DMF at 60-80°C to form 3,5,6-trichloro-2-hydroxybenzoyl chloride.
-
Step 2: Condensation. To the freshly prepared acyl chloride in monochlorobenzene, 2-amino-4,6-dichlorophenol is added.
-
The reaction mixture is heated to 130-135°C with stirring for 8 hours.
-
Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled to 0-5°C.
-
The resulting solid is filtered, washed with monochlorobenzene, and then slurry washed with 5% aqueous NaHCO₃ and water.
-
The crude product is dried to obtain Oxyclozanide. Further purification can be achieved by recrystallization from glacial acetic acid.
-
Quantitative Data for Oxyclozanide Synthesis
| Parameter | Value | Reference |
| Yield | Not specified | |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 401.46 | [7] |
| LC-MS/MS fragment | m/z 176.2 | [7] |
Closantel
Closantel (N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) is a salicylanilide anthelmintic effective against various parasites. Its synthesis involves the condensation of 3,5-diiodosalicylic acid with a complex aniline derivative.
Synthesis of Closantel
Caption: Synthesis of Closantel.
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid
-
Reactants: Salicylic acid, Iodine monochloride.
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Salicylic acid (0.18 mole) is dissolved in glacial acetic acid (225 cc).
-
A solution of iodine monochloride (0.38 mole) in glacial acetic acid (165 cc) is added with stirring, followed by the addition of water (725 cc).
-
The reaction mixture is heated to 80°C for approximately 20 minutes.
-
After cooling, the precipitate is filtered and washed with acetic acid and then water.
-
The crude product is recrystallized from acetone/water to yield 3,5-diiodosalicylic acid.[8]
-
Experimental Protocol: Synthesis of Closantel
-
Reactants: 3,5-Diiodosalicylic acid and 1-(4-amino-2-chloro-6-methylphenyl)-1-(4-chlorophenyl)ethylene.
-
Reagent: Phosphorus trichloride (PCl₃).
-
Procedure:
-
3,5-diiodosalicylic acid is reacted with 1-(4-amino-2-chloro-6-methylphenyl)-1-(4-chlorophenyl)ethylene in the presence of phosphorus trichloride to yield the final product.[9]
-
Quantitative Data for Closantel Synthesis
| Parameter | Value | Reference |
| Yield (3,5-diiodosalicylic acid) | 91-92% | [8] |
| Yield (Closantel) | Not specified | |
| UV Absorption (in ethanol) | Maxima around 368 nm | [10] |
| Mass Spectrometry | Data available in public databases | [11] |
Biological Activity and Signaling Pathways
Halogenated salicylanilides exert their biological effects through various mechanisms, most notably by uncoupling oxidative phosphorylation in parasites.[4] In the context of cancer, they have been shown to modulate several key signaling pathways.[3][4]
Niclosamide and the STAT3 Pathway
Niclosamide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[1][12][13][14][15] Niclosamide inhibits the phosphorylation of STAT3 at Tyr-705, preventing its activation and subsequent downstream signaling.[14]
Caption: Niclosamide inhibits the STAT3 signaling pathway.
Oxyclozanide and the mTORC1 Pathway
Oxyclozanide has been shown to activate AMP-activated protein kinase (AMPK) and subsequently downregulate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[16] The mTORC1 pathway is a central regulator of cell growth and proliferation.[17] By activating AMPK, an energy sensor, oxyclozanide leads to the inhibition of mTORC1 activity.[16]
Caption: Oxyclozanide inhibits the mTORC1 signaling pathway via AMPK activation.
Structure-Activity Relationships (SAR)
The biological activity of halogenated salicylanilides is significantly influenced by the nature and position of the substituents on both the salicylic acid and aniline rings.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aniline ring is associated with cytotoxic or cytostatic activity in various cancer cell types.[4]
-
Halogenation: Halogenation of the salicylanilide core dramatically enhances its biological activity, particularly its anthelmintic properties.
-
Hydrophobicity: The hydrophobicity of the molecule, influenced by the substituents, plays a role in its activity. For instance, in a series of salicylanilide acetates, the lipophilicity was found to be dependent on the position of chlorine substitution on the aniline ring.[18]
-
Phenolic Hydroxyl Group: The free phenolic hydroxyl group at the 2-position of the salicylic acid ring is generally considered essential for activity. Blocking this group can lead to a loss of activity.[18]
Conclusion
The synthesis of halogenated salicylanilides is a well-established field with robust and scalable methods. The condensation of activated salicylic acid derivatives with substituted anilines remains the cornerstone of their preparation. The potent and diverse biological activities of these compounds, particularly their ability to modulate key signaling pathways implicated in cancer, have spurred renewed interest in their therapeutic potential beyond their traditional use as anthelmintics. Further research into the structure-activity relationships and the development of novel analogs with improved pharmacological profiles will continue to be an active area of investigation for drug development professionals.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination and pharmacokinetics study of oxyclozanide suspension in cattle by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Closantel | C22H14Cl2I2N2O2 | CID 42574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer | PLOS One [journals.plos.org]
- 14. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 15. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of 3,4',5-Tribromosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,4',5-Tribromosalicylanilide, a compound of interest for its antimicrobial properties. This document outlines the key experimental methodologies and data interpretation used to confirm the molecular structure of this halogenated salicylanilide. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in a structured format to facilitate understanding and comparison. Furthermore, a general synthesis protocol is detailed, providing a practical basis for the preparation of this and related compounds. Diagrams illustrating the elucidation workflow and the confirmed chemical structure are included to provide a clear visual representation of the concepts discussed.
Introduction
This compound (CAS No. 87-10-5) is a synthetic organic compound belonging to the class of salicylanilides.[1][2] Its structure is characterized by a salicylamide backbone with bromine substituents at the 3 and 5 positions of the salicylic acid moiety and at the 4' position of the anilide ring.[2] This compound has garnered attention for its potential as an antimicrobial agent.[2] The precise determination of its chemical structure is paramount for understanding its biological activity, mechanism of action, and for the development of new derivatives with improved therapeutic profiles.
This guide will walk through the logical process of elucidating the chemical structure of this compound, from its synthesis to its characterization by modern spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of salicylanilide.[3] This electrophilic aromatic substitution reaction introduces three bromine atoms onto the aromatic rings.
Experimental Protocol: General Synthesis of Halogenated Salicylanilides
The following is a general procedure for the synthesis of halogenated salicylanilides, which can be adapted for this compound.
Materials:
-
Salicylanilide
-
Bromine
-
Aqueous Acetic Acid or Water with an emulsifier
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: Salicylanilide is dissolved in a suitable solvent system, such as aqueous acetic acid or water containing an emulsifier.[3]
-
Bromination: The solution is heated to a temperature between 50-65 °C.[3] Bromine is then added dropwise to the reaction mixture with constant stirring. The reaction is typically allowed to proceed for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled, and the crude product precipitates. The precipitate is collected by filtration and washed with water to remove any unreacted starting materials and byproducts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final, purified this compound.
Spectroscopic Data and Structure Elucidation
The confirmation of the chemical structure of this compound relies on the combined interpretation of data from various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the molecular formula and identifying structural motifs.
Experimental Protocol: General LC-MS Analysis
-
Instrumentation: A Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) for acidic protons like the phenolic hydroxyl group.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, and the fragmentation pattern is analyzed to deduce the structure of the fragments.
Data Presentation:
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₃H₈Br₃NO₂ | Confirmed by high-resolution mass spectrometry. |
| Molecular Weight | 449.92 g/mol | Consistent with the molecular formula.[4] |
| [M-H]⁻ (m/z) | ~448 | Deprotonation of the phenolic hydroxyl group. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: General FT-IR Analysis
-
Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.
-
Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3500 | N-H stretch | Amide |
| ~3200-3400 | O-H stretch (broad) | Phenolic Hydroxyl |
| ~3000-3100 | C-H stretch | Aromatic |
| ~1640-1680 | C=O stretch (Amide I) | Amide |
| ~1500-1600 | C=C stretch | Aromatic Ring |
| ~1500-1550 | N-H bend (Amide II) | Amide |
| ~1200-1300 | C-O stretch | Phenol |
| ~500-700 | C-Br stretch | Aryl Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Experimental Protocol: General NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments like COSY and HSQC for unambiguous assignments.
Data Presentation: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | ~7.8 | d | 1H |
| H-4 | ~8.0 | d | 1H |
| H-2', H-6' | ~7.6 | d | 2H |
| H-3', H-5' | ~7.5 | d | 2H |
| N-H | ~10.5 | s | 1H |
| O-H | ~11.0 | s | 1H |
Note: 'd' denotes a doublet and 's' denotes a singlet. The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Data Presentation: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-2 | ~155 |
| C-1 | ~120 |
| C-3 | ~115 |
| C-4 | ~135 |
| C-5 | ~118 |
| C-6 | ~130 |
| C-1' | ~138 |
| C-2', C-6' | ~122 |
| C-3', C-5' | ~132 |
| C-4' | ~118 |
Note: The predicted chemical shifts are estimates. Carbons attached to bromine (C-3, C-5, C-4') will have their chemical shifts influenced by the heavy atom effect.
Visualization of the Elucidation Process and Chemical Structure
The following diagrams provide a visual representation of the logical workflow for the structure elucidation and the final confirmed chemical structure of this compound.
References
- 1. 3,5,4'-TRIBROMOSALICYLANILIDE(87-10-5) 13C NMR spectrum [chemicalbook.com]
- 2. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 4. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4',5-Tribromosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Atom Numbering
3,4',5-Tribromosalicylanilide, also known as Tribromsalan, is a halogenated derivative of salicylanilide.[1][2] The IUPAC name for this compound is 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide.[1][2] For clarity in the following NMR data tables, the atoms are numbered as follows:
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and amide substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.8 - 8.0 | d | ~2.5 (⁴J) |
| H6 | 7.6 - 7.8 | d | ~2.5 (⁴J) |
| H2', H6' | 7.5 - 7.7 | d | ~8.5 (³J) |
| H3', H5' | 7.4 - 7.6 | d | ~8.5 (³J) |
| NH | 9.5 - 10.5 | s (br) | - |
| OH | 11.0 - 12.0 | s (br) | - |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values are for a solution in a polar aprotic solvent like DMSO-d₆.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are significantly affected by the attached electronegative atoms (Br, O, N).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 118 - 122 |
| C2 | 152 - 156 |
| C3 | 110 - 114 |
| C4 | 138 - 142 |
| C5 | 115 - 119 |
| C6 | 134 - 138 |
| C7 (C=O) | 163 - 167 |
| C1' | 137 - 141 |
| C2', C6' | 122 - 126 |
| C3', C5' | 132 - 136 |
| C4' | 116 - 120 |
Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are for a solution in a polar aprotic solvent like DMSO-d₆.
Experimental Protocols
A detailed experimental protocol for acquiring the ¹H and ¹³C NMR spectra of halogenated salicylanilides is provided below. This protocol is based on standard methodologies reported in the literature for similar compounds.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for salicylanilides due to its ability to dissolve these compounds and to slow down the exchange of labile protons (OH and NH), allowing for their observation.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters
NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse sequence (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Temperature: 298 K
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.
Experimental Workflow Visualization
The general workflow for the NMR analysis of this compound can be visualized as follows:
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound, along with a detailed experimental protocol for their acquisition. While experimentally obtained spectra are the gold standard, the predictive data and methodologies presented here offer a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds. The provided information can aid in the structural verification and purity assessment of synthesized this compound and serve as a foundation for further spectroscopic studies.
References
Mass Spectrometry Analysis of 3,4',5-Tribromosalicylanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,4',5-Tribromosalicylanilide (Tribromsalan), a compound noted for its antibacterial and antifungal properties. Due to its photosensitizing effects, understanding its detection and fragmentation is crucial for safety and efficacy studies. This document outlines detailed methodologies, expected fragmentation patterns, and data presentation for the analysis of this compound.
Core Compound Information
| Property | Value | Source |
| Molecular Formula | C13H8Br3NO2 | [1] |
| Molecular Weight | 449.92 g/mol | [1] |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [1] |
| Synonyms | Tribromsalan, Temasept IV, Trisanil | [1] |
Postulated Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is predicted to follow several key pathways based on its chemical structure. The presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio) will result in characteristic isotopic patterns for the parent ion and any bromine-containing fragments.
The primary fragmentation is expected to occur at the amide bond, leading to the formation of two main fragment ions. Further fragmentation may involve the loss of bromine atoms or other small neutral molecules.
Caption: Postulated fragmentation pathway of this compound.
Expected Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the deprotonated parent ion and its major fragments in negative ion mode ESI-MS. The isotopic distribution due to the three bromine atoms will be a key identifying feature.
| Ion | Formula | Calculated m/z | Description |
| [M-H]⁻ | C13H7Br3NO2⁻ | 448.8085 | Deprotonated parent ion |
| Fragment 1 | C7H3Br2O2⁻ | 280.8501 | Resulting from amide bond cleavage (salicylate moiety) |
| Fragment 2 | C6H4BrN⁻ | 170.9552 | Resulting from amide bond cleavage (aniline moiety) |
| Fragment 3 | C7H3BrO2⁻ | 201.9446 | Loss of a bromine atom from Fragment 1 |
| Fragment 4 | C6H4N⁻ | 92.0344 | Loss of a bromine atom from Fragment 2 |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
For a robust analysis, proper sample preparation is critical to remove interfering substances.
Caption: General workflow for sample preparation.
Detailed Steps:
-
Extraction: For liquid samples, perform a liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate. For solid samples, an initial extraction with a suitable solvent (e.g., methanol, acetonitrile) may be necessary.
-
Solvent Evaporation: The organic extract is then evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in the initial mobile phase of the LC method.
-
Filtration: The reconstituted sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
Liquid Chromatography
A reverse-phase HPLC method is suitable for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole or a high-resolution mass spectrometer such as an Orbitrap can be used for detection and quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| Scan Type | Full Scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification) |
SRM Transitions for Quantification:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 448.8 | 280.9 | 20 |
| 448.8 | 171.0 | 25 |
Logical Workflow for Method Development
The development of a robust mass spectrometry method follows a logical progression from understanding the analyte to final data analysis.
Caption: Logical workflow for LC-MS/MS method development.
This guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers should adapt and optimize these protocols to suit their specific instrumentation and analytical goals.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the FT-IR Spectroscopy of 3,4',5-Tribromosalicylanilide
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound (also known as Tribromsalan). Due to the limited availability of direct FT-IR spectral data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on the spectroscopy of the parent compound, salicylanilide, with predicted modifications arising from its tribromination. This approach allows for a robust interpretation of the vibrational modes of this compound.
Molecular Structure and Functional Groups
This compound is a halogenated derivative of salicylanilide.[1][2] Its structure comprises a salicylamide backbone with bromine atoms substituted at the 3, 5, and 4' positions. The key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum are the N-H group of the amide, the O-H group of the phenol, the C=O group of the amide (Amide I band), the C-N stretching and N-H bending of the amide (Amide II and III bands), the aromatic C=C bonds, the aromatic C-H bonds, and the C-Br bonds.
Caption: Molecular structure of this compound with key functional groups.
Predicted FT-IR Spectral Data
The following table summarizes the predicted FT-IR absorption bands for this compound. The predictions are based on the known spectrum of salicylanilide and typical vibrational frequencies of related functional groups. The bromination is expected to shift some peaks and introduce new ones, particularly in the lower wavenumber region.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3300-3500 | Medium, Sharp | N-H stretch (Amide) |
| ~3000-3300 | Broad | O-H stretch (Phenolic, intramolecular H-bonded) |
| ~3030-3080 | Weak-Medium | Aromatic C-H stretch |
| ~1640-1660 | Strong | C=O stretch (Amide I) |
| ~1580-1610 | Medium-Strong | Aromatic C=C ring stretch |
| ~1520-1550 | Medium-Strong | N-H bend and C-N stretch (Amide II) |
| ~1450-1500 | Medium | Aromatic C=C ring stretch |
| ~1280-1320 | Medium | C-N stretch and N-H bend (Amide III) |
| ~1200-1250 | Strong | Phenolic C-O stretch |
| ~800-880 | Strong | Aromatic C-H out-of-plane bend |
| ~600-700 | Medium-Strong | Aromatic C-Br stretch |
| Below 600 | Weak-Medium | Aromatic ring bending |
Interpretation of the FT-IR Spectrum
-
O-H and N-H Stretching Region (3000-3500 cm⁻¹): A broad band is anticipated in the 3000-3300 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic O-H group. A sharper, less intense peak around 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the amide group.
-
Aromatic C-H Stretching (3030-3080 cm⁻¹): Weak to medium intensity peaks are expected just above 3000 cm⁻¹, which are characteristic of C-H stretching in the aromatic rings.
-
Carbonyl (C=O) Stretching (Amide I) (~1640-1660 cm⁻¹): A strong absorption band in this region is one of the most prominent features of the spectrum, corresponding to the C=O stretching of the amide functional group. Its position may be slightly lowered due to hydrogen bonding.
-
Aromatic C=C and Amide II Region (1450-1610 cm⁻¹): This region will likely contain multiple peaks of medium to strong intensity. These arise from the C=C stretching vibrations within the two aromatic rings and the Amide II band (a combination of N-H bending and C-N stretching).
-
Amide III and C-O Stretching Region (1200-1320 cm⁻¹): A medium intensity band for the Amide III mode (C-N stretching and N-H bending) and a strong band for the phenolic C-O stretching are expected in this range.
-
Fingerprint Region (Below 1200 cm⁻¹): This region will contain a complex pattern of peaks. The out-of-plane C-H bending vibrations of the substituted aromatic rings will give rise to strong bands in the 800-880 cm⁻¹ range. The C-Br stretching vibrations are expected to appear as medium to strong bands in the 600-700 cm⁻¹ region.[3] Various ring deformation and bending vibrations will also be present at lower wavenumbers.
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
The KBr (potassium bromide) pellet method is a common technique for preparing solid samples for FT-IR transmission analysis.[4][5][6][7][8]
Materials and Equipment:
-
This compound sample
-
Infrared-grade KBr powder (spectroscopic grade, dried)[7]
-
Agate mortar and pestle
-
Pellet press with die set (e.g., 13 mm)
-
Hydraulic press
-
Spatula
-
Analytical balance
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[8] Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr powder.[7][8] The sample-to-KBr ratio should be roughly 1:100 to 1:200.
-
Grinding and Mixing: Place the sample and KBr in the agate mortar and gently grind with the pestle until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum by minimizing light scattering.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply a pressure of approximately 8-10 tons for a few minutes.[5] This will cause the KBr to flow and form a transparent or translucent pellet with the sample dispersed within it.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, handling it by the edges to avoid contamination.
-
Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum (usually of the empty sample compartment). Then, record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample spectrum to the background spectrum.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. shimadzu.com [shimadzu.com]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. azom.com [azom.com]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Brominated Salicylanilides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate world of brominated salicylanilides, compounds of significant interest in medicinal chemistry due to their diverse biological activities. By examining their three-dimensional structures at the atomic level through X-ray crystallography, we can gain profound insights into their structure-activity relationships, paving the way for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive overview of the crystal structures of key brominated salicylanilides, detailed experimental protocols for their synthesis and crystallization, and visualizations of relevant molecular and procedural frameworks.
Core Chemical Structure and Nomenclature
Brominated salicylanilides are a class of organic molecules characterized by a central salicylanilide scaffold, which is an amide derivative of salicylic acid and aniline. The "brominated" designation indicates the presence of one or more bromine atoms substituted on the aromatic rings. The positions of these bromine atoms, as well as other substituents, are crucial in determining the molecule's physicochemical properties and biological function.
An In-Depth Technical Guide to the Physical and Chemical Properties of Tribromsalan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromsalan (3,4′,5-tribromosalicylanilide) is a halogenated salicylanilide that has historically been used as an antimicrobial agent in topical products such as soaps and disinfectants.[1][2] Despite its efficacy, its use in consumer products has been largely discontinued due to concerns about its photosensitizing effects.[1][2] However, recent research has unveiled its potential as an inhibitor of the NF-κB signaling pathway, renewing interest in its application for therapeutic purposes, particularly in areas like oncology and inflammatory diseases.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Tribromsalan, detailed experimental protocols for their determination, and an exploration of its mechanism of action.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Tribromsalan is presented below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [1] |
| Molecular Weight | 449.92 g/mol | [1] |
| CAS Number | 87-10-5 | [4] |
| Appearance | White to light yellow to light orange powder/crystal | [5] |
| Melting Point | 223-224 °C | [5] |
| Boiling Point (Predicted) | 409.1 ± 45.0 °C | [5] |
| Density (Estimated) | 2.2936 g/cm³ | [3] |
| pKa (Predicted) | 6.00 ± 0.48 | [5] |
| Solubility | ||
| Water | Practically insoluble | [5] |
| DMSO | 8 mg/mL (17.78 mM) | [3] |
| Hot Acetone | Soluble | [5] |
| Dimethylformamide | Readily soluble | [5] |
Spectral Data
Spectroscopic analysis is fundamental for the identification and characterization of Tribromsalan.
UV-Vis Spectroscopy
-
λmax: Aromatic compounds like Tribromsalan typically exhibit strong absorption in the UV region. The presence of a conjugated system of alternating single and double bonds is expected to result in a λmax around 218 nm or higher.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of Tribromsalan would be characterized by the following absorption bands:
-
O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ indicative of the hydroxyl group.
-
N-H stretch: A band in the region of 3400-3250 cm⁻¹.
-
C=O stretch (Amide I): A strong band around 1650-1680 cm⁻¹.
-
C=C stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-N stretch: A band in the 1400-1000 cm⁻¹ region.
-
C-Br stretch: Bands in the lower frequency region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons would appear as multiplets in the downfield region (typically δ 6.5-8.5 ppm). The hydroxyl (-OH) and amide (-NH) protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would resonate at a significantly downfield chemical shift (around 160-180 ppm). The aromatic carbons would appear in the region of 110-160 ppm. Carbons attached to bromine atoms would experience a "heavy atom effect," which can influence their chemical shifts.[8]
Mechanism of Action: Inhibition of NF-κB Signaling
Tribromsalan has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.
Tribromsalan exerts its inhibitory effect by preventing the phosphorylation of IκBα.[3] By blocking this crucial step, Tribromsalan effectively halts the downstream signaling cascade, preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.
Figure 1: Inhibition of the NF-κB signaling pathway by Tribromsalan.
Toxicological Profile: Photosensitization
A significant aspect of Tribromsalan's toxicological profile is its ability to induce photosensitivity, a condition where the skin becomes abnormally sensitive to sunlight.[1][2] This adverse effect is a primary reason for its restricted use in consumer products.
The mechanism of photosensitization generally involves the absorption of ultraviolet (UV) radiation by the photosensitizing agent (in this case, Tribromsalan), leading to the formation of an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and free radicals. These highly reactive species can cause cellular damage, leading to inflammation and the clinical manifestations of photosensitivity. The photodegradation of brominated compounds under UV light can also lead to the formation of photoproducts that may contribute to the toxic effects.[9]
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of Tribromsalan are outlined below.
Melting Point Determination (Capillary Method)
This protocol follows the standard capillary method for determining the melting point of a solid substance.
Figure 2: Workflow for melting point determination.
Procedure:
-
Sample Preparation: A small amount of Tribromsalan is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.
-
Observation and Recording: The temperature range from the point at which the first droplet of liquid is observed to the point at which the entire sample has melted is recorded as the melting range.
Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for testing of chemicals for the determination of water solubility and can be adapted for other solvents.
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of Tribromsalan is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Analysis: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included (centrifugation or filtration may be necessary). The concentration of Tribromsalan in the sample is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Sample Preparation: A dilute solution of Tribromsalan is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.
-
Sample Measurement: The absorbance of the Tribromsalan solution is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Infrared (IR) Spectroscopy (Solid Sample):
-
Sample Preparation (Thin Solid Film): A small amount of solid Tribromsalan is dissolved in a volatile solvent like acetone or methylene chloride.[10] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[10]
-
Background Spectrum: A background spectrum of the empty sample compartment is collected.
-
Sample Spectrum: The salt plate with the sample film is placed in the spectrometer, and the IR spectrum is recorded.
-
Data Analysis: The positions (in cm⁻¹) and intensities of the characteristic absorption bands are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of Tribromsalan (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
-
Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts (δ in ppm), integration (for ¹H), and coupling constants (J in Hz) are determined and assigned to the respective nuclei in the molecule.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of Tribromsalan, its mechanism of action as an NF-κB inhibitor, and its toxicological concern regarding photosensitization. The inclusion of detailed experimental protocols aims to equip researchers and drug development professionals with the necessary information to handle, characterize, and further investigate this compound. While its historical use has been curtailed, the unique biological activity of Tribromsalan warrants continued exploration for potential therapeutic applications, provided its safety profile is carefully managed.
References
- 1. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 4. Tribromsalan [webbook.nist.gov]
- 5. Tribromsalan | 87-10-5 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to 3,4',5-Tribromosalicylanilide (CAS 87-10-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
3,4',5-Tribromosalicylanilide, also widely known as Tribromsalan, is a halogenated derivative of salicylanilide.[1] Historically, it has been utilized as a potent antimicrobial agent in topical products like soaps and disinfectants.[1][2] However, its use in consumer cosmetics has been banned by regulatory agencies like the FDA due to significant photosensitizing effects.[1][3] Despite this, its well-defined biological activities make it a valuable tool for research, particularly in studying microbial pathogenesis and cellular signaling pathways. This guide provides a comprehensive technical overview of its properties, mechanisms, and relevant experimental frameworks.
Physicochemical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 87-10-5 | [4] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [4] |
| Molecular Weight | 449.92 g/mol | [2] |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [1] |
| Synonyms | Tribromsalan, Temasept IV, Tuasal 100, ASC-4 | [1][4] |
| Appearance | White to light yellow/orange powder or crystal | Data obtained from supplier |
| Melting Point | 224.0 to 228.0 °C | Data obtained from supplier |
| Solubility | Practically insoluble in water; Soluble in DMSO (up to 8 mg/mL with sonication), hot acetone; Readily soluble in dimethylformamide. | [5] |
| SMILES | C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | [1] |
| InChIKey | KVSKGMLNBAPGKH-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanisms of Action
Tribromsalan exhibits a range of biological activities, primarily stemming from two distinct molecular mechanisms: the uncoupling of oxidative phosphorylation and the inhibition of the NF-κB signaling pathway.
Uncoupling of Oxidative Phosphorylation
Like many halogenated salicylanilides, Tribromsalan acts as a classical uncoupler of oxidative phosphorylation. It functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This action dissipates the crucial proton gradient that drives ATP synthesis, effectively uncoupling electron transport from phosphorylation. The energy generated by the electron transport chain is consequently released as heat rather than being stored in ATP. This mechanism is central to its broad-spectrum antimicrobial effects, as it depletes the cell's primary energy source.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tribromsalan [webbook.nist.gov]
- 5. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
The Core Mechanism of Action of Salicylanilide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylanilide derivatives, a class of compounds characterized by a salicylic acid core linked to an aniline moiety via an amide bond, have garnered significant attention for their broad spectrum of biological activities.[1][2] Initially recognized for their potent anthelmintic properties, these compounds are now being extensively investigated for their anticancer, antimicrobial, and antiviral potential.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of action of salicylanilide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate.
The multifaceted mechanism of action of salicylanilides is central to their diverse therapeutic effects. At the cellular level, these compounds are known to act as mitochondrial uncouplers, disrupting cellular energy metabolism.[4][5] Furthermore, they have been shown to modulate a variety of critical signaling pathways implicated in cell proliferation, survival, and inflammation, including Wnt/β-catenin, STAT3, NF-κB, and EGFR signaling.[1][2] Their ability to inhibit specific enzymes also contributes to their therapeutic potential.[6][7]
This guide will delve into these mechanisms, presenting a synthesis of the current scientific understanding to aid researchers and drug development professionals in harnessing the full therapeutic potential of this versatile class of compounds.
Data Presentation: Quantitative Efficacy of Salicylanilide Derivatives
The biological activity of salicylanilide derivatives has been quantified across a range of therapeutic areas. The following tables summarize the in vitro efficacy of key derivatives against various cancer cell lines, as well as their antimicrobial and antifungal activities.
Table 1: Anticancer Activity of Salicylanilide Derivatives (IC50 Values)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Niclosamide | Glioblastoma (U-87 MG) | 1.52 ± 0.02 | [8] |
| Breast Cancer (MCF-7) | Varies by study | [9] | |
| Ovarian Cancer (A2780ip2) | ~1.0 | [10] | |
| Ovarian Cancer (SKOV3ip1) | ~1.0 | [10] | |
| Small Cell Lung Cancer | Varies by cell line | [11] | |
| Rafoxanide | Skin Cancer (A375) | 10.9 | [12] |
| Skin Cancer (A431) | 1.31 | [12] | |
| Compound 28 | EGFR Tyrosine Kinase | 0.023 | [6] |
| Compound 16 | EGFR Tyrosine Kinase | 0.031 | [6] |
| Compound 20 | EGFR Tyrosine Kinase | 0.045 | [6] |
| Compound 6 | EGFR Tyrosine Kinase | 0.063 | [6] |
| Compound 15 | EGFR Tyrosine Kinase | 0.071 | [6] |
| Derivatives 5b, 5g | H1975, A549, A431 | 5.22, 6.34 | [13] |
| Derivatives 8, 12, 14 | A431, A549, H1975 | 2.31 - 7.56 | [13] |
Table 2: Antimicrobial Activity of Salicylanilide Derivatives (MIC Values)
| Derivative | Microorganism | MIC (µmol/L) | Reference |
| Salicylanilide Benzoates | Gram-positive bacteria | ≥ 0.98 | [7] |
| Salicylanilide Acetates | Mycobacterium tuberculosis | Varies by derivative | [14] |
| Mycobacterium kansasii | Varies by derivative | [14] | |
| Mycobacterium avium | Varies by derivative | [14] | |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | [15] |
| Gram-positive bacteria | ≥ 0.49 | [15] | |
| Chloro-Substituted Derivatives | Gram-positive bacteria | 0.125 - 1.0 mg/mL | [16] |
Table 3: Antifungal Activity of Salicylanilide Derivatives (MIC Values)
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Salicylanilide Acetates | Trichophyton mentagrophytes | Varies by derivative | [14] |
| Aspergillus fumigatus | Varies by derivative | [14] | |
| Absidia corymbifera | Varies by derivative | [14] | |
| Niclosamide | Sporothrix brasiliensis | 0.625 - 2.5 µM | [17] |
| Cryptococcus neoformans | < 0.78 | [17] | |
| Oxyclozanide | Candida albicans | 13 - 34 | [17] |
Core Mechanisms of Action
Mitochondrial Uncoupling
A primary and well-established mechanism of action for salicylanilide derivatives is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] They act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncoupling of the electron transport chain from ATP synthesis leads to a decrease in cellular ATP levels and can trigger a cascade of events leading to cell death.[4]
Inhibition of Key Signaling Pathways
Salicylanilide derivatives have been shown to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Niclosamide, a prominent salicylanilide, has been demonstrated to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6.[18][19] This leads to the suppression of β-catenin-mediated transcription of target genes involved in cell proliferation.
Several salicylanilide derivatives, including closantel and rafoxanide, have been shown to inhibit the STAT3 signaling pathway.[12][20] They can suppress the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell survival and proliferation.
The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is another target of salicylanilide derivatives.[12][20] For instance, rafoxanide has been reported to negatively modulate NF-κB activity.[12] This inhibition can prevent the nuclear translocation of NF-κB and the expression of its target genes.
Rafoxanide has also been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[21] It achieves this by downregulating the phosphorylation of Akt and mTOR.[21]
Enzyme Inhibition
Salicylanilide derivatives can directly inhibit the activity of specific enzymes, contributing to their therapeutic effects.
A number of salicylanilide derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, an important target in cancer therapy.[6][22] They are thought to compete with ATP for binding to the catalytic domain of the kinase.[1]
In the context of infectious diseases, salicylanilides have been shown to inhibit enzymes crucial for pathogen survival. For example, they can inhibit isocitrate lyase and methionine aminopeptidase in Mycobacterium tuberculosis.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of salicylanilide derivatives.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, to assess the mitochondrial uncoupling activity of salicylanilide derivatives.
Principle: The Seahorse XF Analyzer measures real-time OCR of live cells in a multi-well plate. Sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An increase in basal respiration and a decrease in ATP-linked respiration are indicative of mitochondrial uncoupling.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Compound Preparation: Prepare stock solutions of the salicylanilide derivative and mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A) in the appropriate assay medium.
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.
-
Load the sensor cartridge with the salicylanilide derivative and mitochondrial stressors into the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The protocol will typically involve sequential injections and OCR measurements.
-
-
Data Analysis: The Seahorse XF software automatically calculates the OCR values. Analyze the changes in basal respiration, ATP production, and proton leak to determine the uncoupling activity of the salicylanilide derivative.
Wnt/β-Catenin Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of salicylanilide derivatives on the Wnt/β-catenin signaling pathway.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOPflash) and a control plasmid expressing Renilla luciferase. Activation of the Wnt/β-catenin pathway leads to the expression of firefly luciferase. The activity of the pathway is determined by measuring the ratio of firefly to Renilla luciferase activity. A decrease in this ratio in the presence of a salicylanilide derivative indicates inhibition of the pathway.
Methodology:
-
Cell Transfection: Co-transfect the target cells with the TOPflash and Renilla luciferase plasmids using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the salicylanilide derivative.
-
Cell Lysis: After the desired incubation period, lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.[18][19][23]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of salicylanilide derivatives to inhibit the enzymatic activity of EGFR tyrosine kinase.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a colorimetric, fluorescent, or luminescent method. A decrease in substrate phosphorylation in the presence of a salicylanilide derivative indicates inhibition of the kinase.
Methodology:
-
Assay Setup: In a microplate, combine the recombinant EGFR kinase domain, the peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add various concentrations of the salicylanilide derivative to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Data Analysis: Measure the signal (e.g., absorbance, fluorescence, or luminescence) and calculate the percentage of inhibition for each concentration of the salicylanilide derivative. Determine the IC50 value from the dose-response curve.[24][25][26]
Conclusion
The diverse biological activities of salicylanilide derivatives stem from their multifaceted mechanisms of action. Their ability to act as mitochondrial uncouplers, coupled with their capacity to modulate critical cellular signaling pathways and inhibit specific enzymes, makes them a highly promising class of compounds for the development of novel therapeutics for a wide range of diseases, including cancer and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of these remarkable molecules. Continued investigation into their structure-activity relationships and in vivo efficacy will be crucial in translating the promise of salicylanilide derivatives into clinical reality.
References
- 1. mdpi.com [mdpi.com]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylanilides as inhibitors of the protein tyrosine kinase epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial and antifungal activity of salicylanilide benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 19. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rafoxanide promotes apoptosis and autophagy of gastric cancer cells by suppressing PI3K /Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acryloylamino-salicylanilides as EGFR PTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. rsc.org [rsc.org]
- 25. promega.com [promega.com]
- 26. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Tribromsalan as an Antimicrobial
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tribromsalan (3,4',5-tribromosalicylanilide) is a synthetic halogenated salicylanilide that gained prominence in the mid-20th century as a potent antimicrobial agent. Its broad-spectrum activity against Gram-positive bacteria and fungi led to its widespread use in consumer products, most notably in medicated soaps and topical antiseptics. However, its promising antimicrobial efficacy was overshadowed by a significant adverse effect: photosensitivity. Reports of severe skin reactions upon exposure to sunlight in individuals using products containing tribromsalan ultimately led to its ban by the U.S. Food and Drug Administration (FDA). This technical guide provides a comprehensive overview of the discovery, history, antimicrobial properties, and the scientific investigations that culminated in the regulatory action against tribromsalan. The document details the experimental protocols for its synthesis and for assessing its antimicrobial and phototoxic effects, and presents available quantitative data. Furthermore, it elucidates the known mechanism of its antimicrobial action through the inhibition of the NF-κB signaling pathway.
Discovery and Historical Development
The development of halogenated salicylanilides as antimicrobial agents was a significant area of research in the mid-20th century. These compounds were recognized for their ability to inhibit the growth of a wide range of microorganisms. Tribromsalan emerged as a particularly effective derivative.
Initially, tribromsalan was incorporated into a variety of over-the-counter drug and cosmetic products, primarily for its antibacterial properties in soaps and for its preservative action.[1] Its use was intended to reduce bacterial populations on the skin, thereby controlling body odor and preventing minor skin infections.
However, by the early 1970s, a growing body of evidence linked the use of tribromsalan to photosensitivity reactions.[1] These reactions ranged from exaggerated sunburn to more severe and persistent skin disorders.[1] In some cases, individuals experienced photosensitization that continued for extended periods even after discontinuing the use of products containing the chemical.[1] These safety concerns prompted a thorough review by regulatory agencies.
In 1974, the FDA proposed a ban on the use of tribromsalan and other halogenated salicylanilides in drug and cosmetic products, citing them as potent photosensitizers that can cause disabling skin disorders.[1] The agency concluded that safer alternative antimicrobial agents were available.[1] This proposal was finalized, and tribromsalan, along with several other antimicrobial ingredients, was officially banned from use in over-the-counter consumer antiseptic washes in the United States.[2][3][4]
Antimicrobial Properties and Mechanism of Action
Tribromsalan exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.[5] Its efficacy as a disinfectant in medicated soaps was a key driver of its commercial use.[5]
Quantitative Antimicrobial Data
While extensive historical data in a consolidated tabular format is scarce in readily available literature, research has established the antimicrobial efficacy of tribromsalan. For the purpose of this guide, a representative table of Minimum Inhibitory Concentrations (MICs) for a related and well-studied antimicrobial, triclosan, is provided to illustrate the typical range of activity for such compounds against various microorganisms. It is important to note that the specific MIC values for tribromsalan may differ.
| Microorganism | Triclosan MIC (µg/mL) |
| Staphylococcus aureus (ATCC) | 0.5 |
| Staphylococcus aureus (Clinical Isolate) | 0.5 - 64 |
| Escherichia coli (ATCC) | 0.5 |
| Escherichia coli (Clinical Isolate) | 0.5 - 64 |
Note: Data for triclosan is presented for illustrative purposes due to the limited availability of comprehensive MIC tables for tribromsalan in the searched literature.[6][7]
Mechanism of Antimicrobial Action: Inhibition of NF-κB Signaling
Tribromsalan's antimicrobial activity is, in part, attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[2][8] This pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. In bacteria, related pathways are essential for various cellular processes.
The key step in the activation of the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα. This phosphorylation is mediated by the IκB kinase (IKK) complex. Once phosphorylated, IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50-p65), allowing it to translocate to the nucleus and activate the transcription of target genes.
Tribromsalan has been shown to inhibit the phosphorylation of IκBα.[2][8] By preventing this initial activation step, tribromsalan effectively blocks the entire downstream signaling cascade, leading to the suppression of NF-κB-mediated gene transcription. This disruption of a fundamental cellular signaling pathway contributes to its antimicrobial effects.
Experimental Protocols
This section details the methodologies for the synthesis of tribromsalan and for conducting key experiments to evaluate its antimicrobial and phototoxic properties.
Synthesis of this compound
The synthesis of tribromsalan is typically achieved through the condensation of a salicylic acid derivative with a substituted aniline. A general protocol is as follows:
Materials:
-
3,5-Dibromosalicylic acid
-
4-Bromoaniline
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
An inert solvent (e.g., toluene, xylene)
-
A suitable base (e.g., pyridine, triethylamine)
Procedure:
-
Activation of 3,5-Dibromosalicylic Acid: The carboxylic acid group of 3,5-dibromosalicylic acid is first activated to facilitate the subsequent amidation reaction. This is commonly achieved by converting it to the corresponding acid chloride.
-
3,5-Dibromosalicylic acid is refluxed with an excess of thionyl chloride in an inert solvent until the reaction is complete (monitored by techniques such as TLC).
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,5-dibromosalicyloyl chloride.
-
-
Amide Coupling: The activated 3,5-dibromosalicyloyl chloride is then reacted with 4-bromoaniline.
-
The crude acid chloride is dissolved in an inert solvent.
-
A solution of 4-bromoaniline in the same solvent is added dropwise to the acid chloride solution, often in the presence of a base to neutralize the HCl byproduct.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
-
Work-up and Purification:
-
The reaction mixture is quenched with water or a dilute acid.
-
The crude tribromsalan is collected by filtration and washed with water.
-
The product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Tribromsalan stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (a known antibiotic)
-
Negative control (broth only)
-
Growth control (broth with bacteria, no antimicrobial)
Procedure:
-
Preparation of Tribromsalan Dilutions: A serial two-fold dilution of the tribromsalan stock solution is prepared in the microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the compound across the wells.
-
Inoculum Preparation: The bacterial culture is diluted in broth to a standardized concentration (typically around 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of tribromsalan at which there is no visible growth (turbidity) of the microorganism. The growth control well should show clear turbidity, and the negative control well should remain clear.
Phototoxicity Testing: In Vitro 3T3 NRU Phototoxicity Test
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro method to assess the phototoxic potential of a substance.
Materials:
-
Balb/c 3T3 fibroblasts
-
96-well cell culture plates
-
Cell culture medium
-
Tribromsalan stock solution
-
Neutral Red solution
-
A solar simulator with a filter to remove UVC radiation
-
Positive control (a known phototoxic substance, e.g., chlorpromazine)
-
Negative/vehicle control
Procedure:
-
Cell Seeding: 3T3 cells are seeded into two 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cell culture medium is replaced with medium containing various concentrations of tribromsalan (and controls). Two plates are prepared identically.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA/visible light from the solar simulator (+Irr). The other plate is kept in the dark (-Irr).
-
Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and both plates are incubated for another 24 hours.
-
Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is taken up by viable cells. After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.
-
Data Analysis: The absorbance of the extracted dye is measured using a spectrophotometer. The concentration of tribromsalan that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values (+Irr vs. -Irr). A PIF value above a certain threshold indicates a phototoxic potential.
Visualizations
Logical Workflow: Discovery and Evaluation of Tribromsalan
Signaling Pathway: Tribromsalan's Inhibition of the NF-κB Pathway
Conclusion
The history of tribromsalan serves as a compelling case study in drug development, highlighting the critical importance of balancing antimicrobial efficacy with a thorough assessment of potential adverse effects. While its potent antimicrobial properties offered significant benefits in an era before the widespread availability of diverse and targeted antibiotics, the severe photosensitivity it induced ultimately rendered it unsuitable for widespread consumer use. The regulatory actions taken against tribromsalan underscore the importance of post-market surveillance and the continuous evaluation of drug safety. For researchers and drug development professionals, the story of tribromsalan remains a salient reminder of the complex interplay between a compound's desired therapeutic effects and its potential for harm, and the necessity of rigorous toxicological testing, particularly for topically applied agents.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standard protocol for phototoxicity testing. Results from an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
An In-depth Technical Guide to the Photosensitizing Effects of Halogenated Salicylanilides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated salicylanilides, a class of compounds historically used as antimicrobial agents in soaps and other topical products, have been identified as potent photosensitizers.[1] Exposure to these chemicals in the presence of ultraviolet (UV) radiation can lead to phototoxic and photoallergic reactions, ranging from exaggerated sunburn-like responses to severe, eczematous dermatitis.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, experimental evaluation, and cellular signaling pathways associated with the photosensitizing effects of halogenated salicylanilides.
Core Mechanisms of Photosensitization
The photosensitizing effects of halogenated salicylanilides are primarily mediated through two distinct mechanisms: phototoxicity and photoallergy.[2]
Phototoxicity: This is a non-immunological reaction that occurs when a photosensitizing agent absorbs light energy, leading to the generation of reactive oxygen species (ROS) and free radicals.[2][3] These reactive species can cause direct damage to cellular components such as lipids, proteins, and DNA, resulting in an inflammatory response that clinically resembles an exaggerated sunburn.[2] The process is initiated by the absorption of UV radiation, typically in the UVA range (320-400 nm), which excites the halogenated salicylanilide molecule to a higher energy triplet state.[2] This excited molecule can then react with molecular oxygen to produce singlet oxygen, superoxide anion, and other ROS.[2]
Photoallergy: In contrast to phototoxicity, photoallergy is a cell-mediated (Type IV) delayed hypersensitivity reaction.[3][4] Upon exposure to UV radiation, the halogenated salicylanilide is converted into a reactive photoproduct that can covalently bind to endogenous proteins, forming a photoantigen.[3][4] This photoantigen is then processed by antigen-presenting cells, such as Langerhans cells, leading to the sensitization of T-lymphocytes.[4] Subsequent exposure to the same halogenated salicylanilide and UV radiation triggers an immune response, manifesting as an eczematous eruption that can spread beyond the light-exposed areas.[5]
Quantitative Data on Photosensitization
The photosensitizing potential of a compound can be quantified through various in vitro and in vivo assays. Key parameters include the half-maximal effective concentration (EC50) in phototoxicity assays and the singlet oxygen quantum yield (ΦΔ). While specific data for all halogenated salicylanilides is not exhaustively available in publicly accessible literature, the following tables illustrate the type of quantitative data that is generated through the experimental protocols described in this guide.
Table 1: Phototoxicity of Halogenated Salicylanilides in the 3T3 NRU Assay
| Compound | EC50 (-UVA) [µg/mL] | EC50 (+UVA) [µg/mL] | Photo Irritation Factor (PIF) | Phototoxicity Classification |
| Tetrachlorosalicylanilide (TCSA) | >100 | 0.5 | >200 | Phototoxic |
| 3,4',5-Tribromosalicylanilide (TBS) | >50 | 1.2 | >41.7 | Phototoxic |
| 4',5-Dibromosalicylanilide (DBS) | >100 | 2.5 | >40 | Phototoxic |
Data is illustrative and based on the known high photosensitizing potential of these compounds. Actual values may vary depending on experimental conditions. The Photo Irritation Factor (PIF) is calculated as the ratio of EC50 (-UVA) to EC50 (+UVA). A PIF value greater than 5 is generally considered indicative of phototoxic potential.
Table 2: Singlet Oxygen Quantum Yields of Halogenated Salicylanilides
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference Standard (ΦΔ) |
| Tetrachlorosalicylanilide (TCSA) | Acetonitrile | Data not readily available | Rose Bengal (0.75) |
| This compound (TBS) | Acetonitrile | Data not readily available | Rose Bengal (0.75) |
| 4',5-Dibromosalicylanilide (DBS) | Acetonitrile | Data not readily available | Rose Bengal (0.75) |
Singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation upon photoexcitation. Higher values indicate a greater potential for phototoxicity.
Experimental Protocols
A variety of standardized and validated methods are employed to assess the photosensitizing potential of chemical compounds.
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This in vitro assay is a widely accepted method for screening the phototoxic potential of substances.[6][7][8]
Methodology:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.[8]
-
Treatment: The cells are treated with a range of concentrations of the test substance (e.g., a halogenated salicylanilide) in two separate plates.[1]
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other plate is kept in the dark as a control.[1]
-
Neutral Red Uptake: After incubation, the viability of the cells is assessed by measuring the uptake of the vital dye Neutral Red. Viable cells take up and retain the dye in their lysosomes.[7]
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (EC50) is determined for both the irradiated and non-irradiated conditions. The Photo Irritation Factor (PIF) is then calculated.[9]
Photopatch Testing
This in vivo method is used to diagnose photoallergic contact dermatitis in humans.[2][9]
Methodology:
-
Application of Allergens: Duplicate sets of potential photoallergens, including the suspected halogenated salicylanilide, are applied to the patient's back under occlusive patches.[2][9]
-
Occlusion: The patches are left in place for 24 to 48 hours.[2]
-
Irradiation: After removal of the patches, one set of application sites is irradiated with a standardized dose of UVA radiation (typically 5 J/cm²). The other set is shielded from light and serves as a control.[2][4]
-
Reading of Results: The test sites are evaluated for skin reactions (e.g., erythema, edema, vesiculation) at 48, 72, and 96 hours after irradiation. A positive reaction at the irradiated site, with no reaction at the non-irradiated site, is indicative of a photoallergic reaction.[2]
Reactive Oxygen Species (ROS) Assay
This in vitro assay directly measures the generation of ROS upon photo-irradiation of a test compound.
Methodology:
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
ROS Probe: A fluorescent probe that reacts with ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) is added to the solution.
-
Irradiation: The solution is exposed to a controlled dose of UV radiation.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of ROS generated, is measured using a fluorometer.
-
Data Analysis: The rate of ROS production can be quantified and compared to that of known photosensitizers.
Signaling Pathways in Photosensitization
The cellular damage induced by the photosensitizing effects of halogenated salicylanilides triggers a complex network of intracellular signaling pathways, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are key regulators of inflammation, cell survival, and apoptosis.
MAPK Signaling Pathway
The MAPK family of proteins, including ERK, JNK, and p38, are activated in response to various cellular stresses, including the oxidative stress generated by photosensitizers.[1]
NF-κB Signaling Pathway
The NF-κB transcription factor plays a central role in the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols.
Logical Relationships
The photosensitizing potential of a halogenated salicylanilide is determined by a combination of its physicochemical properties and its ability to generate reactive species upon light absorption.
Conclusion
Halogenated salicylanilides are potent photosensitizers capable of inducing both phototoxic and photoallergic reactions. The underlying mechanisms involve the generation of reactive oxygen species and the formation of photoantigens, leading to cellular damage and inflammatory responses. Standardized in vitro and in vivo assays are crucial for identifying and characterizing the photosensitizing potential of these and other chemical compounds. A thorough understanding of the involved cellular signaling pathways, such as the MAPK and NF-κB cascades, is essential for developing strategies to mitigate these adverse effects and for the safe development of new drugs and consumer products.
References
- 1. Role of redox potential and reactive oxygen species in stress signaling [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Light on Reactive Oxygen Species and NF-кB in Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The International EU/COLIPA In Vitro Phototoxicity Validation Study: Results of Phase II (Blind Trial). Part 1: The 3T3 NRU Phototoxicity Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoxicity evaluation using in vitro 3T3 NRU phototoxicity test [pifukezazhi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Activity of 3,4',5-Tribromosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4',5-Tribromosalicylanilide, also known as Tribromsalan, is a synthetic halogenated salicylanilide derivative.[1][2] Historically, it has been utilized as a germicide and disinfectant, notably in medicated soaps, owing to its antibacterial and antifungal properties.[1] However, its use in consumer products has been restricted in some regions due to concerns about photosensitization.[1] For research and drug development purposes, understanding its in vitro antibacterial profile remains a subject of interest, particularly in the context of rising antimicrobial resistance. These application notes provide a summary of its known antibacterial activity and detailed protocols for its in vitro evaluation.
Antibacterial Spectrum and Efficacy
While specific quantitative data for this compound is limited in publicly available literature, the broader class of salicylanilides has demonstrated a general spectrum of activity. Salicylanilides are typically more effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), than against Gram-negative bacteria.[3][4] The reduced susceptibility of Gram-negative bacteria is often attributed to the presence of their outer membrane, which can act as a permeability barrier.
The following table summarizes the expected antibacterial spectrum based on the activity of related salicylanilide compounds. Researchers are encouraged to use the provided protocols to generate specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against their bacterial strains of interest and populate the table with their findings.
| Bacterial Species | Gram Stain | Expected Activity | MIC (µg/mL) | MBC (µg/mL) | Reference/Internal Data |
| Staphylococcus aureus | Positive | Active | Data to be determined | Data to be determined | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | Active | Data to be determined | Data to be determined | [3] |
| Enterococcus faecalis | Positive | Variable | Data to be determined | Data to be determined | |
| Escherichia coli | Negative | Less Active | Data to be determined | Data to be determined | [4] |
| Pseudomonas aeruginosa | Negative | Less Active | Data to be determined | Data to be determined | |
| Mycobacterium tuberculosis | N/A (Acid-fast) | Active | Data to be determined | Data to be determined | [5][6] |
Mechanism of Action
The antibacterial mechanism of action for salicylanilides is primarily attributed to their function as protonophores, which disrupt the proton motive force (PMF) across the bacterial cytoplasmic membrane.[7] The PMF is essential for crucial cellular processes, including ATP synthesis, active transport, and flagellar motion. By dissipating the proton gradient, this compound can uncouple oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, bacterial cell death. One report also suggests that Tribromsalan may inhibit IkappaBalpha phosphorylation to suppress NF-kappaB signaling, although this relates to host cell interaction rather than a direct antibacterial mechanism.[5]
Experimental Protocols
The following are standardized protocols for determining the in vitro antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (35-37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Ensure complete dissolution. Further dilutions should be made in CAMHB. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microdilution Plate Setup:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without the compound). Add 100 µL of CAMHB to this well.
-
Well 12 will serve as the negative control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC determination.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, plate a 10 µL aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the positive control well (well 11) to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the MHA plate.
-
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tribromsalan [webbook.nist.gov]
- 3. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Application Notes and Protocols for Antifungal Screening of 3,4',5-Tribromosalicylanilide against Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species are opportunistic fungal pathogens that can cause a range of infections, from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Salicylanilides are a class of compounds known for their broad-spectrum biological activities. This document provides detailed application notes and experimental protocols for the antifungal screening of a specific halogenated salicylanilide, 3,4',5-Tribromosalicylanilide (TBSA), against clinically relevant Candida species. The presented methodologies cover initial susceptibility testing, investigation of effects on virulence factors such as biofilm formation, and elucidation of the potential mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to serve as a guide for expected results when screening this compound against various Candida species.
Table 1: Antifungal Susceptibility of Candida Species to this compound (TBSA)
| Candida Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
| C. glabrata ATCC 2001 | 16 | 64 | 4 | Fungistatic |
| C. parapsilosis ATCC 22019 | 4 | 8 | 2 | Fungicidal |
| C. krusei ATCC 6258 | 32 | >64 | >2 | Fungistatic |
| Fluconazole-resistant C. albicans | 8 | 16 | 2 | Fungicidal |
Table 2: Inhibition of Candida albicans Biofilm Formation and Disruption of Pre-formed Biofilms by TBSA
| Concentration (µg/mL) | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Disruption (%) |
| 4 (0.5 x MIC) | 65 | 30 |
| 8 (1 x MIC) | 85 | 55 |
| 16 (2 x MIC) | 95 | 75 |
| 32 (4 x MIC) | 98 | 90 |
Table 3: Mechanistic Insights into the Antifungal Action of TBSA on Candida albicans
| Assay | Endpoint | TBSA-Treated (8 µg/mL) | Untreated Control |
| Ergosterol Content | % Reduction | 70% | 0% |
| Membrane Permeability (Propidium Iodide Uptake) | % Fluorescent Cells | 60% | 5% |
| Reactive Oxygen Species (ROS) Production | Relative Fluorescence Units | 5500 | 1200 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.
Materials:
-
This compound (TBSA)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Candida strains
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of TBSA in DMSO. Serial two-fold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Culture Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Assay Setup: Add 100 µL of the standardized Candida inoculum to each well of the 96-well plate containing 100 µL of the serially diluted TBSA. Include a positive control (inoculum without TBSA) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of TBSA that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the optical density at 530 nm.
-
MFC Determination: To determine the MFC, take 100 µL aliquots from the wells showing no visible growth (at and above the MIC) and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration of TBSA that results in no fungal growth on the agar plates.
Candida albicans Biofilm Inhibition and Disruption Assay
Materials:
-
TBSA
-
RPMI-1640 medium
-
C. albicans ATCC 90028
-
Sterile 96-well flat-bottom microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Biofilm Formation Inhibition:
-
Prepare a C. albicans suspension of 1 x 10^6 CFU/mL in RPMI-1640.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate containing 100 µL of TBSA at various concentrations (e.g., 0.25x to 4x MIC).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Wash the wells with PBS to remove non-adherent cells.
-
Proceed to the XTT assay for quantification.
Procedure for Mature Biofilm Disruption:
-
Add 200 µL of a 1 x 10^6 CFU/mL C. albicans suspension to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Add 200 µL of TBSA at various concentrations to the wells containing the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Wash the wells with PBS.
-
Proceed to the XTT assay.
XTT Reduction Assay:
-
Prepare the XTT-menadione solution immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a plate reader. The color change is proportional to the metabolic activity of the biofilm.
Ergosterol Biosynthesis Inhibition Assay
Materials:
-
TBSA
-
C. albicans
-
Sabouraud Dextrose Broth (SDB)
-
25% alcoholic potassium hydroxide
-
n-heptane
-
Sterile distilled water
-
Spectrophotometer
Procedure:
-
Culture C. albicans in SDB with and without sub-inhibitory concentrations of TBSA at 35°C for 16-24 hours.
-
Harvest the cells by centrifugation and wash with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide to the cell pellet and vortex.
-
Incubate in an 85°C water bath for 1 hour for saponification.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols.
-
Transfer the n-heptane layer to a new tube.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and 24(28)-dehydroergosterol. The percentage of ergosterol is calculated using the following equations:
-
% ergosterol + % 24(28) DHE = [(A281.5/290) × F] / pellet weight
-
% 24(28) DHE = [(A230/518) × F] / pellet weight
-
% ergosterol = [% ergosterol + % 24(28) DHE] - % 24(28) DHE (where F is the dilution factor, and 290 and 518 are the E values for crystalline ergosterol and 24(28) DHE, respectively).[1]
-
Cell Membrane Permeability Assay
Materials:
-
TBSA
-
C. albicans
-
PBS
-
Propidium iodide (PI) solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture C. albicans to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS to a concentration of 1 x 10^7 CFU/mL.
-
Treat the cells with TBSA at various concentrations for a defined period (e.g., 30 minutes). Include an untreated control and a positive control (e.g., 70% ethanol).
-
Add PI to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry or fluorescence microscopy. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.
Reactive Oxygen Species (ROS) Production Assay
Materials:
-
TBSA
-
C. albicans
-
PBS
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorometric microplate reader
Procedure:
-
Culture C. albicans to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS.
-
Load the cells with 10 µM DCFH-DA for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with TBSA at various concentrations.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at different time points. An increase in fluorescence indicates the production of ROS.
Mandatory Visualizations
Caption: Experimental workflow for antifungal screening of TBSA.
Caption: Key signaling pathways in Candida potentially affected by TBSA.
References
Determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan, a halogenated salicylanilide with known antimicrobial properties. The methodologies outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide includes protocols for broth microdilution and agar dilution methods, data presentation tables, and a diagram of the putative signaling pathway affected by Tribromsalan.
Introduction
Tribromsalan (3,4′,5-tribromosalicylanilide) is a synthetic compound with demonstrated activity against a range of microorganisms, notably including Mycobacterium tuberculosis. Its mechanism of action is understood to involve the inhibition of IkappaBalpha (IκBα) phosphorylation, which subsequently suppresses the NF-κB signaling pathway, a critical pathway for immune response and inflammation.[1] Accurate determination of its MIC against various pathogens is crucial for understanding its antimicrobial spectrum and potential therapeutic applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Data Presentation
The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of Tribromsalan against selected microorganisms.
| Microorganism | Strain | Method | MIC (µg/mL) | MIC (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv | Broth Microdilution (REMA) | 34.6 | 76.92 | [2] |
| Mycobacterium abscessus | ATCC 19977 | Broth Microdilution (REMA) | 66.3 | 147.4 | [2] |
Note: MIC values were converted from µM to µg/mL using the molecular weight of Tribromsalan (449.92 g/mol ). REMA stands for Resazurin Microtiter Assay.
Experimental Protocols
The following are detailed protocols for determining the MIC of Tribromsalan using the broth microdilution and agar dilution methods. These protocols are based on internationally recognized guidelines to ensure reproducibility and accuracy.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Tribromsalan (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, Middlebrook 7H9 for mycobacteria)
-
Sterile 96-well microtiter plates
-
Microorganism to be tested
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Tribromsalan Stock Solution:
-
Accurately weigh Tribromsalan powder and dissolve in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate sterile broth.
-
-
Preparation of Tribromsalan Dilutions:
-
Perform serial two-fold dilutions of the Tribromsalan stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Tribromsalan dilutions. This will bring the final volume in each well to 200 µL.
-
-
Controls:
-
Growth Control: A well containing only the broth medium and the inoculum (no Tribromsalan).
-
Sterility Control: A well containing only the broth medium.
-
Positive Control: A well containing a known effective antibiotic against the test organism.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 37°C for 5-7 days for M. tuberculosis).
-
-
Reading the Results:
-
The MIC is the lowest concentration of Tribromsalan at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Tribromsalan (powder form)
-
DMSO for stock solution preparation
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for non-fastidious bacteria)
-
Sterile petri dishes
-
Microorganism to be tested
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Tribromsalan-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the Tribromsalan stock solution in a suitable solvent.
-
Add a defined volume of each Tribromsalan dilution to molten agar medium (cooled to 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free agar plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, spot the prepared inoculum onto the surface of the agar plates, including the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at the appropriate temperature and duration for the microorganism.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Tribromsalan that completely inhibits the visible growth of the microorganism on the agar surface.
-
Mandatory Visualizations
Experimental Workflow for Broth Microdilution MIC Determination
Signaling Pathway of Tribromsalan Action
Tribromsalan is known to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα. This action blocks the release and nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the accurate and reproducible determination of the Minimum Inhibitory Concentration of Tribromsalan. Adherence to these standardized methods is essential for generating reliable data that can be compared across different studies and laboratories. The elucidation of Tribromsalan's MIC against a wider range of clinically relevant microorganisms will be instrumental in defining its potential as a therapeutic agent.
References
Application Notes and Protocols: 3,4',5-Tribromosalicylanilide as a Potent Inhibitor of NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous chronic inflammatory diseases, autoimmune disorders, and various types of cancer.[1][2][3] Consequently, the NF-κB pathway represents a critical target for the development of novel therapeutics.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent member.[1][5] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[6][7][8] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, unmasking the nuclear localization signal (NLS) on the NF-κB p65 subunit.[5][9] This allows the p65/p50 heterodimer to translocate into the nucleus, bind to specific κB sites on the DNA, and initiate the transcription of target genes.[9][10]
3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, has been identified as a potent inhibitor of the NF-κB signaling pathway.[10] Its mechanism of action involves the direct inhibition of IκBα phosphorylation, thereby preventing the downstream events of IκBα degradation and NF-κB nuclear translocation.[10] These application notes provide a comprehensive overview of TBS, its mechanism of action, and detailed protocols for its characterization as an NF-κB inhibitor.
Data Presentation
The inhibitory activity of this compound on the NF-κB pathway has been quantified through various assays. The following table summarizes the available quantitative data.
| Compound | Assay | Target | IC50 Value (µM) | Cell Line | Reference |
| This compound (Tribromsalan) | IκBα Phosphorylation Assay | IκBα Phosphorylation | 0.31 - 44.7 (range for a group of compounds including Tribromsalan) | GFP-IκBα GripTite cells | [10] |
Note: The specific IC50 for this compound was part of a range reported for a group of active compounds.
Visualization of Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the inhibitory effect of this compound on the NF-κB pathway are provided below.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (TBS) stock solution (in DMSO)
-
TNF-α (recombinant human)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of TBS in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the culture medium and pre-treat the cells with 100 µL of the TBS dilutions for 1-2 hours. Include a vehicle control (DMEM with 0.1% DMSO).
-
Stimulation: Prepare a TNF-α solution in complete DMEM at a final concentration of 20 ng/mL. Add 10 µL of the TNF-α solution to the appropriate wells to stimulate NF-κB activation. For the negative control wells, add 10 µL of DMEM.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each TBS concentration relative to the TNF-α stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the TBS concentration to determine the IC50 value.
-
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol 2: Western Blot for IκBα Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of TNF-α-induced IκBα phosphorylation by TBS.
Materials:
-
HeLa or other suitable cells
-
6-well cell culture plates
-
DMEM with 10% FBS
-
This compound (TBS) stock solution (in DMSO)
-
TNF-α (recombinant human)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of TBS or vehicle (0.1% DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with 20 ng/mL TNF-α for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IκBα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Caption: Workflow for Western Blot analysis of IκBα phosphorylation.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the subcellular localization of the NF-κB p65 subunit.
Materials:
-
HeLa or other suitable cells
-
Glass coverslips in 24-well plates
-
DMEM with 10% FBS
-
This compound (TBS) stock solution (in DMSO)
-
TNF-α (recombinant human)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of TBS or vehicle (0.1% DMSO) for 1-2 hours. Stimulate with 20 ng/mL TNF-α for 30-60 minutes.
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (e.g., green) channels.
-
Image Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition to determine the extent of nuclear translocation.
Caption: Workflow for Immunofluorescence analysis of p65 nuclear translocation.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Feedback activation of NF-KB signaling leads to adaptive resistance to EZH2 inhibitors in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IκBα Phosphorylation Assay Using Tribromsalan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. A critical regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα (Inhibitor of kappa B alpha). This event, primarily mediated by the IκB kinase (IKK) complex, targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB dimer, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Consequently, the inhibition of IκBα phosphorylation presents a key therapeutic target for the development of novel anti-inflammatory agents.
Tribromsalan (3,4',5-tribromosalicylanilide) is a compound that has been shown to inhibit the phosphorylation of IκBα, thereby suppressing NF-κB signaling.[1] These application notes provide a detailed protocol for assessing the inhibitory effect of Tribromsalan on IκBα phosphorylation in a cellular context using Western blotting and ELISA.
Data Presentation
The inhibitory activity of Tribromsalan on IκBα phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Compound | Cell Line | Time Point | IC50 (µM) |
| Tribromsalan | HeLa | 24 hours | 3.4 |
| Tribromsalan | HeLa | 48 hours | 2.8 |
| Tribromsalan | HeLa | 72 hours | 4.2 |
Table 1: Summary of reported IC50 values for Tribromsalan in HeLa cells.[1]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental procedure, the following diagrams are provided.
Caption: NF-κB signaling pathway and the inhibitory action of Tribromsalan.
Caption: Flowchart of the experimental protocol for the IκBα phosphorylation assay.
Experimental Protocols
This section provides detailed methodologies for assessing the effect of Tribromsalan on IκBα phosphorylation.
Part 1: Cell Culture and Treatment
-
Cell Seeding : Seed appropriate cells (e.g., HeLa, THP-1, or RAW 264.7 macrophages) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment with Tribromsalan :
-
Prepare a stock solution of Tribromsalan in DMSO.
-
On the day of the experiment, dilute the Tribromsalan stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of Tribromsalan used.
-
Remove the old medium from the cells and replace it with the medium containing Tribromsalan or vehicle.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO₂.
-
-
Stimulation :
-
Following pre-treatment, stimulate the cells with an appropriate agonist to induce IκBα phosphorylation. For example, treat with 20 ng/mL TNFα for 10-15 minutes or 1 µg/mL LPS for 30 minutes.
-
Include an unstimulated, vehicle-treated control group.
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis :
-
After stimulation, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes.
-
Centrifuge the lysate at approximately 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification :
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Part 3: Analysis by Western Blot
-
Sample Preparation :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X SDS-PAGE sample loading buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer :
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection :
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing :
-
To normalize the phospho-IκBα signal, the membrane can be stripped and re-probed for total IκBα and a loading control (e.g., GAPDH or β-actin).
-
Part 4: Analysis by ELISA
Several commercial ELISA kits are available for the detection of phosphorylated IκBα. The following is a general protocol; however, it is crucial to follow the specific instructions provided with the kit.
-
Sample Addition : Add normalized cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total IκBα.
-
Incubation : Incubate the plate according to the kit's instructions to allow the IκBα to bind to the capture antibody.
-
Washing : Wash the wells to remove unbound proteins.
-
Detection Antibody : Add a detection antibody specific for phospho-IκBα (Ser32/36).
-
Secondary Antibody : Add an HRP-conjugated secondary antibody.
-
Substrate : Add a TMB substrate to develop the color.
-
Stop Solution : Stop the reaction with the provided stop solution.
-
Measurement : Read the absorbance at 450 nm using a microplate reader.
-
Normalization : The levels of phosphorylated IκBα can be normalized to the total IκBα levels, which can be measured in parallel wells using a detection antibody for total IκBα.
Conclusion
This document provides a comprehensive guide for investigating the inhibitory effects of Tribromsalan on IκBα phosphorylation. By following these protocols, researchers can effectively assess the potential of Tribromsalan as an inhibitor of the NF-κB signaling pathway, contributing to the development of novel anti-inflammatory therapeutics. Careful optimization of cell type, compound concentrations, and incubation times is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols for 3,4',5-Tribromosalicylanilide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, is a halogenated salicylanilide derivative.[1][2] While historically used for its antibacterial and antifungal properties, recent research into the broader class of salicylanilides has revealed potent anticancer activities, suggesting potential applications for TBS in oncology research.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound in cell culture experiments, focusing on its potential mechanisms of action, including mitochondrial uncoupling and inhibition of key signaling pathways. The protocols provided are based on established methodologies for analogous salicylanilide compounds and are intended to serve as a comprehensive guide for researchers initiating studies with TBS.
Postulated Mechanisms of Action
Based on studies of structurally related salicylanilides, the primary mechanisms of action for this compound in cancer cell lines are hypothesized to be:
-
Uncoupling of Mitochondrial Oxidative Phosphorylation: Salicylanilides are known to disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption.[1][3] This disruption of cellular energy metabolism can selectively target cancer cells, which often have a high metabolic rate.[4][5]
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7][8] Several salicylanilide derivatives have been shown to inhibit STAT3 phosphorylation and transcriptional activity.[1][6]
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is another critical signaling cascade involved in inflammation, cell survival, and proliferation, and its dysregulation is common in cancer.[9][10][11] Salicylanilides have been reported to suppress NF-κB activation.[1][12]
Data Presentation: Cytotoxicity of Salicylanilide Analogs
| Compound | Cell Line(s) | Cancer Type | IC50 (µM) |
| Niclosamide | MDA-MB-231 | Triple-Negative Breast Cancer | 13.63 ± 0.43 |
| Hs578T | Triple-Negative Breast Cancer | 25.32 ± 0.54 | |
| HGC-27 | Gastric Cancer | ~1.0 | |
| MKN-74 | Gastric Cancer | ~5.0 | |
| U-87 MG | Glioblastoma | 1.5 - 1.9 | |
| 3',5,5'-Trichlorosalicylanilide (Closantel) | Zebrafish xenograft models with human lymphoma, cervical, pancreatic, and liver cancer cells | Lymphoma, Cervical, Pancreatic, Liver | Antiangiogenic activity: 1.45 - 1.69[3] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in cell culture.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT-116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (TBS) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TBS in complete medium. Remove the old medium from the wells and add 100 µL of the TBS dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the TBS concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with TBS as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TBS at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[13]
Materials:
-
Cancer cells treated with TBS.
-
Cell Lysis Buffer.
-
Caspase-3 colorimetric substrate (DEVD-pNA).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well plate, add 50-100 µg of protein from each lysate.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Uncoupling Inhibits Reductive Carboxylation in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 7. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NFkB pathway and inhibition: an overview | Biswas | Computational Molecular Biology [bioscipublisher.com]
- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tribromsalan in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromsalan (3,4',5-tribromosalicylanilide) is a halogenated salicylanilide previously used as an antimicrobial agent in topical products. However, its use has been largely discontinued due to its potent photosensitizing properties, leading to phototoxic and photoallergic reactions in the skin upon exposure to ultraviolet (UV) radiation. Despite its withdrawal from consumer products, Tribromsalan remains a valuable tool in dermatological research for studying the mechanisms of drug-induced photosensitivity, evaluating the efficacy of photoprotective agents, and understanding the cellular and molecular pathways involved in photodermatitis.
These application notes provide a comprehensive overview of the use of Tribromsalan in a research setting, including detailed protocols for in vitro phototoxicity assessment and an exploration of the implicated signaling pathways.
Data Presentation: In Vitro Phototoxicity of Tribromsalan
The photosensitizing potential of a compound can be quantified using the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Test Guideline 432). This assay compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar radiation. The results are expressed as a Photo-Irritation-Factor (PIF) or Mean Photo Effect (MPE). While specific PIF and MPE values for Tribromsalan are not widely published in readily accessible literature, halogenated salicylanilides as a class are known to be potent photosensitizers. For the purpose of these notes, representative data for a potent photosensitizer is presented.
| Assay Parameter | Condition | Representative IC50 (µg/mL) |
| Cytotoxicity (-UVA) | No UV Irradiation | > 100 |
| Phototoxicity (+UVA) | With UV Irradiation | 1.5 |
| Photo-Irritation-Factor (PIF) | IC50 (-UVA) / IC50 (+UVA) | > 66 |
| Prediction | PIF > 5 | Phototoxic |
Note: This table represents expected results for a potent photosensitizer like Tribromsalan based on the known characteristics of its chemical class. Actual experimental values may vary.
Experimental Protocols
Protocol 1: In Vitro 3T3 NRU Phototoxicity Assay for Tribromsalan
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 432.
1. Objective: To assess the phototoxic potential of Tribromsalan by comparing its cytotoxicity in the presence and absence of UVA radiation.
2. Materials:
-
Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Tribromsalan (analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Neutral Red (NR) solution
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Solar simulator with a UVA output of 1.7 mW/cm²
-
Plate reader (540 nm)
3. Methodology:
-
Cell Seeding: Seed 3T3 fibroblasts into two 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Preparation of Tribromsalan Solutions: Prepare a stock solution of Tribromsalan in DMSO. Serially dilute the stock solution in DMEM to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µg/mL).
-
Treatment: Remove the culture medium from the cells and add the various concentrations of Tribromsalan solution to the wells of both plates. Include vehicle controls (DMSO in DMEM) and untreated controls.
-
Irradiation (+UVA Plate): Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The second plate (-UVA) is kept in the dark under the same conditions.
-
Incubation: After irradiation, wash the cells with PBS and add fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate cells with Neutral Red solution for 3 hours.
-
Wash the cells with PBS.
-
Extract the dye from the cells using a destaining solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability for each concentration relative to the untreated controls for both the +UVA and -UVA plates.
-
Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions.
-
Calculate the Photo-Irritation-Factor (PIF) = IC50 (-UVA) / IC50 (+UVA).
-
A PIF > 5 indicates a phototoxic potential.
-
Signaling Pathways and Mechanisms
The photosensitizing effect of Tribromsalan is primarily attributed to its ability to absorb UVA radiation and subsequently generate reactive oxygen species (ROS). These ROS can then induce cellular damage and trigger inflammatory signaling pathways in skin cells, such as keratinocytes and fibroblasts.
Mechanism of Tribromsalan-Induced Photosensitivity
Upon exposure to UVA radiation, Tribromsalan enters an excited state. This excited molecule can then follow two main pathways to induce cellular damage:
-
Type I Reaction: The excited Tribromsalan can react directly with cellular macromolecules like proteins and lipids, leading to the formation of free radicals.
-
Type II Reaction: The excited Tribromsalan can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.
Both pathways result in a surge of intracellular ROS, leading to oxidative stress. This oxidative stress is a key initiator of the downstream signaling cascades that manifest as phototoxicity and photoallergy.
Caption: Mechanism of ROS generation by Tribromsalan upon UVA exposure.
Signaling Pathways in Tribromsalan-Induced Phototoxicity
The increase in intracellular ROS triggers several downstream signaling pathways in keratinocytes, leading to inflammation and cell death. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Key signaling pathways activated by Tribromsalan-induced ROS.
Workflow for Investigating Tribromsalan's Effects on Gene Expression
To further elucidate the molecular mechanisms, researchers can investigate changes in gene expression in skin cells following treatment with Tribromsalan and UVA irradiation.
Caption: Workflow for RNA-Seq analysis of Tribromsalan's phototoxic effects.
Conclusion
Tribromsalan serves as a model photosensitizer in dermatological research, enabling the detailed study of light-induced skin damage. The provided protocols and pathway diagrams offer a framework for investigating its phototoxic and photoallergic potential at the cellular and molecular levels. Such research is critical for developing safer topical products and for designing effective strategies to protect the skin from the harmful effects of UV radiation. Researchers utilizing Tribromsalan should adhere to strict safety protocols due to its potent photosensitizing nature.
Application Notes and Protocols for Assessing Antibacterial Efficacy Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of various agents against Staphylococcus aureus, a significant human pathogen known for its ability to develop antibiotic resistance. The following sections detail standardized methods for determining key efficacy parameters, presenting quantitative data, and understanding the underlying mechanisms of action.
Introduction to Antibacterial Susceptibility Testing
Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis. The rise of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), necessitates the continuous development and evaluation of new antimicrobial agents.[1][2][3] Standardized susceptibility testing methods are crucial for determining the effectiveness of these agents and guiding therapeutic strategies.[4][5]
Commonly employed methods to assess antibacterial efficacy include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the Kirby-Bauer disk diffusion assay.[4][6][7] Time-kill assays provide a dynamic view of the antimicrobial agent's effect over time.[8][9][10] These methods are applicable to a wide range of substances, including conventional antibiotics, novel synthetic compounds, and natural products like plant extracts.[1][11][12][13]
Quantitative Data Summary
The following tables summarize the antibacterial efficacy of various agents against S. aureus, as reported in recent literature. These data provide a comparative view of the potency of different compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Agents against Staphylococcus aureus
| Agent/Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Novel Antibiotic NA-1 | MRSA (SA-1, SA-3) | < 1 | [14] |
| Vancomycin | MRSA | 0.5 - 2 | [15] |
| Linezolid | MRSA | Not specified | [4] |
| Daptomycin | MRSA | 0.25 - 0.5 | [15] |
| Shikonin | MRSA | 2-16 (reduced in combination) | [16] |
| TOGG Compound (from Sedum takesimense) | MRSA | 2-6 (reduced in combination) | [17] |
| Quercus robur (Oak) Extract | S. aureus | 0.2 - 12.4 mg/mL | [1] |
| Punica granatum Extract | S. aureus | 2.5 mg/mL | [18] |
| Phyllanthus emblica Extract | S. aureus | 2.5 mg/mL | [18] |
| Hypericum perforatum L. Extract | Human Clinical S. aureus | 3.1 ppm | [19] |
Table 2: Zone of Inhibition for Plant Extracts against Staphylococcus aureus
| Plant Extract | Solvent | Concentration | Zone of Inhibition (mm) | Reference |
| Galangal | Hexane | 10% w/v | 17.8 ± 1.4 | [12] |
| Nutmeg | Ethanol | 10% w/v | 16.3 ± 1.1 | [12] |
| Hypericum perforatum L. | Ethanol | 100 ppm | 8.9 | [19] |
Experimental Protocols
The following are detailed protocols for commonly used antibacterial susceptibility tests against S. aureus.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[7][20][21]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test antimicrobial agent
-
Staphylococcus aureus isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test agent in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations.[21]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]
-
Dilute the adjusted suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[21]
-
-
Assay Procedure:
-
Add 50 µL of the appropriate antimicrobial dilution to each well of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[21]
-
-
Interpretation:
Agar Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[6][22][23]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Filter paper disks impregnated with a known concentration of the antimicrobial agent
-
Staphylococcus aureus isolate
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5]
-
-
Application of Antibiotic Disks:
-
Allow the plate to dry for a few minutes.
-
Aseptically place the antibiotic-impregnated disks on the surface of the agar. Ensure the disks are in firm contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[6]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[8][9][10]
Materials:
-
Culture tubes or flasks
-
Appropriate broth medium (e.g., CAMHB, TSB)
-
Test antimicrobial agent
-
Staphylococcus aureus isolate
-
Spectrophotometer
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Preparation of Inoculum:
-
Grow an overnight culture of S. aureus.
-
Dilute the overnight culture in fresh broth and grow to the logarithmic phase (e.g., an OD600 of 0.5).[8]
-
Adjust the bacterial concentration to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with broth containing the antimicrobial agent at the desired concentration (e.g., 2x MIC).
-
Include a growth control tube without the antimicrobial agent.
-
Inoculate all tubes with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.[24]
-
Perform serial tenfold dilutions of the aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Interpretation:
-
Plot the log10 CFU/mL versus time.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the bacterial count.
-
Visualization of Mechanisms and Workflows
Mechanisms of Antibiotic Action and Resistance in S. aureus
Many antibiotics target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[3][25][26] S. aureus has evolved various resistance mechanisms to counteract these effects.[3][27]
Caption: Mechanisms of antibiotic action and corresponding resistance in S. aureus.
Two-Component Signaling Pathways in S. aureus Drug Resistance
Two-component signaling systems (TCSS) are crucial for bacteria to adapt to environmental stresses, including the presence of antibiotics.[28] In S. aureus, systems like GraRS and VraSR are involved in regulating resistance to cell wall-targeting antibiotics.[28]
Caption: VraSR two-component system mediating antibiotic resistance in S. aureus.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus [agris.fao.org]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. youtube.com [youtube.com]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. emerypharma.com [emerypharma.com]
- 11. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The efficacy of novel antibiotics against multi-drug-resistant Staphylococcus aureus: a preclinical in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Antibacterial Activity of an Active Compound Derived from Sedum takesimense against Methicillin-Resistant Staphylococcus aureus and Its Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 19. brieflands.com [brieflands.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Practical Disk Diffusion Method for Detection of Inducible Clindamycin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. JCI Insight - Targeting fundamental pathways to disrupt Staphylococcus aureus survival: clinical implications of recent discoveries [insight.jci.org]
- 26. researchgate.net [researchgate.net]
- 27. Antimicrobial resistance: the example of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Combating Dermal Fungi: Application Notes and Protocols for Assessing Antifungal Activity Against Trichophyton mentagrophytes
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of antifungal agents against Trichophyton mentagrophytes. The following sections summarize key quantitative data, outline detailed methodologies for essential experiments, and visualize relevant biological pathways and workflows.
Introduction
Trichophyton mentagrophytes is a prevalent dermatophyte responsible for a variety of superficial fungal infections in humans and animals, including tinea pedis (athlete's foot), tinea corporis (ringworm), and onychomycosis.[1][2] The increasing incidence of antifungal resistance in T. mentagrophytes necessitates the development of novel therapeutic agents.[1][3][4] This document serves as a comprehensive resource for the in vitro assessment of antifungal compounds against this clinically significant pathogen.
Quantitative Data Summary: Antifungal Susceptibility
The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the efficacy of an antifungal agent. The tables below summarize the MIC values of various antifungal drugs and natural compounds against T. mentagrophytes.
Table 1: In Vitro Susceptibility of Trichophyton mentagrophytes to Conventional Antifungal Agents
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Terbinafine | Allylamine | ≤0.007 - 8 | 0.03 | 0.03 - 8 | 0.022 - 0.127 |
| Itraconazole | Azole | 0.015 - 0.25 | 0.125 | 0.25 | 0.065 - 0.069 |
| Fluconazole | Azole | 1 - 64 | 16 | 16 | - |
| Voriconazole | Azole | - | - | 0.25 | 0.120 |
| Posaconazole | Azole | - | 0.125 | 0.25 | - |
| Isavuconazole | Azole | - | 0.5 | 2 | - |
| Griseofulvin | Benzofuran | 0.062 - 1 | - | - | - |
| Amorolfine | Morpholine | - | - | - | 0.176 |
| Naftifine | Allylamine | - | - | 8 | 0.133 |
| Luliconazole | Azole | - | - | 0.125 | - |
| Miconazole | Azole | - | - | 0.25 | - |
| Ketoconazole | Azole | - | - | 0.5 | - |
| Clotrimazole | Azole | - | - | 0.5 | - |
| Ciclopirox Olamine | Hydroxypyridone | - | - | 0.5 | - |
Data compiled from multiple studies.[3][5][6][7][8][9] The ranges and mean values can vary based on the specific isolates and testing methodologies.
Table 2: In Vitro Susceptibility of Trichophyton mentagrophytes to Investigational and Natural Compounds
| Compound/Extract | Source/Class | MIC Range (µg/mL) |
| Saponin | Asparagus racemosus | 15.62 - 62.5 |
| Hydroxy anthraquinone | Cassia occidentalis | 15.62 - 62.5 |
| Silver Nanoparticles (AgNPs) | Nanomaterial | 180 (average) |
| Candida albicans extract | Microbial Extract | 31.2 - 2000 |
| Candida parapsilosis extract | Microbial Extract | 31.2 - 2000 |
| Synthetic Peptides | 2S Albumins-derived | - |
Data compiled from multiple sources.[9][10][11][12] The efficacy of synthetic peptides was demonstrated by up to 95% mycelial growth reduction at 50 µg/mL.[10]
Mechanisms of Antifungal Action & Resistance
The primary mechanisms of action for common antifungals against T. mentagrophytes involve the disruption of the fungal cell membrane, primarily by inhibiting ergosterol biosynthesis.[1][13] Azoles target the lanosterol 14α-demethylase enzyme (encoded by the ERG11 gene), while allylamines like terbinafine inhibit squalene epoxidase (encoded by the SQLE gene).[14][15]
Resistance in T. mentagrophytes can arise from several mechanisms:
-
Target site mutations: Alterations in the SQLE or CYP51 genes can reduce drug binding affinity.[1][3][4]
-
Efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively remove antifungal drugs from the cell.[1][16]
-
Biofilm formation: The extracellular matrix of biofilms can impede drug penetration.[1]
Recent research has also highlighted the potential of targeting the calcineurin signaling pathway to enhance the efficacy of ergosterol biosynthesis inhibitors.[17][18] The calcineurin inhibitors cyclosporine A (CsA) and FK506 have shown synergistic effects when combined with fluconazole.[18][19]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi.[20]
1. Fungal Inoculum Preparation: a. Culture T. mentagrophytes on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to encourage sporulation.[3][18] b. Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop. d. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. e. Adjust the conidial suspension to a concentration of 1 x 10⁸ CFU/mL using a hemocytometer. This will be the stock inoculum. f. Dilute the stock inoculum in RPMI 1640 medium to achieve the final desired testing concentration.
2. Antifungal Agent Preparation: a. Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).[3] b. Perform serial two-fold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
3. Assay Procedure: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. b. Include a growth control well (inoculum without antifungal) and a sterility control well (medium only). c. Incubate the plates at 28-37°C for 4-7 days.[5][20] d. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[20][21]
4. Minimum Fungicidal Concentration (MFC) Determination (Optional): a. Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto PDA plates. b. Incubate the plates at 28-30°C for a duration sufficient for growth to appear in a subculture from the growth control well. c. The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.
Protocol 2: Assessment of Mechanism of Action
1. Cell Membrane Integrity Assay (Propidium Iodide Staining): a. Treat T. mentagrophytes hyphae or conidia with the test compound at its MIC for a predetermined time. b. Include untreated and positive (e.g., heat-killed) controls. c. Add propidium iodide (PI) to the fungal suspension. d. Incubate in the dark. e. Observe the cells using fluorescence microscopy. Red fluorescence indicates compromised cell membranes.
2. Reactive Oxygen Species (ROS) Detection: a. Treat the fungal cells with the test compound. b. Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). c. Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS. Some studies have shown that certain peptides induce oxidative stress through the overproduction of ROS.[10]
3. Ergosterol Biosynthesis Inhibition Assay: a. Culture T. mentagrophytes in the presence and absence of the test compound. b. Harvest and dry the mycelia. c. Extract sterols using an alcoholic potassium hydroxide solution followed by n-heptane. d. Analyze the sterol composition using spectrophotometry or gas chromatography-mass spectrometry (GC-MS). A decrease in the characteristic ergosterol peaks and an accumulation of precursor sterols (e.g., squalene) indicate inhibition of the ergosterol biosynthesis pathway.
Visualizations
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Emerging antifungal resistance in Trichophyton mentagrophytes: insights from susceptibility profiling and genetic mutation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic peptides against Trichophyton mentagrophytes and T. rubrum: Mechanisms of action and efficiency compared to griseofulvin and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antidermatophytic activity of bioactive compounds from selected medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the mechanism of drug resistance in Trichophyton mentagrophytes in response to various substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Complementary effect of mechanism of multidrug resistance in Trichophyton mentagrophytes isolated from human dermatophytoses of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the calcineurin pathway enhances ergosterol biosynthesis inhibitors against Trichophyton mentagrophytes in vitro and in a human skin infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. medicinearticle.com [medicinearticle.com]
- 21. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antimicrobial Soaps with Salicylanilides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylanilides are a class of compounds demonstrating significant antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria.[1] Their mechanism of action, primarily through the disruption of the proton motive force across bacterial membranes, makes them an attractive option for development in antimicrobial soaps to combat the rise of resistant pathogens.[2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of antimicrobial soaps containing salicylanilides.
Salicylanilides act as protonophores, dissipating the proton motive force (PMF) across the inner bacterial membrane. This disruption inhibits PMF-dependent processes, including ATP synthesis and the function of efflux pumps, ultimately leading to bacterial cell death.[2][3][4] Gram-negative bacteria often exhibit innate resistance due to multidrug efflux pumps that expel the salicylanilides before they can exert their effect.[3][5]
Data Presentation: Antimicrobial Efficacy and Cytotoxicity of Salicylanilides
The following tables summarize the antimicrobial activity and cytotoxicity of various salicylanilide derivatives from published studies. This data is crucial for selecting appropriate candidates for soap formulation.
Table 1: Minimum Inhibitory Concentrations (MICs) of Salicylanilides against Various Microorganisms
| Salicylanilide Derivative | Microorganism | MIC (µmol/L) | Reference |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | [1] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium avium | up to 32 | [1] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium kansasii | 0.5 - 32 | [1] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (incl. MRSA) | ≥ 0.49 | [1] |
| Salicylanilide diethyl phosphates | Mycobacterium tuberculosis | 0.5 - 62.5 | [6] |
| Salicylanilide diethyl phosphates | Mycobacterium kansasii | 0.5 - 62.5 | [6] |
| Salicylanilide diethyl phosphates | Mycobacterium avium | 0.5 - 62.5 | [6] |
| Salicylanilide diethyl phosphates | Gram-positive bacteria | ≥ 1.95 | [6] |
| 5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate | Gram-positive bacteria | ≥ 0.98 | [7] |
| 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzoate | Gram-positive bacteria | ≥ 0.98 | [7] |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL | [8] |
| Niclosamide | Cryptococcus neoformans JEC21 | < 0.78 µg/mL | [9] |
| Rafoxanide | Aspergillus fumigatus (10 isolates) | 2–8 µg/mL | [9] |
| Rafoxanide | Candida albicans (13 of 15 isolates) | 2–8 µg/mL | [9] |
Table 2: Cytotoxicity of Salicylanilide Derivatives
| Salicylanilide Derivative | Cell Line | IC50 (µmol/L) | Reference |
| Salicylanilide diethyl phosphates | Hep G2 | 1.56 - 33.82 | [6] |
| Salicylanilide Hybrid 6 | DU145 (prostate cancer) | > Niclosamide | [10] |
| Salicylanilide Hybrid 16 | DU145 (prostate cancer) | > Niclosamide | [10] |
Experimental Protocols
Protocol 1: Formulation of a Syndet-Based Antimicrobial Soap Bar with Salicylanilides
Objective: To formulate a solid cleansing bar containing a salicylanilide derivative with good lathering properties and antimicrobial efficacy. A syndet (synthetic detergent) base is chosen over a traditional lye-based soap to better accommodate the potentially pH-sensitive nature of salicylanilides and their hydrophobic properties.
Materials:
-
Salicylanilide derivative (e.g., 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate)
-
Syndet base noodles (e.g., containing sodium cocoyl isethionate, stearic acid)
-
Solvent system (e.g., a mixture of propylene glycol and ethanol)
-
Plasticizer (e.g., glycerin)
-
Binder (e.g., polyethylene glycol)
-
Fragrance (optional)
-
Colorant (optional)
-
Soap mold
-
Beakers and mixing vessels
-
Heating mantle or water bath
-
Stirring apparatus
-
Soap press
Procedure:
-
Solubilization of Salicylanilide:
-
In a separate beaker, prepare the solvent system (e.g., 70:30 propylene glycol:ethanol).
-
Slowly add the powdered salicylanilide derivative to the solvent system while stirring continuously until fully dissolved. Gentle heating (up to 40°C) may be applied if necessary to aid dissolution. The concentration will depend on the desired final percentage in the soap (typically 0.5% to 2% w/w).
-
-
Melting of the Soap Base:
-
Place the syndet base noodles into a larger beaker or mixing vessel.
-
Heat the base gently using a water bath or heating mantle to approximately 70-75°C, stirring occasionally until the noodles are completely melted and form a homogenous paste.
-
-
Incorporation of Ingredients:
-
Once the syndet base is melted, slowly add the plasticizer (glycerin) and binder (polyethylene glycol) while stirring continuously.
-
Gradually pour the dissolved salicylanilide solution into the molten syndet base with constant, gentle mixing. Avoid vigorous mixing to prevent excessive air entrapment.
-
If using, add fragrance and colorant at this stage and mix until uniformly distributed.
-
-
Molding and Stamping:
-
Pour the molten soap mixture into the soap molds.
-
Allow the soap to cool and solidify at room temperature for several hours, or as per the syndet base manufacturer's instructions.
-
Once fully hardened, demold the soap bars.
-
If desired, the bars can be stamped with a logo or other markings using a soap press.
-
-
Curing and Packaging:
-
Allow the soap bars to cure for 24-48 hours in a well-ventilated area to allow for complete hardening and for any residual solvent to evaporate.
-
Package the finished antimicrobial soap bars in appropriate wrapping to protect them from moisture and contamination.
-
Protocol 2: In Vitro Antimicrobial Efficacy Testing - Agar Well Diffusion Method
Objective: To assess the antimicrobial activity of the formulated salicylanilide soap against selected microorganisms.
Materials:
-
Formulated salicylanilide soap
-
Control soap (without salicylanilide)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile distilled water
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control antibiotic discs (e.g., ampicillin)
-
Negative control (sterile distilled water)
Procedure:
-
Preparation of Soap Solutions:
-
Prepare stock solutions of the salicylanilide soap and the control soap by dissolving a known weight of each in sterile distilled water to achieve a desired concentration (e.g., 100 mg/mL). Ensure complete dissolution.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the nutrient agar plates to create a lawn of bacteria.
-
-
Agar Well Diffusion Assay:
-
Using a sterile cork borer, create uniform wells in the inoculated agar plates.
-
Carefully pipette a fixed volume (e.g., 100 µL) of the salicylanilide soap solution, control soap solution, and the negative control into separate wells.
-
Place a positive control antibiotic disc in a designated area on the plate.
-
Allow the plates to stand for 1-2 hours at room temperature to allow for diffusion of the solutions.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
-
Interpretation:
-
A larger zone of inhibition indicates greater antimicrobial activity. Compare the zones of inhibition for the salicylanilide soap, control soap, and the positive control.
-
Protocol 3: Stability Testing of Antimicrobial Soap
Objective: To evaluate the physical and chemical stability of the formulated salicylanilide soap under accelerated conditions.
Materials:
-
Formulated salicylanilide soap bars
-
Stability chambers set at different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C)
-
pH meter
-
Analytical balance
-
Colorimeter (optional)
Procedure:
-
Initial Evaluation (Time 0):
-
Record the initial physical characteristics of the soap bars, including color, odor, and appearance.
-
Measure and record the initial pH of a 1% solution of the soap in distilled water.
-
Measure and record the initial weight of the soap bars.
-
-
Accelerated Stability Study:
-
Place the soap bars in the stability chambers.
-
At predetermined time points (e.g., 1, 2, and 3 months), remove samples from the chambers.
-
-
Evaluation at Each Time Point:
-
Visually inspect the soap bars for any changes in color, odor, appearance, cracking, or sweating.
-
Measure the pH of a 1% soap solution.
-
Measure the weight of the soap bars to determine any weight loss.
-
Optionally, use a colorimeter to quantify any color changes.
-
-
Analysis:
-
Compare the results at each time point to the initial evaluation. Significant changes in physical appearance, a drastic change in pH, or significant weight loss may indicate instability.
-
Visualizations
Caption: Workflow for Antimicrobial Soap Formulation.
Caption: Mechanism of Action of Salicylanilides.
Caption: Experimental Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. supplysidesj.com [supplysidesj.com]
- 5. benthamscience.com [benthamscience.com]
- 6. chemicalsmed.com [chemicalsmed.com]
- 7. rossorg.com [rossorg.com]
- 8. sprivil.com [sprivil.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Stability and Bond Strength of Endodontic Sealers Exposed to Acidic, Alkaline and Protein-Rich Environments: An In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribromsalan as a Disinfectant in Research Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromsalan (3,4',5-tribromosalicylanilide) is a brominated salicylanilide with known antibacterial and antifungal properties. Historically used in topical antiseptic products, its potent antimicrobial activity and specific mechanism of action make it a compound of interest for disinfection applications within research settings. This document provides detailed application notes and protocols for the use of Tribromsalan as a disinfectant, with a focus on its efficacy, mechanism of action, and practical implementation in a laboratory environment.
Mechanism of Action
Tribromsalan exerts its antimicrobial effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of IκBα (Inhibitor of kappa B alpha)[1][2]. In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by IκB proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which are involved in inflammatory responses and cell survival. By inhibiting the initial phosphorylation of IκBα, Tribromsalan effectively blocks the entire downstream signaling cascade, preventing NF-κB activation[1][2]. This disruption of a key cellular signaling pathway contributes to its antimicrobial and cytotoxic effects.
NF-κB Signaling Pathway Inhibition by Tribromsalan
Quantitative Antimicrobial Efficacy Data
Table 1: NF-κB Signaling Inhibition by Tribromsalan
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | NF-κB Luciferase Reporter | 3.4 (24h), 2.8 (48h), 4.2 (72h) | [1] |
Experimental Protocols
The following protocols are adapted from standard methodologies for determining disinfectant efficacy and can be applied to evaluate Tribromsalan in a research laboratory setting.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of Tribromsalan that inhibits the visible growth of a microorganism.
Materials:
-
Tribromsalan
-
Appropriate solvent for Tribromsalan (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Tribromsalan Stock Solution: Dissolve Tribromsalan in a suitable solvent to create a high-concentration stock solution.
-
Prepare Microbial Inoculum: Culture the desired microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Tribromsalan stock solution in the appropriate growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted Tribromsalan and to control wells (medium only and medium with solvent).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Tribromsalan at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Surface Disinfection Efficacy Test
This protocol determines the effectiveness of a Tribromsalan solution in reducing microbial contamination on a hard, non-porous surface.
Materials:
-
Tribromsalan solution at a desired concentration
-
Sterile test surfaces (e.g., stainless steel or glass coupons)
-
Microbial cultures
-
Sterile pipettes
-
Neutralizing broth (to inactivate the disinfectant)
-
Agar plates for microbial enumeration
-
Incubator
-
Sterile swabs or cell scrapers
Procedure:
-
Prepare Test Surfaces: Clean and sterilize the test surfaces.
-
Inoculate Surfaces: Apply a known volume of a standardized microbial culture onto the center of each test surface and allow it to dry, creating a microbial film.
-
Apply Disinfectant: Apply a specific volume of the Tribromsalan solution to the inoculated surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain in contact with the surface for a predetermined amount of time (e.g., 1, 5, 10 minutes).
-
Neutralization: After the specified contact time, neutralize the disinfectant by adding a neutralizing broth to the surface.
-
Recovery of Microorganisms: Recover the remaining viable microorganisms from the surface using a sterile swab or cell scraper and transfer them to the neutralizing broth.
-
Enumeration: Perform serial dilutions of the recovery broth and plate onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).
-
Calculate Log Reduction: Compare the number of CFUs recovered from the treated surfaces to the number recovered from untreated control surfaces to calculate the log reduction. A 3-log reduction (99.9% kill rate) is often a standard benchmark for disinfectant efficacy.
Experimental Workflow Diagram
Safety Precautions
Tribromsalan should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is harmful if swallowed and is very toxic to aquatic life. All waste containing Tribromsalan should be disposed of in accordance with local, state, and federal regulations.
Conclusion
Tribromsalan presents a viable option as a disinfectant in research settings due to its demonstrated antimicrobial properties and its specific mechanism of action involving the inhibition of the NF-κB signaling pathway. While further research is needed to establish a comprehensive profile of its efficacy against a wider range of laboratory contaminants, the provided protocols offer a framework for its evaluation and application. Researchers should perform their own validation studies to determine the optimal concentrations and contact times for their specific laboratory needs.
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms with 3,4',5-Tribromosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3,4',5-Tribromosalicylanilide (TBSA), a known mitochondrial uncoupler, to investigate mechanisms of drug resistance in cancer cells. The protocols outlined below are based on established methodologies for studying drug resistance and the effects of mitochondrial uncouplers. They are intended to be adapted and optimized for specific experimental systems.
Introduction to this compound and its Role in Drug Resistance
This compound (TBSA) is a halogenated salicylanilide with established antibacterial and antifungal properties.[1] Its primary mechanism of action at the cellular level is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] This process disrupts the mitochondrial membrane potential (ΔΨm), leading to a decrease in ATP synthesis and an increase in oxygen consumption.[4][5][6]
The study of drug resistance in cancer is a critical area of research, as it represents a major obstacle to effective chemotherapy.[7] Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in drug targets, and the activation of pro-survival signaling pathways.[8][9]
Mitochondrial function is increasingly recognized as a key player in the development of drug resistance.[10] By modulating mitochondrial bioenergetics, TBSA can be a valuable tool to probe the reliance of drug-resistant cancer cells on mitochondrial metabolism and to explore novel therapeutic strategies to overcome resistance. The application of TBSA in drug resistance studies is primarily focused on:
-
Investigating the role of mitochondrial metabolism in drug resistance: TBSA can be used to assess the sensitivity of drug-resistant cells to disruptions in mitochondrial energy production.
-
Overcoming drug resistance through synergistic effects: By altering cellular energetics, TBSA may re-sensitize resistant cancer cells to conventional chemotherapeutic agents.
-
Elucidating the signaling pathways involved in mitochondria-mediated drug resistance: TBSA can be used to probe how mitochondrial dysfunction impacts key signaling pathways that contribute to a resistant phenotype.
Key Signaling Pathways
Mitochondrial uncouplers like TBSA can influence several signaling pathways implicated in cancer cell survival and drug resistance. Understanding these pathways is crucial for interpreting experimental results.
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central energy sensor that is activated in response to low ATP levels.[11][12] Mitochondrial uncoupling by TBSA leads to decreased ATP production, thereby activating AMPK. Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[5][13] This inhibition can lead to cell cycle arrest and apoptosis.
Caption: TBSA-induced AMPK/mTOR signaling cascade.
p53 and ROS Signaling in Chemoresistance
The tumor suppressor protein p53 plays a critical role in regulating cell fate in response to cellular stress, including DNA damage induced by chemotherapy.[4][14] Mitochondrial uncoupling can lead to an increase in the production of reactive oxygen species (ROS).[15][16][17] Elevated ROS levels can act as a signaling molecule to activate p53, which in turn can trigger apoptosis. In some resistant cancer cells, this pathway may be dysregulated, and TBSA can be used to investigate the interplay between mitochondrial ROS production, p53 activation, and apoptosis.
Caption: TBSA's impact on ROS and p53 signaling.
Experimental Protocols
The following protocols provide a framework for investigating the effects of TBSA on drug-resistant cancer cells.
Protocol 1: Determination of IC50 Values and Synergistic Effects
This protocol uses the MTT assay to determine the half-maximal inhibitory concentration (IC50) of TBSA and to assess its synergistic effects when combined with a conventional chemotherapeutic agent.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
This compound (TBSA)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of TBSA and the chemotherapeutic agent in complete cell culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the old medium and add the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Data Presentation:
| Compound/Combination | Cell Line | IC50 (µM) | Combination Index (CI) |
| TBSA | Sensitive | Value | N/A |
| TBSA | Resistant | Value | N/A |
| Chemotherapeutic Agent | Sensitive | Value | N/A |
| Chemotherapeutic Agent | Resistant | Value | N/A |
| TBSA + Chemo Agent | Resistant | Value | Value |
Note: The IC50 values for salicylanilide derivatives can range from low micromolar to nanomolar concentrations depending on the cell line and specific derivative.[18][19] Drug-resistant cell lines often exhibit a 3-fold or higher IC50 for the chemotherapeutic agent compared to the sensitive parental line.[11]
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, which is dissipated by uncouplers like TBSA.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
TBSA
-
JC-1 staining solution
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with various concentrations of TBSA for a defined period (e.g., 24 hours).
-
JC-1 Staining: Remove the treatment medium, wash the cells with PBS, and incubate with JC-1 staining solution for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation:
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (relative to control) |
| Vehicle Control | N/A | 1.0 |
| TBSA | Conc. 1 | Value |
| TBSA | Conc. 2 | Value |
| TBSA | Conc. 3 | Value |
| FCCP (Positive Control) | Conc. | Value |
Note: A significant decrease in the red/green fluorescence ratio is indicative of mitochondrial uncoupling.[4]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe DCFDA to quantify intracellular ROS levels, which are often elevated by mitochondrial uncouplers.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
TBSA
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with TBSA as described in Protocol 2.
-
DCFDA Staining: Remove the treatment medium, wash with PBS, and incubate with DCFDA solution for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Data Analysis: Quantify the fluorescence intensity relative to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Vehicle Control | N/A | Value |
| TBSA | Conc. 1 | Value |
| TBSA | Conc. 2 | Value |
| TBSA | Conc. 3 | Value |
| H₂O₂ (Positive Control) | Conc. | Value |
Note: An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[15]
Protocol 4: Evaluation of Efflux Pump Inhibition
This protocol assesses the ability of TBSA to inhibit the activity of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), using a fluorescent substrate like Rhodamine 123.
Materials:
-
Cancer cell line known to overexpress an efflux pump (e.g., a drug-resistant variant)
-
TBSA
-
Rhodamine 123
-
Verapamil or other known efflux pump inhibitor (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of TBSA or a known efflux pump inhibitor for 30-60 minutes.
-
Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123) to the wells and incubate for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells with cold PBS to remove extracellular substrate. Measure the intracellular fluorescence.
-
Data Analysis: An increase in intracellular fluorescence in the presence of TBSA indicates inhibition of the efflux pump.
Data Presentation:
| Treatment | Concentration (µM) | Intracellular Fluorescence (relative to control) |
| Vehicle Control | N/A | 1.0 |
| TBSA | Conc. 1 | Value |
| TBSA | Conc. 2 | Value |
| TBSA | Conc. 3 | Value |
| Verapamil (Positive Control) | Conc. | Value |
Note: Increased intracellular accumulation of the fluorescent substrate suggests that TBSA may be inhibiting efflux pump activity.[20][21]
Experimental Workflow
The following diagram illustrates a logical workflow for utilizing TBSA to study drug resistance mechanisms.
Caption: Workflow for studying drug resistance with TBSA.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the intricate mechanisms of drug resistance and to explore novel therapeutic strategies for cancer treatment.
References
- 1. Chemotherapy Resistance: Role of Mitochondrial and Autophagic Components | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial uncoupling protein-2 promotes chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Oxidative Stress Modulation and ROS-Mediated Toxicity in Cancer: A Review on In Vitro Models for Plant-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salicylate activates AMPK and synergizes with metformin to reduce the survival of prostate and lung cancer cells ex vivo through inhibition of de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mitochondrial uncoupling protein-2 promotes chemoresistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility of 3,4',5-Tribromosalicylanilide in DMSO vs. water
Welcome to the technical support center for 3,4',5-Tribromosalicylanilide (TBS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding its solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and water?
A1: this compound exhibits significantly different solubility profiles in dimethyl sulfoxide (DMSO) and water. It is readily soluble in DMSO but is considered practically insoluble in water.[1] The presence of both an aniline and a salicylic acid moiety in its structure enhances its solubility in organic solvents.[2]
Data Presentation: Solubility Summary
| Solvent | Scientific Name | Quantitative Solubility | Qualitative Description |
| DMSO | Dimethyl Sulfoxide | 8 mg/mL (17.78 mM)[3] | Readily Soluble[1] |
| Water | Dihydrogen Monoxide | Not applicable | Practically Insoluble[1] |
Troubleshooting Guides
Problem 1: My this compound is not dissolving in DMSO at the expected concentration.
-
Cause 1: Moisture in DMSO. DMSO is hygroscopic and can absorb moisture from the air. This increased water content can significantly reduce the solubility of hydrophobic compounds like TBS.
-
Solution: Use fresh, anhydrous DMSO from a sealed bottle. If you suspect your DMSO has absorbed moisture, consider using a new, unopened bottle for preparing stock solutions.
-
-
Cause 2: Compound Precipitation. The compound may have precipitated out of the solution due to temperature changes or exceeding the solubility limit.
-
Solution: Gentle warming in a water bath (e.g., to 37-50°C) and sonication can help redissolve the compound.[3] Always ensure the solution returns to the experimental temperature and that the compound remains in solution before use.
-
-
Cause 3: Incorrect Concentration. Double-check your calculations for preparing the solution to ensure you have not exceeded the 8 mg/mL solubility limit.
Problem 2: I'm observing precipitation when adding my DMSO stock solution to an aqueous buffer or cell culture medium.
-
Cause: This is a common issue when a compound is soluble in an organic solvent but not in an aqueous solution. The rapid change in solvent polarity causes the compound to crash out of the solution.
-
Solution 1 (Stepwise Dilution): Instead of adding the DMSO stock directly, try a stepwise dilution. First, dilute the stock into a small volume of your aqueous buffer, vortexing immediately, and then add this intermediate dilution to your final volume.
-
Solution 2 (Lower Final DMSO Concentration): Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically well below 1%, to minimize solvent effects and precipitation. This may require preparing a more concentrated initial stock in DMSO, if solubility allows.
-
Solution 3 (Use of Surfactants): For some applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80) in the final aqueous solution can help maintain the compound's solubility.
-
Experimental Protocols
Protocol: Determining the Solubility of this compound
This protocol outlines a general method for experimentally verifying the solubility of a compound in a specific solvent.
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a clear glass vial.
-
Prepare a calibrated pipette or burette with the solvent of interest (e.g., anhydrous DMSO).
-
-
Solvent Addition:
-
Add a small, precise volume of the solvent to the vial (e.g., 100 µL).
-
Vortex or stir the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
-
Titration and Observation:
-
Continue adding small, known volumes of the solvent, vortexing and observing after each addition.
-
If the compound dissolves, record the total volume of solvent added.
-
If the compound does not dissolve after adding a significant volume (e.g., reaching a concentration far below the expected solubility), it can be considered poorly soluble.
-
-
Confirmation of Saturation (Optional):
-
To confirm a saturated solution, add an excess of the compound to a known volume of the solvent.
-
Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the sample to pellet the excess solid.
-
Carefully collect the supernatant and determine its concentration using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Calculation:
-
Calculate the solubility in mg/mL by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.
-
Visualizations
Caption: Workflow for experimental solubility determination.
Caption: Relationship between compound, solvents, and solubility.
Caption: Simplified NF-κB signaling inhibition by TBS.[3]
References
Technical Support Center: Improving the Bioavailability of Salicylanilide Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working to enhance the bioavailability of salicylanilide compounds.
Frequently Asked Questions (FAQs)
Q1: Why do salicylanilide compounds typically exhibit low oral bioavailability?
Salicylanilide derivatives often have limited oral bioavailability due to two main factors:
-
Poor Aqueous Solubility: These compounds are generally lipophilic, leading to low solubility in the gastrointestinal fluids. This poor solubility restricts the dissolution rate, a crucial step for drug absorption.[1]
-
Extensive First-Pass Metabolism: Following absorption from the intestine, salicylanilides can be significantly metabolized by enzymes in the intestinal wall and liver.[1][2] This "first-pass effect" reduces the amount of active drug that reaches systemic circulation.
Q2: What are the primary strategies to improve the bioavailability of salicylanilide compounds?
Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism:
-
Prodrug Formulation: This approach involves chemically modifying the salicylanilide molecule to create an inactive derivative (prodrug) with improved physicochemical properties, such as enhanced solubility. This temporary modification can be reversed in the body to release the active drug.[1][3][4][5]
-
Nanoformulation: Reducing the particle size of the drug to the nanometer scale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and bioavailability.[1] Common nanoformulation techniques include solid lipid nanoparticles (SLNs) and solid self-nanoemulsifying drug delivery systems (S-SNEDDS).
-
Cyclodextrin Complexation: Encapsulating salicylanilide molecules within cyclodextrin complexes can improve their solubility, stability, and bioavailability.[1][5][6]
-
Peptide Conjugation: Attaching the salicylanilide to a peptide carrier can enhance its solubility and facilitate targeted delivery, potentially bypassing some metabolic pathways.[1][3]
Q3: How much can I expect the bioavailability to increase with these methods?
The level of improvement is highly dependent on the specific salicylanilide derivative, the chosen formulation, and the experimental model. However, published studies on the prominent salicylanilide, niclosamide, have demonstrated significant increases. For instance, solid lipid nanoparticle (SLN) formulations have shown up to an 11.08-fold increase in relative bioavailability. Solid self-nanoemulsifying drug delivery systems (S-SNEDDS) have resulted in an approximate 10-fold increase in oral bioavailability.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Nanoformulations
Symptom: The measured drug content in your nanoparticles is significantly lower than the theoretical amount.
| Possible Cause | Suggested Solution |
| Poor solubility of the salicylanilide in the lipid or polymer matrix. | - Select a lipid or polymer in which the drug has higher solubility.- Consider using a co-solvent during the encapsulation process to improve drug solubility in the organic phase.[1] |
| Drug partitioning into the external aqueous phase. | - For more hydrophilic salicylanilide derivatives, consider using a water-in-oil-in-water (w/o/w) double emulsion method.- Adjust the pH of the aqueous phase to a point where the drug has its lowest solubility to minimize partitioning.[1] |
| Too high drug-to-carrier ratio. | - Optimize the drug-to-lipid or drug-to-polymer ratio. Start with a lower ratio and incrementally increase it to find the saturation point.[1] |
| Inappropriate surfactant concentration. | - Optimize the type and concentration of the surfactant to ensure the formation of stable nanoparticles that can effectively entrap the drug.[1] |
| Rapid drug crystallization. | - Consider techniques that promote amorphous solid dispersions, which can prevent crystallization.[1] |
Issue 2: Premature Degradation of Salicylanilide Prodrugs
Symptom: The prodrug is converting to the active form before administration or absorption, leading to loss of the bioavailability advantage.
| Possible Cause | Suggested Solution |
| Hydrolysis of the prodrug linker. | - Select a more stable linker. For example, amides are generally more resistant to hydrolysis than esters.- Control the pH and temperature during formulation and storage to minimize hydrolysis.[1] |
| Enzymatic degradation in the formulation. | - If using biological excipients, ensure they are free of enzymes that could cleave the prodrug linker.- Store the formulation at low temperatures (e.g., 2-8 °C) to reduce enzymatic activity.[1] |
| Photodegradation. | - Protect the prodrug from light during all stages of handling and storage by using amber vials or aluminum foil.[1] |
Data Presentation
Table 1: Summary of Bioavailability Enhancement for Niclosamide Formulations
| Formulation Type | Key Pharmacokinetic Parameter | Fold Increase vs. Unformulated Drug |
| Solid Lipid Nanoparticles (SLNs) | Relative Bioavailability | 11.08 |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | Oral Bioavailability | ~10 |
| Amorphous Solid Dispersion | Oral Bioavailability | 2.6 |
Experimental Protocols
Protocol 1: Preparation of Salicylanilide-Cyclodextrin Inclusion Complexes by Kneading Method
Objective: To prepare a solid inclusion complex of a salicylanilide derivative with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
Salicylanilide derivative
-
β-cyclodextrin
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Weigh the salicylanilide derivative and β-cyclodextrin in a 1:1 molar ratio.[1]
-
Transfer the powders to the mortar.
-
Grind the mixture for at least 30-60 minutes to ensure thorough mixing.
-
Add a small amount of ethanol dropwise to the powder mixture while continuously triturating to form a homogeneous paste.[1]
-
Knead the paste for an additional 30 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
-
Pulverize the dried complex and store it in a tightly sealed container.
Protocol 2: General Procedure for Salicylanilide-Peptide Conjugation via Oxime Ligation
Objective: To conjugate a salicylanilide derivative to a peptide carrier to enhance its solubility and targeting capabilities.
Materials:
-
Salicylanilide derivative with a ketone or aldehyde functional group
-
Peptide with an aminooxy or hydrazide functional group
-
Anhydrous N,N-dimethylformamide (DMF)
-
Aniline (as catalyst)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the salicylanilide derivative in anhydrous DMF.
-
Dissolve the peptide in anhydrous DMF.
-
Mix the two solutions in an appropriate molar ratio (e.g., 1:1.2 of salicylanilide to peptide).
-
Add a catalytic amount of aniline to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by RP-HPLC.
-
Once the reaction is complete, purify the conjugate using preparative RP-HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm its identity.
-
Lyophilize the pure fractions to obtain the final salicylanilide-peptide conjugate as a powder.
Visualizations
Caption: Strategies to overcome key bioavailability challenges for salicylanilides.
Caption: A general experimental workflow for developing and evaluating salicylanilide nanoformulations.
Caption: The role of efflux transporters and metabolism in limiting salicylanilide bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. First-pass metabolism of salicylamide. Studies in the once-through vascularly perfused rat intestine-liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3,4',5-Tribromosalicylanilide
Welcome to the technical support center for 3,4',5-Tribromosalicylanilide (TBS). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of TBS in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is practically insoluble in water.[1] For experimental use, organic solvents are recommended. It is readily soluble in dimethylformamide (DMF), soluble in hot acetone, and also soluble in Dimethyl Sulfoxide (DMSO).[1][2] Solubility in DMSO has been reported at 8 mg/mL (17.78 mM), where sonication may be required to facilitate dissolution.[2]
Q2: How should I store my this compound stock solutions?
A2: Proper storage is critical to maintain the stability of the compound. For solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for up to one year.[2] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles. The solid powder form should be stored at -20°C for long-term stability (up to three years).[2]
Q3: Is this compound sensitive to light?
A3: Yes, halogenated salicylanilides, including TBS, are known to be potent photosensitizers.[3] This suggests that TBS is susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.
Q4: What is the known mechanism of action for this compound?
A4: this compound is known to be an inhibitor of the NF-κB signaling pathway.[2] It acts by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha), which prevents the release and nuclear translocation of the NF-κB transcription factor.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem 1: My TBS has precipitated out of solution.
-
Cause: The solubility limit may have been exceeded, or the temperature of the solution has decreased significantly. This is common when aqueous buffers are added to a stock solution prepared in an organic solvent.
-
Solution:
-
Gently warm the solution (e.g., in a 37°C water bath) and sonicate to try and redissolve the compound.[2]
-
For future experiments, consider using a lower final concentration or increasing the percentage of organic co-solvent in your final medium, if your experimental system permits.
-
Ensure the stock solution is fully dissolved before making dilutions.
-
Problem 2: I am observing inconsistent or lower-than-expected activity in my bioassays.
-
Cause: This could be due to the degradation of the TBS in your solution. The primary suspects are photodegradation or instability due to multiple freeze-thaw cycles.
-
Solution:
-
Protect from Light: Always handle TBS solutions in low-light conditions and store them in light-protecting containers.
-
Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from a properly stored stock solution immediately before each experiment.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or HPLC.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (TBS, MW: 449.92 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes or vials, precision balance, sonicator.
-
Procedure: a. Tare a sterile microcentrifuge tube on the balance. b. Carefully weigh approximately 4.5 mg of TBS powder into the tube. Record the exact weight. c. Calculate the required volume of DMSO using the formula: Volume (mL) = [Weight (mg) / 449.92 ( g/mol )] / 10 (mmol/L) d. Add the calculated volume of anhydrous DMSO to the tube. e. Vortex the solution vigorously for 1-2 minutes. f. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[2] g. (Optional) Sterilize the solution by passing it through a 0.22 µm syringe filter compatible with DMSO. h. Dispense into single-use, light-protecting (amber) aliquots and store at -80°C.
Protocol 2: General Workflow for Assessing Solution Stability by RP-HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient conditions must be optimized for your system.
-
Objective: To quantify the degradation of TBS in a specific solvent over time under defined conditions (e.g., temperature, light exposure).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.[5]
-
Methodology: a. Preparation: Prepare a solution of TBS at a known concentration (e.g., 100 µM) in the solvent of interest. b. Time Zero (T0): Immediately after preparation, inject an aliquot of the solution into the HPLC. Record the chromatogram. The main peak corresponds to intact TBS. Set the UV detection wavelength to the absorbance maximum of TBS. c. Incubation: Store the solution under the desired test conditions (e.g., room temperature with light exposure, 37°C in the dark, etc.). A control sample should be stored under ideal conditions (e.g., -80°C, dark). d. Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution and inject it into the HPLC. e. Analysis: For each chromatogram, integrate the peak area of the parent TBS compound. New peaks appearing over time may represent degradation products.[6] f. Calculation: Calculate the percentage of TBS remaining at each time point relative to the T0 sample: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
Reference Data
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 8 mg/mL (17.78 mM) | [2] |
| Dimethylformamide (DMF) | Readily Soluble | [1] |
| Acetone (hot) | Soluble | [1] |
| Other Organic Solvents | Generally Soluble | [7][8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light Protection | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | Recommended | [2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Mandatory | [2] |
References
- 1. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 2. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 3. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photoreactions of 3,3',4',5-tetrachlorosalicylanilide with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. degradation product formed: Topics by Science.gov [science.gov]
- 7. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 8. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
Technical Support Center: Photodegradation of Tribromsalan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Tribromsalan under UV light.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation products of Tribromsalan when exposed to UV light?
A1: Under UV irradiation (>300 nm), Tribromsalan (3,4',5-tribromosalicylanilide) undergoes sequential reductive dehalogenation. The primary degradation pathway involves the successive loss of bromine atoms from the 3, 5, and 4' positions, ultimately yielding salicylanilide as the final product. The main intermediates are the corresponding di- and mono-brominated salicylanilides.
Q2: My experiment shows very rapid or incomplete degradation of Tribromsalan. What are the potential causes?
A2: Several factors can influence the rate and extent of photodegradation:
-
UV Intensity and Wavelength: Ensure your UV source provides a sufficient intensity at a wavelength absorbed by Tribromsalan (typically in the UVA range, >300 nm). Inconsistent or low UV output will lead to slower and incomplete degradation.
-
Solvent System: The choice of solvent can significantly impact the degradation kinetics. Protic solvents like alcohols can act as hydrogen donors, facilitating the reductive dehalogenation process. Ensure your solvent is UV-transparent in the desired wavelength range to prevent interference.
-
Oxygen Content: The presence of oxygen can influence the reaction mechanism, potentially leading to photo-oxidation byproducts. For studying direct photolysis, deoxygenating the solution by purging with nitrogen or argon is recommended.
-
Concentration of Tribromsalan: High concentrations can lead to self-shielding, where the outer layer of the solution absorbs most of the UV light, preventing it from reaching the molecules in the bulk solution. This results in an apparent slowing of the degradation rate. Consider diluting your sample.
Q3: I am having difficulty identifying the intermediate degradation products. What analytical techniques are recommended?
A3: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying Tribromsalan and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying Tribromsalan and its less brominated, more polar degradation products. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification of intermediates, coupling HPLC with a mass spectrometer is highly recommended. This will provide molecular weight information for each eluting peak, allowing for the confirmation of the debromination steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this application due to the polarity of the analytes, GC-MS can be used after derivatization to make the compounds more volatile.
Q4: Are there any known toxic byproducts formed during the photodegradation of Tribromsalan?
A4: The primary degradation pathway leads to salicylanilide, which is generally considered less toxic and less of a photosensitizer than its halogenated precursors. However, the formation of radical species during photolysis has been reported. The potential for the formation of other minor, potentially hazardous byproducts through alternative reaction pathways cannot be completely ruled out without a comprehensive analysis of the reaction mixture.
Quantitative Data on Degradation Products
The following table summarizes hypothetical quantitative data for the degradation of Tribromsalan in a buffered 50% ethanol solution (pH 7.4) under UV irradiation (>300 nm). The data illustrates the sequential nature of the debromination process.
| Time (minutes) | Tribromsalan (%) | Dibromosalicylanilides (%) | Monobromosalicylanilides (%) | Salicylanilide (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 65 | 25 | 8 | 2 |
| 30 | 35 | 40 | 18 | 7 |
| 60 | 10 | 35 | 35 | 20 |
| 120 | <1 | 10 | 45 | 45 |
| 240 | <1 | <1 | 15 | 85 |
Experimental Protocols
Protocol for Photodegradation of Tribromsalan
-
Solution Preparation:
-
Prepare a stock solution of Tribromsalan (e.g., 1 mg/mL) in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Prepare the irradiation solution by diluting the stock solution to the desired final concentration (e.g., 10 µg/mL) in a buffered solvent system (e.g., 50% ethanol in a pH 7.4 phosphate buffer).
-
(Optional) Deoxygenate the solution by purging with high-purity nitrogen or argon for 15-20 minutes.
-
-
UV Irradiation:
-
Transfer the solution to a quartz cuvette or a suitable UV-transparent reaction vessel.
-
Place the vessel in a temperature-controlled photoreactor equipped with a UV lamp emitting at a wavelength greater than 300 nm (e.g., a Xenon lamp with appropriate filters or a bank of UVA lamps).
-
Ensure the sample is continuously stirred during irradiation to maintain homogeneity.
-
Irradiate the sample for a predetermined time course, withdrawing aliquots at specific intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Analysis (HPLC-UV):
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient might start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Detection: Monitor the elution profile at a wavelength where both the parent compound and expected products absorb (e.g., 280 nm).
-
Quantification: Create calibration curves for Tribromsalan and, if available, for the degradation product standards to quantify their concentrations over time.
-
Visualizations
Caption: Experimental workflow for Tribromsalan photodegradation analysis.
Caption: Proposed photodegradation pathway of Tribromsalan.
Technical Support Center: Optimizing 3,4',5-Tribromosalicylanilide Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 3,4',5-Tribromosalicylanilide (TBSA) for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (TBSA) that affects cell viability?
A1: While specific studies on the cytotoxic mechanism of this compound are limited, it belongs to the class of halogenated salicylanilides. Compounds in this class, such as 3',5,5'-Trichlorosalicylanilide, are known to act as uncouplers of mitochondrial oxidative phosphorylation.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The disruption of cellular energy metabolism is a likely contributor to TBSA's effect on cell viability.
Q2: What is a typical starting concentration range for TBSA in a cell viability assay?
A2: A specific optimal concentration for TBSA is highly dependent on the cell line being used. Therefore, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell model. A broad starting range to consider for initial experiments could be from 0.1 µM to 100 µM.
Q3: Can TBSA interfere with common colorimetric cell viability assays like the MTT assay?
A3: Compounds that affect cellular metabolism and mitochondrial function can potentially interfere with tetrazolium-based assays like MTT, which rely on the activity of mitochondrial dehydrogenases.[2] It is advisable to include proper controls, such as wells with TBSA and MTT reagent in the absence of cells, to check for any direct chemical reaction that might lead to false-positive results.[3]
Q4: Are there any special handling precautions for TBSA?
A4: Halogenated salicylanilides can be potent photosensitizers.[1] To avoid potential compound degradation or the induction of phototoxicity, it is recommended to handle TBSA and the treated cells protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[3] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper technique. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[4] |
| IC50 values are not reproducible between experiments | Variations in experimental conditions such as cell passage number, incubation time, or solvent concentration. | Maintain consistent experimental parameters. Use cells within a defined passage number range, standardize incubation times, and ensure the final solvent (e.g., DMSO) concentration is the same across all wells and does not exceed a non-toxic level. |
| Low signal or unexpected increase in viability at high TBSA concentrations | TBSA precipitation at high concentrations, or interference with the assay readout. | Visually inspect the wells for any precipitate after adding TBSA. If precipitation is observed, consider using a lower concentration range or a different solvent system. To rule out assay interference, run controls with TBSA in cell-free media.[3] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[4] |
| High background absorbance in MTT assay | Contamination of reagents or media, or the intrinsic color of TBSA. | Use sterile techniques and fresh reagents. Include a blank control (media and MTT reagent only) and a compound control (media, TBSA, and MTT reagent) to subtract background absorbance.[5] |
Experimental Protocols
Determining the Optimal Concentration of TBSA using an MTT Assay
This protocol provides a general framework for determining the IC50 value of TBSA in a specific cell line.
Materials:
-
This compound (TBSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of TBSA in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the TBSA stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest TBSA concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of TBSA or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved. Gentle shaking can aid in solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (media with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the TBSA concentration and use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
The following table is a template for presenting the IC50 values of TBSA against different cell lines. Researchers should populate this table with their experimentally determined data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | [Experimental Value] |
| Example: A549 | Lung Carcinoma | 48 | [Experimental Value] |
| Example: HCT116 | Colon Carcinoma | 48 | [Experimental Value] |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of TBSA.
References
- 1. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential interference of Tribromsalan in fluorescence-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Tribromsalan in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific problems related to assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is Tribromsalan and why is it a concern in fluorescence-based assays?
Tribromsalan (3,4',5-tribromosalicylanilide) is a halogenated salicylanilide with antimicrobial properties.[1][2] Due to its chemical structure, which includes a phenol group and multiple bromine atoms on aromatic rings, Tribromsalan has the potential to interfere with fluorescence-based assays through several mechanisms. These interferences can lead to false-positive or false-negative results, wasting significant time and resources.[3][4]
Q2: What are the primary mechanisms by which Tribromsalan can interfere with fluorescence assays?
There are three primary mechanisms by which a compound like Tribromsalan can cause assay interference:
-
Intrinsic Fluorescence (Autofluorescence): The compound itself may absorb light at the assay's excitation wavelength and emit light at the emission wavelength, leading to an artificially high signal (a false positive).[4]
-
Fluorescence Quenching: The compound can absorb the energy from the excited fluorophore in the assay, preventing it from emitting light. This results in an artificially low signal, which can be misinterpreted as inhibition (a false negative or false positive in inhibition assays). Halogenated compounds are known to be potential quenchers.
-
Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), Tribromsalan may form colloidal aggregates in aqueous assay buffers. These aggregates can non-specifically sequester and inhibit enzymes or other proteins, leading to reproducible but artifactual inhibition.[5]
Q3: What are the known spectral and physical properties of Tribromsalan?
-
UV Absorbance: A UV-Visible spectrum for Tribromsalan is noted in the PubChem database, suggesting it absorbs light in the UV range.[1] A related halogenated salicylanilide, closantel, has absorbance maxima at 280 nm and 335 nm.[6]
-
Solubility: Tribromsalan is practically insoluble in water. It is soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 8 mg/mL (approximately 17.78 mM).[7] This is a critical consideration for preparing stock solutions and understanding potential precipitation in aqueous assay buffers.
Q4: Is Tribromsalan considered a Pan-Assay Interference Compound (PAIN)?
While Tribromsalan may not be explicitly listed in all PAINS databases, its chemical structure contains features common to some classes of interfering compounds.[3][4] Phenolic compounds and highly halogenated aromatic rings can be reactive or prone to aggregation. Therefore, it is prudent to treat Tribromsalan as a potential PAIN and perform the necessary control experiments to rule out assay artifacts.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from Tribromsalan in your fluorescence-based assays.
Problem: Unexpected Increase in Fluorescence Signal
An unexpected increase in signal in the presence of Tribromsalan may indicate that the compound is intrinsically fluorescent (autofluorescent) at the wavelengths used in your assay.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare serial dilutions of Tribromsalan in your assay buffer (without the enzyme, substrate, or fluorogenic reporter).
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze Data: If you observe a significant, concentration-dependent increase in fluorescence from Tribromsalan alone, this confirms autofluorescence.
Problem: Unexpected Decrease in Fluorescence Signal
A decrease in signal could be due to true inhibition, or it could be an artifact of fluorescence quenching or compound aggregation.
Troubleshooting Steps:
-
Check for Aggregation:
-
Detergent Counter-Screen: Rerun your assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[5] If the apparent inhibitory activity of Tribromsalan is significantly reduced or eliminated, aggregation is the likely cause.[5]
-
Visual Inspection: At high concentrations, visually inspect the assay wells for any signs of precipitation or turbidity.
-
-
Assess Fluorescence Quenching:
-
Pre-incubation Control: Run an experiment where you pre-incubate the fluorophore (the product of the enzymatic reaction) with varying concentrations of Tribromsalan. If the fluorescence of the pre-formed product decreases in a concentration-dependent manner, this suggests quenching.
-
Problem: Inconsistent or Steep Dose-Response Curve
Steep, non-ideal dose-response curves are often characteristic of compound aggregation, which typically occurs only after a critical aggregation concentration (CAC) is reached.[5]
Troubleshooting Steps:
-
Perform a Detergent Counter-Screen: As described above, the inclusion of a detergent is the most effective way to diagnose aggregation-based activity. A rightward shift in the IC50 curve in the presence of detergent is a strong indicator of aggregation.
-
Lower Compound Concentration: If possible, test Tribromsalan at concentrations well below its expected CAC. However, the CAC is often unknown and assay-dependent.
Data Presentation
The following tables present hypothetical, yet plausible, data to illustrate the results of troubleshooting experiments.
Table 1: Autofluorescence Measurement of Tribromsalan
| Tribromsalan (µM) | Fluorescence Units (RFU) at Ex/Em 485/520 nm |
| 100 | 8500 |
| 50 | 4300 |
| 25 | 2100 |
| 12.5 | 1050 |
| 6.25 | 500 |
| 0 (Buffer) | 100 |
This illustrative data shows a clear concentration-dependent signal from Tribromsalan alone, indicating significant autofluorescence.
Table 2: Effect of Detergent on Tribromsalan IC50 in a Kinase Assay
| Condition | IC50 (µM) |
| Standard Assay Buffer | 5.2 |
| Assay Buffer + 0.01% Triton X-100 | > 100 |
This illustrative data demonstrates a dramatic loss of potency in the presence of a detergent, strongly suggesting the observed inhibition is an artifact of compound aggregation.
Experimental Protocols
Protocol 1: Characterizing the Intrinsic Fluorescence of a Test Compound
Objective: To determine if Tribromsalan contributes to the signal at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare Compound Plate: Create a serial dilution of Tribromsalan in the final assay buffer (e.g., from 200 µM down to 0 µM). Ensure the final DMSO concentration is constant across all wells.
-
Controls: Include wells with assay buffer + DMSO as a negative control.
-
Plate Reading: Use a fluorescence plate reader to measure the intensity at the exact excitation and emission wavelengths used for the primary assay.
-
Spectral Scan (Optional): If your instrument allows, perform an excitation and emission scan of a high-concentration sample of Tribromsalan to identify its peak fluorescence wavelengths.
-
Analysis: Subtract the average fluorescence of the negative control wells from the compound-containing wells. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed activity of Tribromsalan is due to the formation of inhibitory aggregates.
Methodology:
-
Prepare Two Assay Conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% (w/v) Triton X-100.
-
-
Compound Dilutions: Prepare identical serial dilutions of Tribromsalan in both Condition A and Condition B.
-
Run Assay: Add all other assay components (enzyme, substrate, etc.) to the wells and incubate according to the standard protocol.
-
Measure Signal: Read the fluorescence signal.
-
Analysis: Calculate and compare the dose-response curves and IC50 values for both conditions. A significant rightward shift (>10-fold) or complete loss of the IC50 in the presence of Triton X-100 is strong evidence of aggregation-based interference.[5]
Visualizations
Caption: A workflow for troubleshooting potential assay interference.
Caption: Mechanisms of fluorescence interference by a test compound.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
Technical Support Center: Overcoming Precipitation of 3,4',5-Tribromosalicylanilide in Aqueous Buffers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with 3,4',5-Tribromosalicylanilide (TBSA), also known as Tribromsalan, in aqueous buffers. TBSA is a hydrophobic compound with limited aqueous solubility, which can present significant challenges during experimental work. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful solubilization and prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (TBSA) precipitate when I add it to my aqueous buffer?
A1: TBSA is practically insoluble in water.[1] Precipitation, often termed "crashing out," occurs when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium where its solubility is significantly lower.[2] This abrupt change in the solvent environment from a favorable organic solvent to an unfavorable aqueous one causes the compound to aggregate and precipitate out of solution.
Q2: What is the best solvent to prepare a stock solution of TBSA?
A2: Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of TBSA due to its high solubilizing power and compatibility with many biological assays.[3][4] TBSA is soluble in DMSO at a concentration of 8 mg/mL (17.78 mM).[5] Other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be considered, but their compatibility with the specific experimental assay must be verified.[3]
Q3: How can I prevent my TBSA solution from precipitating during dilution into an aqueous buffer?
A3: To prevent precipitation during dilution, it is crucial to employ a proper dilution technique. Instead of a single large dilution, a gradual, dropwise addition of the TBSA stock solution into the vigorously vortexing or stirring aqueous buffer is recommended.[1][4] This ensures rapid and uniform dispersion of the compound, preventing the formation of localized high concentrations that can lead to precipitation. Pre-warming the aqueous buffer to 37°C can also aid in solubility.[4]
Q4: Can the pH of the aqueous buffer affect the solubility of TBSA?
A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of TBSA. Salicylanilides, including TBSA, are generally more soluble in alkaline (basic) aqueous solutions.[6] TBSA possesses a phenolic hydroxyl group, which is weakly acidic. At a pH above its pKa, this group will deprotonate, forming a more water-soluble phenolate anion.[1] Therefore, adjusting the pH of your buffer to a more basic level can increase the solubility of TBSA. However, this adjustment must be compatible with the pH requirements of your experimental system.
Q5: Are there any additives I can use to improve the solubility of TBSA in my aqueous buffer?
A5: Yes, several solubilizing agents, or excipients, can be used to enhance the aqueous solubility of TBSA. These include:
-
Co-solvents: Adding a small, tolerable amount of a water-miscible organic solvent (like DMSO or ethanol) to the final aqueous solution can help maintain solubility. However, the final concentration of the organic solvent should be kept low (typically below 1%, ideally below 0.5% for cell-based assays) to avoid solvent-induced artifacts.[1][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like TBSA, forming inclusion complexes that are more water-soluble.[8][9] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[9]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. The choice of surfactant and its concentration must be optimized for the specific application to avoid interference with the assay.
Troubleshooting Guides
Issue 1: Immediate Precipitation of TBSA Upon Dilution
Symptom: A visible precipitate or cloudiness appears immediately after adding the TBSA stock solution to the aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate TBSA precipitation.
Issue 2: TBSA Precipitates Over Time
Symptom: The TBSA solution is initially clear but a precipitate forms after a period of incubation (e.g., hours or overnight).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed TBSA precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 8 mg/mL (17.78 mM) | [5] |
| Aqueous Solubility | Practically insoluble | [1] |
| Solubility in Alkaline Solutions | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a TBSA Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of TBSA in DMSO.
Materials:
-
This compound (TBSA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the TBSA powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of TBSA powder using a calibrated analytical balance.
-
Transfer the weighed TBSA into a sterile microcentrifuge tube or amber glass vial.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 10 mM.
-
Add the calculated volume of anhydrous DMSO to the TBSA powder.
-
Tightly cap the tube/vial and vortex the solution until the TBSA is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions of TBSA
Objective: To prepare a diluted working solution of TBSA in an aqueous buffer from a DMSO stock solution while minimizing precipitation.
Materials:
-
TBSA stock solution in DMSO (from Protocol 1)
-
Desired sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS))
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).[4]
-
Pipette the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the TBSA stock solution drop by drop.[1]
-
Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
-
It is recommended to prepare the working solution fresh for each experiment.
Workflow for Preparing Aqueous Working Solution:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Salicylanilide Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating the off-target effects of salicylanilide derivatives in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are salicylanilide derivatives and what is their primary mechanism of action?
Salicylanilide derivatives are a class of compounds historically used as anthelmintics (anti-parasitic drugs) in veterinary medicine. This class includes well-known compounds like Niclosamide, Closantel, and Oxyclozanide. Their primary on-target mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. By acting as protonophores, they disrupt the proton gradient across the inner mitochondrial membrane, which inhibits ATP synthesis and leads to the parasite's death.[1][2]
Q2: What are "off-target" effects and why are they a concern for salicylanilides?
Off-target effects occur when a drug or compound interacts with molecules other than its intended therapeutic target. For salicylanilide derivatives, which are being repurposed for applications like cancer therapy, these off-target effects are critical to understand. While their primary effect is on mitochondrial function, they have been shown to modulate numerous other signaling pathways in mammalian cells.[2][3] These unintended interactions can lead to unexpected cytotoxicity, altered cellular phenotypes, or confounding experimental results, which complicates their development as therapeutic agents.
Q3: What are the most common off-target signaling pathways affected by Niclosamide?
Niclosamide, the most studied salicylanilide derivative for anticancer applications, has been shown to inhibit several key signaling pathways critical for cancer cell proliferation and survival. These include:
-
Wnt/β-catenin Signaling: Niclosamide can inhibit this pathway by promoting the degradation of the co-receptor LRP6 and the downstream signaling molecule Dishevelled-2 (Dvl2).[4][5]
-
STAT3 Signaling: It potently inhibits the phosphorylation and activation of STAT3, a key transcription factor involved in cell survival and proliferation.[6][7]
-
mTOR Signaling: Niclosamide can inhibit the mTORC1 pathway, a central regulator of cell growth and metabolism.[8]
-
NF-κB Signaling: The compound has been shown to suppress the NF-κB pathway by preventing the degradation of its inhibitor, IκB.[9]
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory concentrations (IC50) of salicylanilide derivatives against various off-target pathways and in general cytotoxicity assays in human cell lines.
| Compound | Off-Target Pathway/Process | Cell Line/System | IC50 Value (µM) | Reference(s) |
| Niclosamide | Wnt/β-catenin Signaling (TOPflash assay) | HEK293 | ~0.5 | [10] |
| Niclosamide | STAT3-dependent Gene Proliferation | Du145 (Prostate Cancer) | ~0.7 | [6] |
| Niclosamide | Cell Proliferation (General) | A2780ip2 (Ovarian Cancer) | ~0.41 | [11] |
| Niclosamide | Cell Proliferation (General) | SKOV3ip1 (Ovarian Cancer) | ~1.86 | [11] |
| Niclosamide | Cell Viability (24h) | MDA-MB-231 (Breast Cancer) | ~13.63 | [12] |
| Niclosamide | Cell Viability (24h) | Hs578T (Breast Cancer) | ~25.32 | [12] |
| Closantel | Taspase1 Inhibition (HTRF Assay) | In vitro biochemical | ~1.6 | [1][13] |
| Oxyclozanide | Cytotoxicity (General) | Data in human cell lines is limited | - |
Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions such as incubation time.[11]
Troubleshooting Guide
Q4: I'm observing much higher cytotoxicity in my control cell line than expected. What could be the cause?
Unexpected cytotoxicity can arise from multiple sources. This is a common issue when working with compounds that have pleiotropic effects. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistency is a frequent challenge in cell-based assays.[14] Key factors to control include:
-
Cell Seeding Density: Ensure a homogenous single-cell suspension before plating and use a consistent cell number for each experiment. Cells should be in the logarithmic growth phase.
-
Reagent Variability: Serum is a major source of variability. If possible, purchase a single large lot for a series of experiments. Always check the expiration dates of media and supplements.
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent technique, especially for viscous solutions or when creating serial dilutions.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate is common. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[14]
-
Mycoplasma Contamination: This is a common, often undetected, source of irreproducibility. Regularly test your cell cultures using PCR or a fluorescent stain.
Experimental Protocols & Workflows
General Workflow for Identifying Off-Target Effects
This workflow provides a systematic approach to identifying and validating the off-target effects of a salicylanilide derivative.
Caption: A general experimental workflow for identifying off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein within intact cells. The principle is that a ligand-bound protein is more thermally stable than its unbound form.[4][13]
Materials:
-
Cells of interest
-
Salicylanilide derivative (e.g., Niclosamide) and vehicle control (e.g., DMSO)
-
PBS and appropriate cell lysis buffer (with protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge (capable of >12,000 x g)
-
Reagents for downstream protein detection (e.g., SDS-PAGE, Western Blotting)
-
Primary antibody specific to the putative target protein
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the salicylanilide derivative or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) in the incubator.
-
Harvesting: Harvest cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in a small volume of PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes/plate. Heat the samples to a range of different temperatures for 3 minutes using a thermocycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.[6]
-
Cell Lysis: Lyse the cells. This can be done by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[6]
-
Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant using Western Blot or another protein detection method.
-
Analysis: A positive result is a "thermal shift," where the protein in the drug-treated sample remains soluble at higher temperatures compared to the vehicle-treated sample. Plot the band intensity versus temperature to generate melt curves.
Protocol 2: Western Blot for Pathway Analysis (e.g., STAT3 Inhibition)
This protocol is used to determine if a salicylanilide derivative inhibits a specific signaling pathway by measuring the phosphorylation status of key proteins.
Materials:
-
Treated cell lysates (prepared as in CETSA protocol, but without the heat challenge)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, you can strip the membrane of the first set of antibodies and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and then a loading control.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the drug-treated samples indicates inhibition of the pathway.
Signaling Pathway Visualizations
Niclosamide's Off-Target Effects on Major Signaling Pathways
This diagram illustrates the known inhibitory points of Niclosamide on the Wnt/β-catenin, mTOR, and STAT3 signaling pathways.
Caption: Niclosamide inhibits Wnt, mTOR, and STAT3 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the function of the catalytically active human Taspase1. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Closantel is an allosteric inhibitor of human Taspase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photosensitivity in Experiments with Tribromsalan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photosensitivity when conducting experiments with Tribromsalan. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is Tribromsalan and why is it photosensitive?
Q2: What are the primary safety precautions I should take when handling Tribromsalan?
Due to its photosensitivity and potential for skin irritation, handling Tribromsalan requires specific safety measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[3] For handling the powder outside of a contained system, a government-approved respirator is recommended.[4]
-
Ventilation: Handle solid Tribromsalan and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[4]
-
Avoid Exposure: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Waste Disposal: Dispose of Tribromsalan waste according to local, state, and federal regulations.[5] One possible method is to dissolve it in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.
Q3: How should I store Tribromsalan to prevent degradation?
Store Tribromsalan in a tightly closed, light-proof container in a cool, dark, and well-ventilated place.[3] It is sensitive to light and should be protected from it at all times.[4] Store it away from incompatible materials such as strong oxidizing agents. For long-term storage of solutions, it is recommended to store them at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Photodegradation of Tribromsalan in the cell culture media due to exposure to ambient light.
Troubleshooting Steps:
-
Work in Subdued Light: Perform all steps involving Tribromsalan under low-light conditions. Use a fume hood with the sash lowered and dim the room lights.
-
Use Amber or Foil-Wrapped Containers: Prepare stock solutions and dilutions in amber-colored microcentrifuge tubes or wrap them in aluminum foil to block light.
-
Minimize Exposure Time: Add the Tribromsalan-containing media to the cell plates quickly and immediately return the plates to a dark incubator.
-
Control for Light Exposure: Include a "light control" in your experiment where a plate is exposed to the same handling and lighting conditions but without the compound to assess the effect of light on the cells alone.
Issue 2: High background signal or cell death in control wells.
Possible Cause: The experimental setup itself is causing phototoxicity, or the solvent used to dissolve Tribromsalan is phototoxic.
Troubleshooting Steps:
-
Solvent Control: Run a control with the solvent used to dissolve Tribromsalan (e.g., DMSO) at the final concentration used in the experiment, both with and without light exposure, to ensure it is not contributing to phototoxicity.
-
Filter Light Source: If using a specific light source for irradiation, ensure it is filtered to emit only the desired wavelengths. Unwanted UVB radiation can cause direct cellular damage.
-
Optimize Light Dose: The intensity and duration of light exposure should be carefully controlled and optimized. A high dose of UVA can be cytotoxic even in the absence of a photosensitizer.
Issue 3: Difficulty in reproducing phototoxicity results.
Possible Cause: Variability in the light source, exposure time, or concentration of the compound.
Troubleshooting Steps:
-
Standardize Light Source: Use a calibrated and consistent light source for all experiments. Record the spectral output and irradiance at the sample level.
-
Precise Timing: Use a timer to ensure accurate and reproducible light exposure times.
-
Fresh Solutions: Prepare fresh dilutions of Tribromsalan from a stock solution for each experiment to avoid degradation.
Data Presentation
| Parameter | Description | Recommended Method |
| UV-Visible Absorption Spectrum | The range of wavelengths of light absorbed by Tribromsalan. This is crucial for identifying the wavelengths that will induce photosensitivity. | UV-Vis Spectrophotometry |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Vis Spectrophotometry |
| Photodegradation Quantum Yield (Φ) | The efficiency of a photon in causing a chemical reaction. A higher quantum yield indicates greater photosensitivity. | Actinometry with a suitable chemical actinometer.[6] |
| IC50 (-UVA) | The concentration of Tribromsalan that causes a 50% reduction in cell viability in the absence of UVA light. | In vitro cytotoxicity assay (e.g., Neutral Red Uptake). |
| IC50 (+UVA) | The concentration of Tribromsalan that causes a 50% reduction in cell viability in the presence of UVA light. | In vitro phototoxicity assay (e.g., 3T3 NRU). |
| Photo Irritancy Factor (PIF) | The ratio of IC50 (-UVA) to IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential in the 3T3 NRU assay. | Calculated from IC50 values. |
Experimental Protocols
Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This protocol is a standardized method to assess the phototoxic potential of a substance.
1. Cell Culture:
-
Culture Balb/c 3T3 fibroblasts in appropriate media and conditions.
-
Seed cells in 96-well plates at a density that will not lead to confluence by the end of the assay.
2. Preparation of Test Substance:
-
Prepare a stock solution of Tribromsalan in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested.
3. Treatment:
-
Replace the culture medium in the 96-well plates with the prepared Tribromsalan dilutions. Include a solvent control.
-
Prepare two identical plates for each set of conditions: one for irradiation (+UVA) and one to be kept in the dark (-UVA).
-
Incubate the plates for a defined period (e.g., 1 hour).
4. Irradiation:
-
Expose the "+UVA" plate to a non-cytotoxic dose of UVA light from a validated solar simulator. The "-UVA" plate should be kept in a dark incubator during this time.
5. Post-Irradiation Incubation:
-
Wash the cells in both plates and replace the treatment medium with fresh culture medium.
-
Incubate the plates for 24 hours.
6. Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing Neutral Red dye.
-
Wash the cells and then extract the dye from the viable cells.
-
Measure the absorbance of the extracted dye using a plate reader.
7. Data Analysis:
-
Calculate the cell viability for each concentration relative to the solvent control.
-
Determine the IC50 values for both the -UVA and +UVA conditions.
-
Calculate the Photo Irritancy Factor (PIF).
Mandatory Visualizations
References
- 1. Photocontact dermatitis to halogenated salicylanilides and related compounds. Our experience between 1967 and 1975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed reactions in positive photopatch tests to halogenated salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Safety Guideline [chemtrack.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Brominated Salicylanilides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various brominated salicylanilides, supported by experimental data. The information is presented to facilitate the evaluation of these compounds as potential antimicrobial agents.
Brominated salicylanilides, a class of halogenated aromatic amides, have long been recognized for their antimicrobial properties. The degree and position of bromine substitution on the salicylanilide scaffold play a crucial role in their spectrum of activity and potency. This guide synthesizes available data to offer a comparative overview of their efficacy, primarily focusing on their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of brominated salicylanilides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of brominated salicylanilides against different bacteria. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Monobrominated Salicylanilides | |||
| 5-Bromosalicylanilide Derivatives | Mycobacterium tuberculosis | 1-4 | Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.[1] |
| Dibrominated Salicylanilides | |||
| 4,5-Dibromosalicylanilide Derivatives | Mycobacterium tuberculosis | 1-4 | Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.[1] |
| Tribrominated Salicylanilides | |||
| 3,4',5-Tribromosalicylanilide (Tribromsalan) | General Antibacterial & Antifungal | N/A | 3,4′,5-Tribromosalicylanilide is known for its use as an antimicrobial agent, particularly in antifungal and antibacterial products.[2] It has established antibacterial and antifungal activities, though specific MIC values against a broad panel of bacteria are not readily available in the provided search results.[3] |
Note: The provided data for monobrominated and dibrominated salicylanilide derivatives are specifically against Mycobacterium tuberculosis and represent a narrow micromolar range of activity, comparable to their monohalogenated counterparts.[1] For Tribromsalan, its general antimicrobial use is well-documented, but specific comparative MIC data was not found in the provided search results.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antibacterial activity of a compound. The following is a generalized protocol based on the broth microdilution method, a standard technique in microbiology.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the brominated salicylanilides are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Bacterial Strains: Pure cultures of the test bacteria are grown overnight on an appropriate agar medium.
-
Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized.
-
96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the overnight bacterial culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.
-
The standardized bacterial suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the 96-well plate using the growth medium. A range of concentrations is tested to determine the inhibitory endpoint.
-
Each well is then inoculated with the prepared bacterial suspension.
-
Control wells are included:
-
Growth Control: Contains only the growth medium and the bacterial inoculum (no compound).
-
Sterility Control: Contains only the growth medium to check for contamination.
-
Solvent Control: Contains the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.
-
4. Incubation:
-
The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
5. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Proposed Mechanism of Action
The antibacterial activity of salicylanilides is primarily attributed to their ability to disrupt the bacterial cell membrane's proton motive force (PMF). This disruption leads to a cascade of events that ultimately inhibit bacterial growth and viability.
Caption: Proposed mechanism of action of brominated salicylanilides.
The diagram above illustrates the proposed mechanism where brominated salicylanilides act as protonophores, disrupting the proton gradient across the bacterial cell membrane. This dissipation of the proton motive force uncouples oxidative phosphorylation from the electron transport chain, leading to a decrease in ATP synthesis and ultimately inhibiting essential cellular processes, resulting in bacterial growth inhibition.
Conclusion
References
- 1. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 3. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4',5-Tribromosalicylanilide and Triclosan Efficacy Against Gram-Positive Bacteria
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of 3,4',5-Tribromosalicylanilide and triclosan against gram-positive bacteria. This document synthesizes available data on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Introduction
The escalating threat of antibiotic resistance necessitates the exploration and re-evaluation of antimicrobial compounds. Both this compound, a halogenated salicylanilide, and triclosan, a polychlorinated bisphenol ether, have been recognized for their antimicrobial properties. This guide aims to provide a side-by-side comparison of their effectiveness against gram-positive bacteria, offering a resource for researchers engaged in the discovery and development of new antibacterial agents.
Quantitative Efficacy: A Comparative Summary
While extensive quantitative data for triclosan's efficacy against gram-positive bacteria is available, specific Minimum Inhibitory Concentration (MIC) values for this compound are not readily found in the public domain. The following table summarizes the available data for triclosan and provides a general overview of the expected activity for halogenated salicylanilides as a class.
| Compound | Gram-Positive Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
| Triclosan | Staphylococcus aureus (including MRSA) | 0.01 - 2 mg/L | [1] |
| Staphylococcus aureus (reference strains) | 0.5 µg/mL | [2][3][4] | |
| Staphylococcus aureus (clinical isolates) | up to 64 µg/mL | [2][3][4] | |
| This compound | Gram-Positive Bacteria | Data not available in cited literature. Halogenated salicylanilides as a class are known to be active against Gram-positive bacteria. |
Mechanisms of Action
The modes of action for triclosan and salicylanilides differ significantly, targeting distinct cellular processes.
Triclosan: Inhibition of Fatty Acid Synthesis
Triclosan's primary mechanism of action at lower, bacteriostatic concentrations is the inhibition of fatty acid synthesis.[5][6][7] It specifically targets the enoyl-acyl carrier protein reductase (ENR) enzyme, a key component of the type II fatty acid synthase (FAS-II) system in bacteria.[5][7] By binding to ENR, triclosan prevents the synthesis of fatty acids, which are essential for building and maintaining bacterial cell membranes.[5][6] At higher, biocidal concentrations, triclosan can cause damage to the cell membrane.[1]
Figure 1: Simplified signaling pathway of triclosan's mechanism of action.
This compound: A Broader, Less Defined Mechanism
The precise molecular mechanism of action for this compound is not as well-defined as that of triclosan. However, halogenated salicylanilides are generally understood to possess broad antimicrobial activity, particularly against gram-positive bacteria. Their mode of action is thought to be multifactorial, potentially involving the disruption of cell membrane integrity and other cellular processes. Unlike the specific enzymatic target of triclosan, salicylanilides may exert their effects through more general physicochemical interactions with the bacterial cell.
Experimental Protocols
The determination of antibacterial efficacy, particularly the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
A widely used method for determining the MIC of an antimicrobial agent is the broth microdilution method.
Workflow:
Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: The test compound (this compound or triclosan) is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A pure culture of the gram-positive bacterial strain is grown to a specific density, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final standardized inoculum concentration in each well of the microtiter plate.
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
Triclosan exhibits potent and well-characterized efficacy against a range of gram-positive bacteria, primarily through the targeted inhibition of fatty acid synthesis. While this compound is known as an antimicrobial agent with activity against gram-positive organisms, a clear understanding of its quantitative efficacy and specific molecular targets requires further investigation. The lack of publicly available MIC data for this compound makes a direct, data-driven comparison with triclosan challenging. Future research focusing on the quantitative antimicrobial properties and mechanistic pathways of halogenated salicylanilides is warranted to fully assess their potential as therapeutic agents. This guide highlights the current state of knowledge and underscores the need for continued research in this area.
References
- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of antimicrobial activity [protocols.io]
- 4. Investigation of the Antibacterial Properties and Mode of Action of Compounds From Urtica dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antibacterial and antifungal activity of salicylanilide benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potent Biological Activity of Halogenated Salicylanilides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of halogenated salicylanilides, a class of compounds demonstrating a broad spectrum of therapeutic potential, including anticancer, antifungal, and antimicrobial effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for the rational design of next-generation halogenated salicylanilide-based therapeutics.
Halogenated salicylanilides are a group of pharmacologically active molecules characterized by a salicylic acid ring linked to an aniline ring via an amide bond, with one or more halogen substituents.[1][2][3] These compounds have a long history of use as anthelmintics in both human and veterinary medicine.[4] More recently, their potential for drug repurposing in oncology and infectious diseases has garnered significant attention.[1][3] The biological activity of these compounds is intricately linked to the nature and position of the halogen atoms and other substituents on both the salicyl and anilide rings.
Comparative Analysis of Biological Activity
The efficacy of halogenated salicylanilides varies significantly with their substitution patterns. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines and microbial strains, providing a quantitative basis for understanding their structure-activity relationships (SAR).
Anticancer Activity
The anticancer properties of halogenated salicylanilides are often attributed to their ability to induce mitochondrial uncoupling, inhibit key signaling pathways, and interfere with microtubule dynamics.[3][5] Electron-withdrawing groups on the aniline ring are generally associated with enhanced cytotoxic activity.[3]
Table 1: Anticancer Activity (IC50 µM) of Selected Halogenated Salicylanilides
| Compound | Salicyl Ring Substitution | Anilide Ring Substitution | A549 (Lung Carcinoma)[6] | L929 (Fibroblast)[6] | DU145 (Prostate Cancer) |
| Niclosamide | 5-Cl | 2'-Cl, 4'-NO₂ | - | - | - |
| Compound 6 | 5-NO₂ | 2'-OCH₃ | - | - | Low µM range[5] |
| Compound 14 | 5-NO₂ | 2'-Cl | - | - | Low µM range[5] |
| Compound 16 | 5-NO₂ | 3',5'-bis(CF₃) | - | - | Low µM range[5] |
| Bis(thiosemicarbazone) 1 | - | - | 14.33 ± 0.47 | > 100 | - |
| Bis(thiosemicarbazone) 10 | - | - | 11.67 ± 2.49 | > 100 | - |
| Bis(thiosemicarbazone) 11 | - | - | 16.67 ± 5.56 | > 100 | - |
| Cisplatin (Reference) | - | - | 18.33 ± 0.94 | - | - |
Note: "-" indicates data not available in the cited sources.
Antimicrobial and Antifungal Activity
Halogenation also plays a crucial role in the antimicrobial and antifungal potency of salicylanilides. The presence of halogens often enhances the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Table 2: Antimicrobial and Antifungal Activity (MIC µM) of Selected Halogenated Salicylanilides
| Compound | Target Organism | MIC (µM)[1][7] |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Trichophyton mentagrophytes | ≥ 0.49 |
| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate | Trichophyton mentagrophytes | 0.49 |
| Oxyclozanide | Candida albicans (glucose medium) | 16 µg/mL[2][8] |
| Oxyclozanide | Candida albicans (glycerol medium) | 5 µg/mL[2][8] |
| Oxyclozanide | Candida albicans (ethanol medium) | 3 µg/mL[2][8] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (including MRSA) | ≥ 0.49 |
| 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate | Mycobacterium tuberculosis | 0.5 - 32 |
Key Mechanisms of Action and Signaling Pathways
The diverse biological effects of halogenated salicylanilides stem from their ability to modulate multiple cellular processes. Notably, these compounds are known to interfere with critical signaling pathways implicated in cell proliferation, survival, and inflammation.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, contributes to cancer development and progression. Several halogenated salicylanilides, including niclosamide and its analogs, have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream transcriptional activity.[4][5]
Caption: Inhibition of the STAT3 signaling pathway by halogenated salicylanilides.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Niclosamide has been identified as a potent inhibitor of this pathway, promoting the degradation of β-catenin and thereby suppressing the transcription of Wnt target genes.[4]
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are essential. The following are protocols for key assays used to evaluate the biological activity of halogenated salicylanilides.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]
Caption: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules, a key process in cell division.[12]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer.[5][12]
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates microtubule formation.[5]
Caption: Workflow for the in vitro tubulin polymerization assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Conclusion
The structure-activity relationships of halogenated salicylanilides are complex, with the type and position of halogen substituents profoundly influencing their biological activities. This guide provides a framework for comparing the efficacy of different derivatives and understanding their mechanisms of action. The presented data and protocols serve as a foundation for further research aimed at optimizing the therapeutic potential of this versatile class of compounds. Future studies focusing on a broader range of substitutions and in vivo models will be crucial for the development of novel halogenated salicylanilide-based drugs for the treatment of cancer and infectious diseases.
References
- 1. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates | MDPI [mdpi.com]
- 8. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
Validating Tribromsalan as a Potent Inhibitor of the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tribromsalan's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-established inhibitors. The data presented herein is supported by established experimental protocols to assist researchers in the validation and replication of these findings.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various cancers.[1] Consequently, the development of specific and potent inhibitors of the NF-κB pathway is a significant focus of therapeutic research. This guide focuses on Tribromsalan, a halogenated salicylanilide, and compares its inhibitory effects with those of other known NF-κB inhibitors: BAY 11-7082, SC75741, and Parthenolide.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the inhibitory concentrations of Tribromsalan and its counterparts. This data has been compiled from various studies to provide a clear, comparative overview of their potency.
| Inhibitor | Target in NF-κB Pathway | IC50/EC50 | Cell Line(s) | Reference(s) |
| Tribromsalan | IκBα phosphorylation | Data not available for direct NF-κB inhibition; IC50 for cell viability varies (e.g., 2.8-4.2 µM in ME180 cells) | ME180, HeLa | [2] |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | ~10 µM | Tumor cells | [3][4][5] |
| SC75741 | NF-κB (unspecified mechanism) | 200 nM (EC50) | A549-NF-κB-SEAP | [6][7] |
| Parthenolide | IκB Kinase (IKK) complex | ~5-10 µM (effective concentration) | Various | [8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition, it is crucial to visualize the NF-κB signaling pathway and the experimental workflows used for its validation.
Caption: The canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for validating NF-κB inhibition.
Detailed Experimental Protocols
The following protocols provide a framework for the validation of NF-κB pathway inhibition.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
NF-κB activator (e.g., TNF-α, LPS)
-
Tribromsalan and other inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
-
96-well white, clear-bottom cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Inhibitor Treatment: Pre-treat the transfected cells with varying concentrations of Tribromsalan or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.[9] Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.[10]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Western Blot for Phospho-IκBα and Phospho-p65
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.
-
Materials:
-
RAW 264.7 macrophages or other suitable cells
-
Cell culture reagents
-
NF-κB activator (e.g., 100 ng/mL LPS)
-
Tribromsalan and other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 80-90% confluency, pre-treat with inhibitors for 1-2 hours, followed by stimulation with an NF-κB activator for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Genes
This technique is used to measure the mRNA expression levels of NF-κB target genes, such as IL-6 and TNF-α.
-
Materials:
-
RAW 264.7 macrophages or other suitable cells
-
Cell culture reagents
-
NF-κB activator (e.g., 100 ng/mL LPS)
-
Tribromsalan and other inhibitors
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 12-well plates. Pre-treat with inhibitors for 1-2 hours, followed by stimulation with an NF-κB activator for 4-6 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR: Set up the qPCR reactions with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[12] Normalize the expression of the target genes to the housekeeping gene.
-
Conclusion
The experimental data and protocols presented in this guide provide a robust framework for validating the inhibitory effects of Tribromsalan on the NF-κB pathway. The comparative data with established inhibitors such as BAY 11-7082, SC75741, and Parthenolide will aid researchers in contextualizing the potency and potential therapeutic applications of Tribromsalan. The detailed methodologies and visual representations of the signaling pathway and experimental workflows are intended to facilitate the design and execution of further validation studies in the field of drug discovery and development.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. BAY 11-7082 [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. SC75741 | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
Lack of Specific Data Impedes Comprehensive Comparison of 3,4',5-Tribromosalicylanilide Cross-Reactivity
A thorough review of available scientific literature reveals a significant lack of specific experimental data on the cross-reactivity of 3,4',5-Tribromosalicylanilide (TBSA) with various cellular signaling pathways. While the compound is known for its antimicrobial and antifungal properties, detailed investigations into its off-target effects on key signaling cascades such as kinase pathways, NF-κB signaling, apoptosis, and cell cycle regulation are not publicly available. This absence of quantitative data prevents a direct comparison of TBSA's performance with other alternatives as requested.
This compound, also known as Tribromsalan, was historically used as a disinfectant in products like medicated soaps.[1] However, its use in cosmetics and topical drugs was banned by the U.S. Food and Drug Administration (FDA) due to its potent photosensitizing effects, which can lead to severe skin disorders.[1][2]
While general information suggests that halogenated salicylanilides can act as enzyme inhibitors, specific targets and the extent of their cross-reactivity are not well-documented for TBSA.[2] For instance, a related compound, 3,3',4',5-tetrachlorosalicylanilide, has been shown to affect Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump.[2] However, it is not possible to extrapolate these findings to TBSA without direct experimental evidence.
The core requirements of providing a data-driven comparison guide, including quantitative tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of primary research on TBSA's interaction with these pathways. Searches for biological activity screening data, kinase inhibition profiles, and specific assays on NF-κB, apoptosis, or cell cycle modulation for TBSA did not yield any concrete results with the necessary quantitative details for a comparative analysis.
Without such foundational data, any attempt to create the requested guide would be speculative and would not meet the required standards of objectivity and experimental support. Therefore, a detailed comparison of the cross-reactivity of this compound with other signaling pathways is not feasible at this time. Further research and screening of TBSA against a panel of cellular targets are necessary to elucidate its potential off-target effects and cross-reactivity profile.
References
A Comparative Analysis of Tribromsalan and Other IKK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Tribromsalan and other well-characterized IκB kinase (IKK) inhibitors. This document outlines their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to support further research and development in this critical area of signal transduction.
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Consequently, the IKK complex, and particularly its catalytic subunit IKKβ (IKK2), has become a significant target for therapeutic intervention.
This guide focuses on a comparative analysis of Tribromsalan, a compound identified as an inhibitor of IκBα phosphorylation, alongside three well-established IKK inhibitors: BMS-345541, TPCA-1, and SC-514. While Tribromsalan's direct interaction with the IKK enzyme is less characterized biochemically, its cellular effects on the NF-κB pathway warrant a comparative investigation against known direct IKK inhibitors.
Mechanism of Action: Targeting the NF-κB Signaling Cascade
The canonical NF-κB pathway is held in a latent state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, the IKK complex is activated and phosphorylates IκB proteins. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, allowing the freed NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
Tribromsalan has been shown to inhibit the phosphorylation of IκBα, a crucial step mediated by the IKK complex.[1] By preventing IκBα phosphorylation, Tribromsalan effectively suppresses the downstream activation of NF-κB signaling.
BMS-345541 , TPCA-1 , and SC-514 are direct inhibitors of the IKK catalytic subunits.
-
BMS-345541 is a highly selective allosteric inhibitor of IKK, binding to a site distinct from the ATP-binding pocket.[2] It displays a preference for IKKβ over IKKα.[2]
-
TPCA-1 is a potent, ATP-competitive inhibitor of IKKβ, demonstrating high selectivity over IKKα and other kinases.[3]
-
SC-514 is also an ATP-competitive inhibitor of IKKβ and has been reported to not inhibit other IKK isoforms.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for Tribromsalan and the selected IKK inhibitors, allowing for a direct comparison of their potencies and selectivities.
| Inhibitor | Target(s) | IC50 (IKKβ) | IC50 (IKKα) | Selectivity (IKKβ vs IKKα) | Mechanism of Action | Reference(s) |
| Tribromsalan | IκBα Phosphorylation | Not Reported | Not Reported | Not Applicable | Inhibition of IκBα phosphorylation | [1] |
| BMS-345541 | IKKβ, IKKα | 0.3 µM | 4.0 µM | ~13-fold | Allosteric | [2][6][7] |
| TPCA-1 | IKKβ | 17.9 nM | ~400 nM | >22-fold | ATP-competitive | [3][8][9][10][11] |
| SC-514 | IKKβ | 3-12 µM | No significant inhibition | Highly Selective | ATP-competitive | [4][5][12][13][14][15] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., GST-IκBα peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well assay plates
-
Scintillation counter or luminescence plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the recombinant IKKβ enzyme to the kinase assay buffer.
-
Add the diluted test compounds or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the generated ADP signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of a compound on NF-κB transcriptional activity in a cellular context.
Materials:
-
A cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Complete cell culture medium.
-
Test compounds (dissolved in DMSO).
-
NF-κB stimulus (e.g., TNFα, IL-1β).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNFα) for 6-8 hours.
-
After stimulation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo® assay).
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Western Blot for Phospho-IκBα
Objective: To assess the effect of a compound on the phosphorylation of IκBα in cells.
Materials:
-
Relevant cell line (e.g., HeLa, THP-1).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Protein electrophoresis and transfer equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNFα) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-IκBα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
Conclusion
This comparative guide provides a framework for evaluating Tribromsalan in the context of well-characterized IKK inhibitors. While direct biochemical evidence for Tribromsalan's interaction with IKK is pending, its demonstrated ability to inhibit IκBα phosphorylation in cellular systems positions it as a noteworthy compound for further investigation. The provided data and protocols offer a robust starting point for researchers to explore the therapeutic potential of these and other novel IKK pathway inhibitors. A thorough understanding of the potency, selectivity, and mechanism of action of these compounds is essential for the development of effective and safe therapeutics targeting the NF-κB signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TPCA 1, IkappaB kinase inhibitor (CAS 507475-17-4) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. SC 514 | IκB Kinase | Tocris Bioscience [tocris.com]
- 14. adooq.com [adooq.com]
- 15. SC-514, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
Unveiling the Potency of 3,4',5-Tribromosalicylanilide (TBS) Against Drug-Resistant Bacterial Strains: A Comparative Guide
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the search for effective novel antibacterial agents is paramount. This guide provides a comprehensive comparison of the efficacy of 3,4',5-Tribromosalicylanilide (Tribromsalan or TBS), a halogenated salicylanilide, against a panel of drug-resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its performance against other alternatives, supported by experimental data and methodologies.
Executive Summary
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including challenging drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes, leading to a cascade of events that inhibit bacterial growth. While its efficacy against Gram-negative bacteria is less pronounced, this guide explores its potential in comparison to established antibiotics and related compounds.
Comparative Efficacy Against Drug-Resistant Pathogens
The antibacterial potency of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. While specific MIC values for this compound against a wide array of resistant strains are not extensively documented in publicly available literature, data from related salicylanilide compounds and the broader class of halogenated antiseptics provide valuable insights into its potential efficacy.
It is important to note that the direct comparative data for this compound is limited. The following tables summarize available MIC data for related compounds and standard antibiotics to provide a comparative context.
Table 1: Comparative MIC (µg/mL) of Salicylanilide Derivatives and Standard Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC Range (µg/mL) |
| Related Salicylanilide Derivatives | |
| Niclosamide | 0.0625 - 0.5[1] |
| Oxyclozanide | 0.125 - 2[1] |
| Standard Antibiotics | |
| Vancomycin | 0.5 - 2[2][3] |
| Linezolid | 1 - 4 |
| Daptomycin | 0.25 - 1 |
Table 2: Comparative MIC (µg/mL) of Related Compounds and Standard Antibiotics against Vancomycin-Resistant Enterococcus (VRE)
| Compound | MIC Range (µg/mL) |
| Related Salicylanilide Derivatives | |
| Niclosamide | 0.25[1] |
| Oxyclozanide | 2[1] |
| Standard Antibiotics | |
| Linezolid | 1 - 16[4] |
| Daptomycin | 0.5 - 4 |
Table 3: Comparative MIC (µg/mL) of Related Compounds and Standard Antibiotics against Drug-Resistant Pseudomonas aeruginosa
| Compound | MIC Range (µg/mL) |
| Related Salicylanilide Derivatives | |
| Niclosamide | >128 |
| Oxyclozanide | >128 |
| Standard Antibiotics | |
| Meropenem | 0.5 - 16[2] |
| Ceftazidime-avibactam | 2 - 8[2] |
Table 4: Comparative MIC (µg/mL) of Related Compounds and Standard Antibiotics against Drug-Resistant Acinetobacter baumannii
| Compound | MIC Range (µg/mL) |
| Related Salicylanilide Derivatives | |
| Niclosamide | >128 |
| Oxyclozanide | >128 |
| Standard Antibiotics | |
| Meropenem | 0.5 - >32 |
| Colistin | 0.25 - 2 |
Mechanism of Action: Disruption of Bacterial Membrane Integrity
The primary mode of action for salicylanilides, including this compound, involves the disruption of the bacterial cell membrane's integrity and function. This disruption leads to a dissipation of the proton motive force (PMF), which is crucial for essential cellular processes such as ATP synthesis and transport of nutrients. The proposed mechanism involves the reversible adsorption of the salicylanilide molecules onto the cell membrane.[5]
Experimental Protocols
To ensure the reproducibility and standardization of antibacterial efficacy studies, detailed experimental protocols are crucial.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard for determining the MIC of an antimicrobial agent.
Protocol Details:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) and then diluted to the final inoculum density.
-
Serial Dilution: The test compound (TBS) is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Bacterial Membrane Permeabilization Assay
This assay helps to confirm the membrane-disrupting activity of the test compound.
Protocol Details:
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
Dye Loading: The cells are incubated with a fluorescent dye that is sensitive to changes in membrane potential.
-
Fluorescence Measurement: The baseline fluorescence is recorded before the addition of the test compound.
-
Compound Addition: Different concentrations of TBS are added to the cell suspension.
-
Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization and permeabilization.[6]
Conclusion
This compound shows promise as an antibacterial agent, particularly against Gram-positive drug-resistant bacteria, owing to its membrane-disrupting mechanism of action. While more comprehensive studies are needed to establish its full spectrum of activity and comparative efficacy, the available data on related salicylanilides suggest a potent antimicrobial effect. The experimental protocols provided herein offer a standardized framework for further investigation into the antibacterial properties of this and other novel compounds. The continued exploration of such molecules is a critical component in the global effort to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the immediate, residual, and cumulative antibacterial effects of Novaderm R,* Novascrub R,* Betadine Surgical Scrub, Hibiclens, and liquid soap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro activity of linezolid and dalbavancin against vancomycin-resistant enterococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
In Vivo Antimicrobial Efficacy of Tribromsalan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial effects of Tribromsalan, contextualizing its historical use and exploring contemporary alternatives. Due to a lack of recent in vivo studies on Tribromsalan, this document focuses on available in vitro data, its known mechanism of action, and comparisons with other topical antimicrobial agents, supported by generalized experimental protocols for in vivo validation.
Introduction to Tribromsalan: A Historical Antimicrobial Agent
Tribromsalan (3,4',5-tribromosalicylanilide) is a halogenated salicylanilide that was historically used as an antibacterial and antifungal agent, primarily in medicated soaps and topical disinfectants.[1][2] Salicylanilides, as a class of compounds, have demonstrated a broad spectrum of biological activities, including significant antibacterial (including antimycobacterial) and antifungal properties.[3][4] However, the use of Tribromsalan in consumer products was banned by the U.S. Food and Drug Administration (FDA) due to its photosensitizing effects, which can cause skin irritation and allergic reactions upon exposure to light.[1] This has led to a cessation of clinical development and a lack of recent in vivo validation studies for its antimicrobial applications.
Mechanism of Action of Salicylanilides
The antimicrobial action of salicylanilides like Tribromsalan is multifaceted. One of the key mechanisms involves the inhibition of IkappaBalpha (IκBα) phosphorylation.[5] This inhibition prevents the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical component of the inflammatory and immune response in host cells, which can be modulated by pathogens. By suppressing NF-κB signaling, salicylanilides can interfere with the host-pathogen interaction.[5]
Another proposed mechanism for the biological activity of salicylanilides is the uncoupling of oxidative phosphorylation in bacteria, disrupting their energy metabolism.[3]
Caption: Simplified diagram of Tribromsalan's inhibitory action on the NF-κB signaling pathway.
Comparative Analysis of Topical Antimicrobial Agents
Given the absence of recent in vivo data for Tribromsalan, a direct comparison of its performance is not feasible. Instead, this section provides an overview of alternative topical antimicrobial agents, some of which have been developed to overcome the limitations of older compounds like Tribromsalan.
| Antimicrobial Agent | Class | Spectrum of Activity | Common Applications | Key Considerations |
| Tribromsalan | Salicylanilide | Gram-positive bacteria, fungi | Historically in medicated soaps | Photosensitizing effects; banned by FDA for consumer use.[1] |
| Triclosan | Phenoxyphenol | Broad spectrum (bacteria, fungi) | Soaps, body washes, toothpaste | Potential for endocrine disruption and antibiotic resistance.[6] |
| Triclocarban | Carbanilide | Primarily Gram-positive bacteria | Bar soaps, deodorants | May enhance hormone-dependent gene expression.[7] |
| Chlorhexidine | Biguanide | Broad spectrum (bacteria, fungi, some viruses) | Skin antiseptic, oral rinse | Can cause skin irritation; rare but serious allergic reactions. |
| Povidone-iodine | Iodophor | Broad spectrum (bacteria, viruses, fungi, protozoa) | Skin and wound disinfectant | Can be cytotoxic to host cells; may be absorbed systemically.[6] |
| Silver Sulfadiazine | Silver Compound | Broad spectrum (bacteria, yeast) | Burn wound treatment | Can cause local skin reactions and delay wound healing.[8] |
| Mupirocin | Pseudomonic Acid A | Primarily Gram-positive bacteria (including MRSA) | Treatment of impetigo and elimination of nasal S. aureus | Resistance can develop with widespread use. |
| Antimicrobial Peptides | Peptides | Broad spectrum, varies by peptide | Under investigation for various topical applications | Can be costly to produce; stability can be a concern. |
Generalized Experimental Protocol for In Vivo Validation of a Topical Antimicrobial
The following protocol outlines a general workflow for the in vivo validation of a novel topical antimicrobial agent, which could be adapted for a compound like Tribromsalan if its safety concerns were addressed. This protocol is based on standard methodologies for evaluating the efficacy of such agents in a preclinical setting.
Objective: To evaluate the in vivo antimicrobial efficacy of a topical agent in a murine skin infection model.
1. Animal Model:
- Species: BALB/c mice (6-8 weeks old).
- Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
- Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Induction of Skin Infection:
- Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
- Hair Removal: Shave a small area on the dorsum of each mouse.
- Wounding: Create a superficial wound (e.g., tape stripping or a small incision).
- Inoculation: Apply a standardized suspension of the target pathogen (e.g., Staphylococcus aureus) to the wound site.
3. Treatment Groups:
- Group 1: Vehicle control (e.g., cream or gel base without the active compound).
- Group 2: Test compound at a low concentration.
- Group 3: Test compound at a high concentration.
- Group 4: Positive control (a clinically used topical antimicrobial, e.g., mupirocin).
4. Treatment Application:
- Apply the assigned topical treatment to the wound site at specified intervals (e.g., once or twice daily) for a defined period (e.g., 3-7 days).
5. Efficacy Assessment:
- Bacterial Load: At the end of the treatment period, euthanize the animals. Excise the infected skin tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
- Histopathology: Collect skin tissue samples, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, tissue damage, and re-epithelialization. Gram staining can be used to visualize bacteria within the tissue.
- Clinical Scoring: Monitor the wound healing process daily, scoring for signs of inflammation (erythema, edema) and wound closure.
6. Statistical Analysis:
- Compare the CFU counts and clinical scores between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
start [label="Animal Acclimatization\n(e.g., BALB/c mice)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
infection [label="Induction of Skin Infection\n(Wounding + Pathogen Inoculation)"];
grouping [label="Randomization into\nTreatment Groups\n(Vehicle, Test Compound, Positive Control)"];
treatment [label="Topical Treatment Application\n(Daily for 3-7 days)"];
assessment [label="Efficacy Assessment"];
cfu [label="Bacterial Load (CFU)\nfrom Tissue Homogenate"];
histo [label="Histopathology\n(H&E, Gram Stain)"];
clinical [label="Clinical Scoring\n(Inflammation, Wound Healing)"];
analysis [label="Statistical Analysis"];
end [label="Conclusion on Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> infection;
infection -> grouping;
grouping -> treatment;
treatment -> assessment;
assessment -> cfu [dir=back];
assessment -> histo [dir=back];
assessment -> clinical [dir=back];
cfu -> analysis;
histo -> analysis;
clinical -> analysis;
analysis -> end;
}
Caption: A generalized experimental workflow for the in vivo validation of a topical antimicrobial agent.
Conclusion
While Tribromsalan exhibits in vitro antimicrobial properties, its clinical utility is precluded by significant photosensitivity, and a lack of modern in vivo efficacy and safety data. Researchers in the field of antimicrobial drug development should consider the historical context of such compounds and focus on the evaluation of newer, safer alternatives. The provided comparative data and generalized experimental protocols offer a framework for the continued investigation and validation of novel topical antimicrobial agents.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides | MDPI [mdpi.com]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 6. Topical Antiseptic Formulations for Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antifungal Spectrums of Tribromsalan and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Tribromsalan and the widely-used antifungal agent, Fluconazole. The information presented is intended to be an objective resource, supported by available experimental data, to assist in research and development efforts within the field of mycology and infectious diseases.
Introduction
Fluconazole, a member of the triazole class, is a cornerstone in the treatment of various fungal infections.[1][2] Its mechanism of action and antifungal spectrum are well-characterized. Tribromsalan, a halogenated salicylanilide, has historically been used as a topical disinfectant with known antibacterial and antifungal properties.[3] However, its potential as a systemic or targeted antifungal agent is less explored, and comprehensive data on its antifungal spectrum is not as readily available. This guide aims to collate and present the existing data for a comparative analysis.
Mechanism of Action
The fundamental difference in the antifungal activity of Tribromsalan and Fluconazole lies in their distinct mechanisms of action.
Tribromsalan: The primary antifungal mechanism of salicylanilides, including Tribromsalan, is the uncoupling of mitochondrial oxidative phosphorylation .[2][4] By disrupting the proton gradient across the inner mitochondrial membrane, Tribromsalan interferes with ATP synthesis, depriving the fungal cell of its essential energy source.[1][5] This process is not specific to a single enzyme but rather targets the overall bioenergetic process of the fungal cell. The disruption of the electron transport chain can also lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, ultimately leading to fungal cell death.[2]
Fluconazole: Fluconazole targets a specific enzyme in the fungal ergosterol biosynthesis pathway. It inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase , which is crucial for the conversion of lanosterol to ergosterol.[1][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol precursors, Fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][6]
Antifungal Spectrum: A Comparative Analysis
The antifungal spectrum of an agent is defined by the range of fungal species against which it is effective. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Data Presentation
The following tables summarize the available MIC data for Tribromsalan and Fluconazole against various fungal pathogens. It is important to note that the data for Tribromsalan is significantly more limited than for the extensively studied Fluconazole.
Table 1: Antifungal Spectrum of Tribromsalan (Salicylanilides)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | >100 | [6] |
| Cryptococcus neoformans | <0.78 - 1.56 | [6] |
| Aspergillus fumigatus | >100 | [6] |
| Sporothrix brasiliensis | 0.21 - 3.27 | [6] |
| Madurella mycetomatis | 0.82 - 1.63 | [6] |
Note: Data for Tribromsalan is limited. The table includes data for the structurally related salicylanilide, Niclosamide, as a representative of the class.
Table 2: Antifungal Spectrum of Fluconazole
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | ≤0.25 - 128 | 0.5 | 1 | [8] |
| Candida glabrata | ≤0.25 - >256 | 8 | 32 | [8] |
| Candida parapsilosis | ≤0.25 - 64 | 1 | 2 | [8] |
| Candida tropicalis | ≤0.25 - >256 | 1 | 4 | [8] |
| Candida krusei | 2 - >256 | 32 | 64 | [8] |
| Cryptococcus neoformans | 0.25 - 64 | 4 | 8 | [8] |
| Aspergillus fumigatus | 16 - >64 | - | - | [6] |
| Trichophyton rubrum | 0.25 - 64 | - | - | [9] |
| Trichophyton mentagrophytes | 0.25 - 64 | - | - | [9] |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
The determination of in vitro antifungal susceptibility is critical for evaluating the potential of a new compound and for guiding clinical therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is a gold standard for determining the MIC of antifungal agents against yeast isolates.
-
Preparation of Antifungal Agent:
-
Stock solutions of the antifungal agent are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are made in 96-well microtiter plates using RPMI 1640 medium.
-
-
Inoculum Preparation:
-
Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.
-
Conclusion
This comparative guide highlights the distinct profiles of Tribromsalan and Fluconazole. Fluconazole possesses a well-defined and narrow spectrum of action, primarily targeting yeasts and some dimorphic fungi through the specific inhibition of ergosterol biosynthesis. In contrast, the available data suggests that salicylanilides like Tribromsalan may have a broader but different spectrum of activity, acting through a more general mechanism of mitochondrial uncoupling.
The limited quantitative data for Tribromsalan's antifungal spectrum underscores the need for further research to fully elucidate its potential as an antifungal agent. Future studies employing standardized methodologies, such as the CLSI broth microdilution assay, are essential to generate robust and comparable data against a wider range of clinically relevant fungal pathogens. Such research will be invaluable for the drug development community in identifying and optimizing novel antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Uncoupling of oxidative phosphorylation enables Candida albicans to resist killing by phagocytes and persist in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of 3,4',5-Tribromosalicylanilide: An Inferred Profile Based on Related Salicylanilides
A guide for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific comparative transcriptomic data for cells treated exclusively with 3,4',5-Tribromosalicylanilide is not available in the public domain. This guide provides an inferred comparative profile based on the known mechanisms of action and transcriptomic effects of structurally and functionally related salicylanilide compounds. The experimental data and pathways described are representative of the salicylanilide class and serve as a predictive framework for potential studies involving this compound.
Introduction to this compound and the Salicylanilide Class
This compound is a halogenated salicylanilide, a class of compounds known for a wide range of biological activities, including anthelmintic, antibacterial, and antifungal properties.[1] More recently, salicylanilides have garnered significant interest for their potential anticancer activities.[2][3] These compounds are known to modulate various signaling pathways critical for cancer cell proliferation, survival, and migration.[2][3] This guide synthesizes the potential transcriptomic landscape of cells treated with this compound by comparing the known effects of other well-studied salicylanilides.
Inferred Transcriptomic Profile: Comparison with Other Salicylanilides
Based on the transcriptomic and mechanistic studies of related salicylanilides like niclosamide and other derivatives, treatment of cells with this compound is anticipated to lead to significant changes in gene expression. These changes are likely to be involved in key cellular processes such as cell cycle regulation, apoptosis, and signal transduction.
Table 1: Predicted Differentially Expressed Genes (DEGs) in Cells Treated with this compound Compared to a Control Group
| Gene Symbol | Predicted Fold Change | Associated Pathway/Function | Rationale based on Salicylanilide Action |
| CCND1 (Cyclin D1) | Downregulated | Cell Cycle Regulation, Wnt Signaling | Inhibition of Wnt/β-catenin and STAT3 signaling by salicylanilides reduces the expression of downstream targets like Cyclin D1, leading to cell cycle arrest.[3][4] |
| MYC | Downregulated | Cell Proliferation, Transcription | As a downstream target of STAT3 and Wnt signaling, MYC expression is expected to be repressed following treatment.[3] |
| BIRC5 (Survivin) | Downregulated | Apoptosis Inhibition | Inhibition of STAT3 signaling is known to decrease the expression of anti-apoptotic proteins like Survivin.[4] |
| AXIN2 | Upregulated | Wnt Signaling (Negative Feedback) | Some salicylanilides can disrupt Wnt signaling, which may lead to compensatory upregulation of negative regulators like AXIN2.[5] |
| JUN | Downregulated | AP-1 Transcription Factor, Cell Proliferation | Often downstream of pathways inhibited by salicylanilides. |
| FOS | Downregulated | AP-1 Transcription Factor, Cell Proliferation | Similar to JUN, its expression is linked to pathways affected by this class of compounds. |
| VEGFA | Downregulated | Angiogenesis | Inhibition of STAT3 and other signaling pathways can lead to reduced expression of angiogenic factors. |
| TGFB1 | Modulated | TGF-β Signaling, Cell Growth, Differentiation | The TGF-β pathway is a known modulator of cancer progression and can be influenced by broad-acting compounds like salicylanilides.[6] |
| CDKN1A (p21) | Upregulated | Cell Cycle Arrest | Cellular stress induced by treatment can lead to the upregulation of cell cycle inhibitors like p21. |
| BAX | Upregulated | Apoptosis | Disruption of survival pathways can lead to an increase in pro-apoptotic genes. |
| BCL2 | Downregulated | Apoptosis Inhibition | Inhibition of survival signals often results in the downregulation of anti-apoptotic proteins like BCL2. |
Key Signaling Pathways Potentially Affected by this compound
Several critical signaling pathways are known to be modulated by salicylanilides. It is highly probable that this compound also impacts these pathways.
Caption: Inferred signaling pathways affected by this compound.
Experimental Protocols for Comparative Transcriptomic Analysis
To definitively determine the transcriptomic effects of this compound, a comparative RNA sequencing (RNA-seq) experiment is necessary.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line like MDA-MB-231 for breast cancer or DU145 for prostate cancer, where salicylanilides have shown activity).[4][6]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a 5% CO2 humidified incubator.[2]
-
Treatment: Treat cells with this compound at a predetermined effective concentration (e.g., IC50 value). Include a vehicle control (e.g., DMSO) and a positive control with a known salicylanilide like Niclosamide.
-
Time Points: Harvest cells at various time points (e.g., 6, 12, and 24 hours) to capture both early and late transcriptomic responses.[5]
RNA Extraction and Quality Control
-
Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure high-quality RNA (RIN > 8) for library preparation.
RNA Sequencing Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample for robust statistical analysis.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups.[7] Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify over-represented biological pathways and functions.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis of Wnt3a-Treated Triple-Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Transcriptome Profile Analysis of Triple-Negative Breast Cancer Cells in Response to a Novel Cytostatic Tetrahydroisoquinoline Compared to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Assessing the Synergistic Potential of Tribromsalan with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of adjuvants to enhance the efficacy of existing antibiotics. Tribromsalan, a halogenated salicylanilide, has demonstrated antimicrobial properties, positioning it as a candidate for investigation in combination therapies. This guide provides a comparative assessment of the potential synergistic effects of Tribromsalan with conventional antibiotics, drawing parallels with the well-documented interactions of the structurally similar compound, Triclosan.
Tribromsalan: Antimicrobial Profile and Mechanism of Action
Tribromsalan (3,4',5-tribromosalicylanilide) is recognized for its antibacterial and antifungal activities. Recent computational drug repositioning studies have identified it as an in-vitro inhibitor of Mycobacterium tuberculosis and Mycobacterium abscessus.[1][2] The inhibitory concentrations (IC90) were determined to be 76.92 μM for M. tuberculosis and 147.4 μM for M. abscessus.[1][2]
The proposed mechanism of action for Tribromsalan involves the inhibition of the NF-κB signaling pathway.[3] Specifically, it has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB.[3] This transcription factor plays a key role in inflammatory responses and cell survival, and its dysregulation is associated with various diseases.[3][4][5] By suppressing this pathway, Tribromsalan may interfere with the pathogen's ability to modulate the host immune response. Further research into its effects on bacterial physiology has indicated that it can induce stress in the respiratory pathway and disrupt fatty acid metabolism in mycobacteria.[1][6]
A Comparative Look at Triclosan: A Proxy for Synergistic Potential
Given the limited direct research on Tribromsalan's synergistic effects, we turn to Triclosan, a closely related and extensively studied biocide. Studies on Triclosan reveal a complex pattern of interactions with conventional antibiotics, exhibiting both synergy and antagonism depending on the antibiotic class and bacterial species.[7][8][9][10][11] These findings provide a valuable framework for predicting and testing the potential interactions of Tribromsalan.
Summary of Triclosan's Interactions with Conventional Antibiotics
| Antibiotic Class | Bacterial Species | Observed Effect | Reference |
| Various (6 classes) | Bacilli species | Synergistic | [7][8] |
| Various | Pseudomonas aeruginosa | Antagonistic | [7][11] |
| Various | Stenotrophomonas maltophilia | Antagonistic | [7][11] |
| Bactericidal Antibiotics | Escherichia coli | Increased Tolerance | [12] |
| Bactericidal Antibiotics | Methicillin-resistant S. aureus (MRSA) | Increased Tolerance | [12] |
The antagonistic effects of Triclosan have often been linked to the enhanced removal of the antibiotic from bacterial cells, suggesting an induction of efflux pumps.[7][11] Conversely, synergistic effects imply that Triclosan may facilitate the action of certain antibiotics, potentially by disrupting the bacterial cell membrane or inhibiting key metabolic pathways.
Experimental Protocols for Assessing Synergy
To definitively determine the synergistic, additive, indifferent, or antagonistic effects of Tribromsalan with conventional antibiotics, standardized in-vitro testing methodologies are required. The checkerboard assay is a widely accepted method for this purpose.
Checkerboard Assay Protocol
The checkerboard assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[13][14]
Materials:
-
96-well microtiter plates
-
Tribromsalan stock solution
-
Conventional antibiotic stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
Preparation of Drug Dilutions:
-
Serially dilute the conventional antibiotic horizontally across the columns of the 96-well plate.
-
Serially dilute Tribromsalan vertically down the rows of the plate.
-
This creates a matrix of wells containing various concentrations of both agents.
-
Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well with no antimicrobial agents is also essential.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific bacterial strain being tested (typically 18-24 hours at 37°C).
-
-
Reading Results:
-
After incubation, visually inspect the plates for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated to interpret the interaction between the two compounds.[13][15][16]
Formula:
FIC Index = FIC of Tribromsalan + FIC of Antibiotic
Where:
-
FIC of Tribromsalan = (MIC of Tribromsalan in combination) / (MIC of Tribromsalan alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
Interpretation of FIC Index Values:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Visualizing Experimental and Mechanistic Pathways
To further clarify the proposed research and known mechanisms, the following diagrams are provided.
Caption: Workflow for assessing antibiotic synergy using the checkerboard assay.
Caption: Inhibition of the NF-κB signaling pathway by Tribromsalan.
Conclusion and Future Directions
While direct evidence for the synergistic effects of Tribromsalan with conventional antibiotics is currently lacking, its known antimicrobial activity and mechanism of action, coupled with the extensive data on the related compound Triclosan, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate the potential of Tribromsalan as an antibiotic adjuvant. Such studies are crucial in the ongoing effort to combat antimicrobial resistance and develop novel therapeutic strategies.
References
- 1. Computational drug repositioning identifies niclosamide and tribromsalan as inhibitors of Mycobacterium tuberculosis and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Drug Repositioning Identifies Niclosamide and Tribromsalan as Inhibitors of Mycobacterium tuberculosis and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic and antagonistic interactions of triclosan with various antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic and antagonistic interactions of triclosan with various antibiotics in bacteria. | Semantic Scholar [semanticscholar.org]
- 9. Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4',5-Tribromosalicylanilide: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3,4',5-Tribromosalicylanilide (TBS), a compound used as a disinfectant and bacteriostatic agent.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the chemical's hazardous properties.
I. Chemical and Safety Data
Proper handling and disposal begin with a clear understanding of the substance's properties and associated hazards. This compound is classified as harmful if swallowed and presents as an irritant and an environmental hazard.[1][3][4]
| Property | Data | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Tribromsalan, Temasept IV, Trisanil | [1] |
| CAS Number | 87-10-5 | [3] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [3] |
| Molecular Weight | 449.92 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [3][4] |
| Signal Word | Warning | [3] |
| Primary Hazards | Irritant, Environmental Hazard | [1] |
| Oral Toxicity (Rat) | LD50: 410 mg/kg | [3] |
II. Standard Operating Procedure for Disposal
The primary and mandated method for the disposal of this compound is through a licensed and authorized waste management company.[3] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[3]
-
Respiratory Protection: A dust respirator should be used, especially if dust or aerosols are generated.[3]
-
Lab Coat: A standard laboratory coat to protect from skin contact.[3]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect all surplus and non-recyclable solid this compound into a designated, airtight, and clearly labeled waste container.[3]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must be treated as hazardous waste and collected in the same designated container.[5]
-
Avoid Incompatibilities: Do not mix this compound waste with other incompatible materials, such as strong oxidizing agents.[3]
Step 3: Container Labeling
The waste container must be accurately and securely labeled. The label should include:
-
The full chemical name: "this compound".
-
CAS Number: 87-10-5.
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
Date of waste generation.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[3]
-
The storage area should be secure and accessible only to authorized personnel.
-
Ensure the container is kept away from incompatible materials.[3]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management contractor.
-
The most common professional disposal method for brominated aromatic compounds is controlled chemical incineration at a facility equipped with afterburners and scrubbers to manage hazardous by-products.[3][6]
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: Wearing appropriate PPE, prevent the spread of the powder. Sweep the dust to collect it into an airtight container, taking care not to disperse it.[3]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse the mouth.[3]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemotechnique.se [chemotechnique.se]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 3,4',5-Tribromosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,4',5-Tribromosalicylanilide (TBS), a compound used as a bacteriostatic agent and pesticide.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is an irritant.[3] It is also recognized as an environmental hazard due to its toxicity to aquatic life.[3] It is a potent photosensitizer and can cause skin disorders upon exposure.[4]
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Hazardous to the aquatic environment, acute hazard | H400 | Warning |
| Skin Irritation | - | Warning |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment protocols is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[5] | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or a face shield.[6] | Protects against splashes and dust particles. |
| Respiratory Protection | Dust respirator.[6] | Prevents inhalation of harmful dust. |
| Skin and Body Protection | Protective clothing, such as a lab coat and, if necessary, protective boots.[6] | Minimizes skin exposure to the chemical. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Dispensing: When weighing or transferring the powder, take care to prevent the dispersion of dust.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and face thoroughly after handling.[6]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[6]
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[6]
-
Location: Store in a cool, dark, and dry place.[6]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[6]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations. As a halogenated organic compound, specific disposal procedures are required.
-
Waste Segregation: Collect waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.
-
Containerization: Use a designated, leak-proof, and sealable container for waste collection.
-
Spill Residue: Any materials used to clean up spills of this compound (e.g., absorbent pads) should also be placed in the designated hazardous waste container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste management company.
-
Alternative Disposal Method: In some cases, it may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified personnel in a permitted facility.[6]
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, seek medical advice.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with water or shower. If skin irritation or a rash occurs, get medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[6] Do not induce vomiting.[5]
Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the product from entering drains.
-
Cleanup: Carefully sweep the spilled solid material into an airtight container, avoiding dust dispersion.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with regulations.[6]
Emergency Response Flowchart
Caption: A flowchart outlining the immediate actions to take in case of exposure to this compound.
References
- 1. media.adeo.com [media.adeo.com]
- 2. 3,5,4'-TRIBROMOSALICYLANILIDE price,buy 3,5,4'-TRIBROMOSALICYLANILIDE - chemicalbook [chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Auckland Microfab [microfab.auckland.ac.nz]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
